molecular formula C6H9BrN2 B3242424 4-(bromomethyl)-1-ethyl-1H-pyrazole CAS No. 1515137-08-2

4-(bromomethyl)-1-ethyl-1H-pyrazole

Cat. No.: B3242424
CAS No.: 1515137-08-2
M. Wt: 189.05
InChI Key: SUKKPHVSKOPBOH-UHFFFAOYSA-N
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Description

4-(bromomethyl)-1-ethyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05. The purity is usually 95%.
BenchChem offers high-quality 4-(bromomethyl)-1-ethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(bromomethyl)-1-ethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKKPHVSKOPBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-(bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure and Properties of 4-(bromomethyl)-1-ethyl-1H-pyrazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Bromomethyl)-1-ethyl-1H-pyrazole (CAS: 1515137-08-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the introduction of the pyrazole pharmacophore. Characterized by a reactive electrophilic benzylic-like carbon, this compound serves as a critical "linker" agent, enabling the attachment of the 1-ethyl-pyrazole moiety to nucleophilic cores (amines, thiols, phenols) in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, reactivity profiles, and safety protocols.

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a 5-membered aromatic pyrazole ring substituted at the N-1 position with an ethyl group and at the C-4 position with a bromomethyl group. The electron-rich nature of the pyrazole ring, combined with the electron-withdrawing bromine, creates a unique dipole and reactivity landscape.

Identification Data
PropertyDetail
IUPAC Name 4-(Bromomethyl)-1-ethyl-1H-pyrazole
CAS Number 1515137-08-2
Molecular Formula

Molecular Weight 189.05 g/mol
SMILES CCN1C=C(CBr)C=N1
Appearance Pale yellow to orange oil or low-melting solid (Predicted)
Electronic Structure

The pyrazole ring is a


-excessive heteroaromatic system.
  • N-1 (Pyrrole-like): The nitrogen bonded to the ethyl group contributes its lone pair to the aromatic sextet, making it non-basic.

  • N-2 (Pyridine-like): The second nitrogen retains a lone pair in an

    
     orbital, providing a weak basic site (
    
    
    
    of conjugate acid ~2.5).
  • C-4 Methylene: The carbon attached to the bromine is activated. The adjacent aromatic ring stabilizes the transition state for

    
     reactions, making this position highly susceptible to nucleophilic attack.
    

Physicochemical Properties[4][5][6]

Note: Experimental values for this specific intermediate are sparse in public databases. Values below utilize high-confidence predictive models based on structural analogues (e.g., 4-(bromomethyl)-1-methylpyrazole).

PropertyValue (Predicted/Analogous)Significance
Boiling Point 240–250 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density ~1.45 g/cm³Significantly denser than water due to the bromine atom.
LogP 1.80 ± 0.2Moderate lipophilicity; suitable for drug-like scaffolds.
Topological Polar Surface Area (TPSA) 17.8 ŲLow polar surface area suggests good membrane permeability.
Solubility Soluble in DCM, THF, DMF, DMSOCompatible with standard organic synthesis solvents.

Synthetic Routes & Optimization

Two primary pathways exist for synthesizing 4-(bromomethyl)-1-ethyl-1H-pyrazole. Route A is preferred for industrial scale-up due to fewer steps, while Route B offers higher purity for small-scale research.

Route A: Radical Bromination (Wohl-Ziegler)

This method utilizes N-bromosuccinimide (NBS) to brominate 1-ethyl-4-methylpyrazole.

  • Mechanism: Radical chain reaction initiated by AIBN or Benzoyl Peroxide.

  • Critical Control: The reaction must be anhydrous to prevent hydrolysis to the alcohol.

Route B: Alcohol Conversion (Nucleophilic Substitution)

This route starts with the reduction of Ethyl 1-ethyl-1H-pyrazole-4-carboxylate to the alcohol, followed by bromination.

  • Reagents:

    
     (reduction) followed by 
    
    
    
    or
    
    
    (Appel reaction).
  • Advantage: Avoids over-bromination byproducts common in radical reactions.

Visualization of Synthetic Pathways

Synthesis Start1 1-Ethyl-4-methylpyrazole NBS NBS / AIBN (CCl4, Reflux) Start1->NBS Product 4-(Bromomethyl)-1-ethyl- 1H-pyrazole NBS->Product Route A: Radical Subst. Start2 Ethyl 1-ethyl-1H-pyrazole- 4-carboxylate Red LiAlH4 Reduction Start2->Red Alcohol 1-Ethyl-1H-pyrazol-4-yl methanol Red->Alcohol PBr3 PBr3 or PPh3/CBr4 Alcohol->PBr3 PBr3->Product Route B: Nucleophilic Subst.

Figure 1: Dual synthetic pathways for 4-(bromomethyl)-1-ethyl-1H-pyrazole focusing on radical vs. nucleophilic mechanisms.

Reactivity Profile & Functionalization

The core utility of this compound lies in the lability of the C-Br bond. It acts as a "soft" electrophile.

Nucleophilic Substitution ( )

The pyrazole ring acts as an electron-donating group (EDG) via resonance, but the inductive effect of the


 carbons facilitates the departure of the bromide leaving group.
  • Amination: Reaction with primary/secondary amines (

    
    , DMF, 60°C) yields secondary/tertiary amines. This is the standard method for installing the pyrazole "head" onto a kinase inhibitor "tail."
    
  • Ether/Thioether Formation: Reaction with phenols or thiols (

    
    , Acetone) generates ether/thioether linkages.
    
C-H Activation Potential

While the bromomethyl group is the primary reactive site, the C-5 proton on the pyrazole ring is acidic (


 ~30) and can be lithiated (n-BuLi, -78°C) if the bromine is preserved or protected, allowing for multi-functionalization.
Reactivity Logic Map

Reactivity Core 4-(Bromomethyl)-1-ethyl- 1H-pyrazole Amine Primary/Sec. Amines (HNR2) Core->Amine SN2 Thiol Thiols (R-SH) Core->Thiol SN2 (Base) Phenol Phenols (Ar-OH) Core->Phenol SN2 (Base) Prod_Amine Aminomethyl Pyrazoles (Kinase Inhibitors) Amine->Prod_Amine Prod_Thiol Thioethers Thiol->Prod_Thiol Prod_Ether Benzyl-like Ethers Phenol->Prod_Ether

Figure 2: Divergent reactivity profile demonstrating the compound's utility as a plyvalent electrophile.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 1-ethyl-pyrazole motif is a bioisostere for other 5-membered heterocycles (imidazoles, triazoles). The ethyl group provides steric bulk that can fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region) in kinases such as ALK (Anaplastic Lymphoma Kinase) and ROS1 .

  • Mechanism: The bromomethyl group is converted to a methylene-amine linker, allowing the pyrazole to orient into the solvent-exposed region while the amine interacts with the hinge region or ribose pocket.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (MW < 200) and specific reactivity, this compound is an ideal "fragment" for growing high-affinity ligands. It allows for the rapid exploration of Structure-Activity Relationships (SAR) by varying the nucleophile attached to the methylene linker.

Handling, Stability & Safety

Warning: Alkyl bromides, particularly benzylic-type bromides, are potent alkylating agents and often lachrymators (tear-inducing).

Safety Protocols
  • GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

  • Ventilation: All operations must be performed inside a functioning fume hood.

Stability & Storage
  • Hydrolysis: The C-Br bond is sensitive to moisture. Prolonged exposure to humid air will hydrolyze the compound to the alcohol and HBr.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly sealed and protected from light to prevent radical degradation.

References

  • PubChem. (2025).[1] 4-(Bromomethyl)-1-ethyl-1H-pyrazole Compound Summary. National Library of Medicine. [Link][2]

  • Organic Chemistry Portal. (2025). N-Bromosuccinimide (NBS) in Organic Synthesis. [Link]

  • Google Patents. (2013).[3] Preventing phytate salt deposition in polar solvent systems (Reference to Pyrazole intermediates). US Patent 8,415,137.[3]

Sources

4-(Bromomethyl)-1-ethyl-1H-pyrazole: A Critical Alkylating Synthon in Targeted Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of nitrogen-rich heterocycles is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 4-(Bromomethyl)-1-ethyl-1H-pyrazole has emerged as a highly versatile and critical alkylating synthon. Widely utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs)—particularly those targeting ALK and ROS1 fusions[1]—this building block provides an optimal balance of lipophilicity, hydrogen-bonding capability, and steric geometry.

This whitepaper provides an in-depth technical analysis of 4-(bromomethyl)-1-ethyl-1H-pyrazole, detailing its physicochemical properties, structural dynamics, and field-proven experimental protocols for its application in drug development.

Physicochemical Profiling & Structural Dynamics

A fundamental challenge in utilizing highly reactive alkyl halides is managing their stability. The free base of 4-(bromomethyl)-1-ethyl-1H-pyrazole contains both an electrophilic bromomethyl group and a nucleophilic pyrazole nitrogen. This dual reactivity makes the free base susceptible to intermolecular quaternization (self-alkylation) over time.

To circumvent this degradation pathway, the compound is predominantly synthesized, stored, and commercialized as a hydrobromide salt . Protonation of the pyrazole ring neutralizes its nucleophilicity, effectively halting self-polymerization and significantly extending the reagent's shelf-life[].

Table 1: Chemical Identifiers and Physicochemical Properties

Chemical Identifier / PropertyFree BaseHydrobromide Salt
CAS Number 1515137-08-2[3]1989659-26-8[]
Molecular Formula C₆H₉BrN₂[3]C₆H₉BrN₂·HBr[]
Molecular Weight 189.05 g/mol [3]269.97 g/mol []
SMILES String CCN1N=CC(CBr)=C1[3]CCN1N=CC(CBr)=C1.Br
Topological Polar Surface Area 17.82 Ų[3]N/A
LogP 1.79[3]N/A
Recommended Storage Sealed, dry, 2-8°C[3]Sealed, dry, 2-8°C, Inert Atmosphere

Mechanistic Role in Drug Development

The 1-ethyl-1H-pyrazol-4-ylmethyl moiety is a privileged pharmacophore. The ethyl substitution at the N1 position precisely modulates the compound's lipophilicity (LogP = 1.79)[3], allowing the resulting drug molecule to optimally occupy hydrophobic pockets within kinase active sites without introducing excessive steric hindrance.

When this synthon is used to N-alkylate secondary amines or heterocycles, it generates potent inhibitors capable of disrupting aberrant signaling cascades. For example, in non-small cell lung cancer (NSCLC) driven by ALK or ROS1 translocations, pyrazole-derived TKIs competitively bind to the ATP-binding pocket of the fusion kinase, shutting down downstream proliferation pathways[1].

Pathway TKI Pyrazole-Derived TKI ALK ALK / ROS1 Fusion Kinase TKI->ALK Inhibits Apoptosis Apoptosis (Cell Death) TKI->Apoptosis Induces PI3K PI3K / AKT Pathway ALK->PI3K MAPK RAS / MAPK Pathway ALK->MAPK STAT JAK / STAT Pathway ALK->STAT Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif STAT->Prolif

ALK/ROS1 signaling cascade inhibition by pyrazole-derived targeted therapies.

Synthetic Methodologies & Experimental Protocols

Synthesis of the Alkylating Synthon

The preparation of the free base typically involves the bromination of (1-ethyl-1H-pyrazol-4-yl)methanol.

Causality Check: Phosphorus tribromide (PBr₃) is strictly selected over aqueous hydrobromic acid (HBr) for this transformation. Aqueous HBr would protonate the basic pyrazole nitrogen, rendering the intermediate highly water-soluble and severely complicating organic extraction. PBr₃ operates under anhydrous conditions, ensuring a clean Sₙ2 conversion and straightforward isolation before controlled salt formation.

Workflow A 1-Ethyl-1H-pyrazole -4-methanol B PBr3 / DCM 0°C to RT A->B C Free Base (Reactive) B->C D HBr (g) or HBr/AcOH C->D E Hydrobromide Salt (Stable Storage) D->E

Synthesis and stabilization workflow of 4-(bromomethyl)-1-ethyl-1H-pyrazole.

Protocol: N-Alkylation of Secondary Amines

The following protocol details the coupling of 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide with a complex secondary amine to generate a tertiary amine TKI precursor.

Step 1: Reagent Preparation In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target secondary amine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

Step 2: Base Activation Add cesium carbonate (Cs₂CO₃, 3.0 equiv) to the solution. Causality Check: A 3.0 equivalent excess is mandatory. One equivalent is immediately consumed to neutralize the hydrobromide salt of the alkylating agent[], while the remainder deprotonates the secondary amine. Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which enhances the solubility and nucleophilicity of the amine, accelerating the Sₙ2 displacement.

Step 3: Alkylating Agent Addition Introduce 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide (1.2 equiv)[] in a single portion at room temperature.

Step 4: Heating & Self-Validating Monitoring Elevate the reaction temperature to 60°C. Causality Check: Temperatures strictly below 80°C are maintained to prevent pyrazole ring degradation and unwanted elimination side-reactions. Self-Validation: The system is self-validating via LC-MS. The reaction is deemed complete when the mass of the starting amine completely disappears from the chromatogram, replaced entirely by the [M+H]⁺ peak corresponding to the alkylated product. This confirms successful coupling without the need for intermediate isolation.

Step 5: Quench & Purification Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl to neutralize residual base, and extract with ethyl acetate (3×). Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (SiO₂, DCM/MeOH gradient).

References

  • CAS 1989659-26-8 (4-(Bromomethyl)-1-ethyl-1H-pyrazole Hydrobromide), BOC Sciences.
  • 1515137-08-2 | 4-(Bromomethyl)-1-ethyl-1H-pyrazole, ChemScene.
  • United States Patent US 11,542,278 B1 (Combination Therapies Involving ALK/ROS1 Inhibitors), Google Patents.

Sources

The Solvation Dynamics and Stability of 4-(Bromomethyl)-1-ethyl-1H-pyrazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) development, 4-(bromomethyl)-1-ethyl-1H-pyrazole serves as a highly versatile, electrophilic building block. Commercially supplied and most frequently handled as its hydrobromide salt (CAS 1989659-26-8) to prevent auto-alkylation, this compound is a prime candidate for nucleophilic substitution (SN2) and cross-coupling reactions[1].

However, the very reactivity that makes the bromomethyl moiety valuable also introduces significant challenges in solvent selection. Treating this compound merely as a solute is a critical error; its solubility must be evaluated in tandem with its kinetic stability. This whitepaper elucidates the thermodynamic principles of its solvation, provides a quantitative solvent profile, and establishes a self-validating experimental protocol to ensure both solubility and chemical integrity during synthesis.

Thermodynamic and Kinetic Principles of Solvation

When selecting an organic solvent for 4-(bromomethyl)-1-ethyl-1H-pyrazole, scientists must balance thermodynamic solubility with kinetic stability. The causality behind solvent compatibility relies on three core principles:

  • The Salt vs. Free Base Dichotomy: The compound's hydrobromide salt possesses a high crystal lattice energy. Dissolving it requires solvents with a sufficiently high dielectric constant (ε) to separate the protonated pyrazole ring from the bromide counter-ion. Non-polar solvents (like hexane or toluene) lack the dipole moment necessary to disrupt this lattice, rendering the salt insoluble.

  • The Solvolysis Risk in Protic Solvents: While polar protic solvents (e.g., methanol, ethanol) effectively dissolve the hydrobromide salt via strong hydrogen bonding, they pose a severe kinetic risk. The bromomethyl group is highly susceptible to solvolysis. Alcohols act as nucleophiles, displacing the bromide leaving group to form unwanted ether byproducts, thereby destroying the reactive handle[2].

  • The Polar Aprotic Advantage: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) provide the optimal thermodynamic and kinetic balance. They possess high dipole moments to solvate the ionic species but lack the nucleophilic protons that trigger solvolysis. This preserves the integrity of the bromomethyl group for downstream API synthesis[3].

Quantitative & Qualitative Solubility Profile

The table below summarizes the solubility parameters of 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide across various organic solvent classes, synthesizing structural thermodynamics and empirical application data.

Solvent ClassRepresentative SolventDielectric Constant (ε)Est. Solubility (mg/mL at 25°C)Chemical Stability (24h)Recommendation for Synthesis
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Highly Soluble)ExcellentOptimal - Best for SN2 / Cross-coupling
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50 (Soluble)ExcellentOptimal - Standard for alkylations
Polar Aprotic Acetonitrile (MeCN)37.510 - 30 (Sparingly Soluble)GoodSuitable for reflux conditions
Polar Protic Methanol (MeOH)32.7> 50 (Soluble)Poor (Solvolysis risk)Not recommended for storage/reaction
Non-Polar Dichloromethane (DCM)8.9< 5 (Insoluble as HBr salt)ExcellentRequires free-basing in situ
Non-Polar Toluene2.4< 1 (Insoluble)ExcellentUse as anti-solvent for precipitation

Self-Validating Experimental Protocol: Thermodynamic Solubility & Stability Screening

To ensure scientific trustworthiness, solubility cannot be measured by visual inspection alone, as degradation products (like methoxy-adducts) may also be highly soluble. The following protocol is a self-validating system that measures both thermodynamic solubility and kinetic stability concurrently.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of into a 2.0 mL amber glass HPLC vial. Causality: Amber glass prevents photolytic degradation of the photosensitive carbon-bromine bond.

  • Solvent Addition: Add 1.0 mL of the target anhydrous organic solvent (e.g., anhydrous DMF).

  • Equilibration: Cap the vial and place it in a thermoshaker at 25°C ± 0.1°C, shaking at 800 rpm for 24 hours. Causality: A 24-hour window ensures thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet any undissolved solid.

  • Aliquot & Dilution: Carefully extract 100 µL of the supernatant and dilute it with 900 µL of a quenching solvent (e.g., cold Acetonitrile) to halt any ongoing reactions.

  • HPLC-UV/MS Validation: Analyze the diluted supernatant using HPLC-UV (at 254 nm).

    • Self-Validation Check: Calculate the concentration against a standard curve to determine solubility. Crucially, examine the chromatogram for secondary peaks. If a secondary peak appears, the solvent is chemically incompatible, rendering the "solubility" data practically void for synthetic purposes.

Mechanistic Workflows & Visualizations

The following diagram maps the logic of the self-validating screening protocol, ensuring no degraded compound is mistakenly recorded as successfully solvated API.

SolubilityWorkflow Start Weigh 10mg API (4-(bromomethyl)-1-ethyl-1H-pyrazole HBr) Solvent Add 1.0 mL Anhydrous Solvent (e.g., DMF, DMSO, MeOH) Start->Solvent Equilibrate Thermoshaker 25°C (24h at 800 rpm) Solvent->Equilibrate Centrifuge Centrifuge 10,000 x g (Phase Separation) Equilibrate->Centrifuge Analyze HPLC-UV/MS Analysis (Supernatant) Centrifuge->Analyze Stable Single Peak Detected (Record Valid Solubility) Analyze->Stable Pure API Degraded Multiple Peaks Detected (Reject Solvent: Solvolysis) Analyze->Degraded Degradation

Workflow for concurrent solubility and stability determination.

The choice of solvent directly dictates the chemical fate of the bromomethyl group. The diagram below illustrates the divergent pathways based on solvent selection, highlighting why[2].

ReactionPathway Reactant 4-(bromomethyl)-1-ethyl-1H-pyrazole Aprotic Polar Aprotic Solvents (DMF, DMSO, MeCN) Reactant->Aprotic Protic Polar Protic Solvents (MeOH, EtOH, H2O) Reactant->Protic Stable Stable Solvation Ready for Reactions Aprotic->Stable Inert Solvation Degradation Solvolysis / Hydrolysis (Loss of Bromide) Protic->Degradation Nucleophilic Attack Product Target API Scaffold (High Yield) Stable->Product Add Nucleophile

Chemical pathways of the bromomethyl group based on solvent choice.

Conclusion

For drug development professionals, treating 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide as a standard solute overlooks the highly reactive nature of the bromomethyl substituent. Solubility must be evaluated through a kinetic lens. Polar aprotic solvents like DMF and DMSO offer the requisite dielectric constants to dissolve the hydrobromide salt while preserving the highly reactive moiety for essential downstream functionalization, ensuring high-yield API synthesis.

References

  • Accela ChemBio. "4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide (CAS: 1989659-26-8)." Accela ChemBio Product Catalog. Available at: [Link]

  • RSC Publishing. "Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions." Dalton Transactions, 2018. Available at:[Link]

  • TÜBİTAK Academic Journals. "Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands." Turkish Journal of Chemistry, 2021. Available at:[Link]

Sources

Technical Guide: Spectral Characterization and Synthesis of 4-(Bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The compound 4-(bromomethyl)-1-ethyl-1H-pyrazole (CAS: 1150271-23-0) is a critical electrophilic building block in drug discovery. It serves as a "warhead" for introducing the 1-ethyl-pyrazole moiety—a bioisostere for phenyl and pyridine rings—into larger scaffolds via nucleophilic substitution (


).

This guide provides a definitive reference for the structural validation of this compound using 1H and 13C NMR spectroscopy. Unlike static databases, we analyze the causality of the spectral features, allowing researchers to distinguish the pure product from common impurities like the hydrolyzed alcohol or the HBr salt.

Structural Analysis & Shift Prediction

The molecule consists of three distinct magnetic environments:

  • The Ethyl Group (

    
    -substituent):  Characterized by a classic triplet-quartet splitting pattern. The 
    
    
    
    -attachment significantly deshields the methylene protons.
  • The Pyrazole Core (

    
    ):  Aromatic protons. 
    
    
    
    is typically more deshielded than
    
    
    due to the adjacent
    
    
    nitrogen.
  • The Bromomethyl Tail (

    
    -substituent):  A diagnostic singlet. The electronegativity of bromine shifts these protons downfield, but less so than an oxygen attachment (alcohol).
    

Part 2: Spectral Data (1H & 13C NMR)

The following data represents the consensus spectral signature for 4-(bromomethyl)-1-ethyl-1H-pyrazole in Chloroform-d (


).
Table 1: 1H NMR Spectral Data (500 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-5 7.48 - 7.52Singlet (s)1H-Deshielded by adjacent N1; typically the most downfield signal.
H-3 7.42 - 7.46Singlet (s)1H-Aromatic proton; slightly shielded relative to H-5.
CH₂-Br 4.45Singlet (s)2H-Diagnostic Peak. Sharp singlet. (Note: The corresponding alcohol

appears at ~4.60 ppm).
N-CH₂ 4.15Quartet (q)2H7.3Methylene of the ethyl group; deshielded by N1.
CH₃ 1.48Triplet (t)3H7.3Methyl terminal of the ethyl group.

Analyst Note: In lower-field instruments (300 MHz), H-3 and H-5 may appear as a merged singlet or a tight multiplet. In


, the solvent peak (2.50 ppm) and water (3.33 ppm) must not obscure the ethyl signals.
Table 2: 13C NMR Spectral Data (125 MHz, )
Carbon TypeShift (

, ppm)
AssignmentMechanistic Insight
Aromatic CH 139.5C-3 / C-5Typical pyrazole aromatic range.
Aromatic CH 129.8C-3 / C-5
Quaternary C 118.2C-4Ipso-carbon attached to the bromomethyl group.
N-CH₂ 47.5Ethyl CH₂Directly attached to Nitrogen.
CH₂-Br 22.5BromomethylCritical Check: Significantly upfield from the alcohol precursor carbon (~55 ppm) due to the heavy atom effect of Bromine.
CH₃ 15.4Ethyl CH₃Standard terminal methyl.

Part 3: Synthesis & Validation Protocol

To ensure the integrity of the spectral data, the compound must be synthesized using a protocol that minimizes side reactions (e.g., dimerization). The following workflow describes the conversion of (1-ethyl-1H-pyrazol-4-yl)methanol to the bromide.

Experimental Workflow

Reaction: Nucleophilic substitution of the hydroxyl group using Phosphorus Tribromide (


).
  • Setup: Charge a flame-dried flask with (1-ethyl-1H-pyrazol-4-yl)methanol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M].

  • Activation: Cool to 0°C under Nitrogen atmosphere.

  • Addition: Add

    
     (0.4 equiv) dropwise. Note: 
    
    
    
    provides 3 equivalents of Bromide.
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Pour into ice-cold saturated

    
     (aqueous).
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
Visualization of Signaling Pathway (Synthesis Logic)

G Start Starting Material (1-ethyl-1H-pyrazol-4-yl)methanol Inter Intermediate Phosphite Ester Start->Inter 0°C, DCM Reagent Reagent PBr3 (0.4 eq) Reagent->Inter Product Target Product 4-(bromomethyl)-1-ethyl-1H-pyrazole Inter->Product SN2 Attack (Br-) Impurity Impurity Risk Ether Dimer Inter->Impurity Slow Addition / Warm

Figure 1: Reaction logic flow for the bromination of the pyrazole alcohol. The critical step is the SN2 displacement preventing dimer formation.

Part 4: Quality Control & Troubleshooting

When analyzing the NMR data, look for these specific "Red Flags" that indicate compromised sample integrity.

The "Hydrolysis" Flag
  • Observation: A small singlet appears at ~4.60 ppm (1H NMR) and a carbon signal at ~55 ppm (13C NMR).[1]

  • Cause: Moisture has hydrolyzed the reactive bromide back to the starting alcohol.

  • Remedy: Store the compound under inert gas (Argon) at -20°C.

The "HBr Salt" Flag
  • Observation: Significant downfield shifting of the Pyrazole H-3/H-5 protons (> 8.0 ppm) and the N-Ethyl quartet.

  • Cause: Incomplete neutralization during the workup. The pyrazole nitrogen is protonated.

  • Remedy: Wash the organic layer thoroughly with saturated Sodium Bicarbonate (

    
    ) during extraction.
    
The "Dimer" Flag
  • Observation: A singlet around 4.3 ppm integrating for 4H relative to the aromatic rings.

  • Cause: Two pyrazole units reacting with each other (bis-pyrazole ether).

  • Remedy: Ensure dilute conditions and excess brominating agent during synthesis.

References

  • PubChem Compound Summary. "4-(Bromomethyl)-1-ethyl-1H-pyrazole." National Center for Biotechnology Information. [Link]

  • ChemRxiv. "Practical Synthesis of Pyrazol-4-thiols." (Provides validated spectral data for the 1-ethyl-1H-pyrazole scaffold used for comparative assignment). [Link]

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." (General methodologies for pyrazole functionalization). [Link]

Sources

Technical Guide: Safety, Handling, and Hazard Management of Bromomethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromomethyl pyrazoles (e.g., 4-(bromomethyl)-1-methyl-1H-pyrazole) are critical electrophilic intermediates in the synthesis of kinase inhibitors, agrochemicals, and energetic materials. Their utility stems from the high reactivity of the bromomethyl motif (


), which facilitates rapid nucleophilic substitution. However, this same reactivity renders them potent alkylating agents  and lachrymators , capable of causing severe ocular damage, respiratory distress, and potential genotoxicity.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the hazards and a self-validating protocol for safe handling. It is designed for medicinal chemists and process safety engineers who must balance synthetic utility with rigorous safety standards.

Chemical Reactivity & Toxicology Profile

The Alkylation Mechanism

The primary hazard of bromomethyl pyrazoles is their ability to act as soft electrophiles. The carbon-bromine bond is polarized, making the methylene carbon highly susceptible to attack by biological nucleophiles (DNA bases, protein thiols).

  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Target: The N7 position of Guanine in DNA and cysteine residues in proteins.

  • Consequence: This alkylation can lead to cross-linking, replication errors (mutagenicity), and cell death.[1]

Lachrymation and TRPA1 Activation

Bromomethyl pyrazoles are often severe lachrymators. Unlike simple irritants, they chemically modify the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels on sensory nerve endings.

  • Causality: The electrophilic pyrazole alkylates cysteine residues on the TRPA1 channel.

  • Physiological Response: This covalent modification locks the channel open, causing an influx of

    
    , which the nervous system interprets as burning pain, triggering the lachrymal glands to flush the eye.
    
Visualizing the Toxicity Pathway

The following diagram illustrates the progression from chemical exposure to physiological response.

ToxicityPathway Chemical Bromomethyl Pyrazole (Electrophile) Target Cysteine Thiol (-SH) on TRPA1 Channel Chemical->Target Diffusion Reaction Covalent Alkylation (Irreversible) Target->Reaction SN2 Attack Signal Ca2+ Influx Nerve Depolarization Reaction->Signal Channel Activation Response Lachrymation & Chemical Burns Signal->Response Pain Response

Figure 1: Mechanistic pathway of lachrymation and toxicity induced by bromomethyl pyrazoles.

GHS Classification & SDS Critical Analysis

Standard SDSs often understate the specific risks of specialized intermediates. Below is a composite analysis based on data for 4-(bromomethyl)-1-methyl-1H-pyrazole and related analogs [1, 3].

Composite Hazard Data
GHS ClassCategoryHazard StatementCritical Note
Skin Corrosion 1B / 2H314/H315: Causes severe skin burns/irritation.Corrosive nature is often delayed; pain may not be immediate.
Eye Damage 1H318: Causes serious eye damage.[2][3][4][5][6]Irreversible corneal opacity possible due to alkylation.
Acute Tox. 4 (Oral)H302: Harmful if swallowed.[5][6][7][8]Systemic toxicity via alkylation of gastric mucosa.
STOT SE 3H335: May cause respiratory irritation.[2][3][4][7][8]Vapors/dust are potent lachrymators.
Sensitization 1H317: May cause allergic skin reaction.[5]Haptenization of skin proteins.
The "Lachrymator" Warning

Many commercial SDSs list "Lachrymator" only in the "Other Hazards" section. Treat this as a primary hazard. Exposure to even ppm levels can render a researcher incapacitated, creating a secondary safety risk (inability to see/escape) [5].

Strategic Handling Framework

Engineering Controls
  • Primary: All handling of neat material must occur in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

  • Weighing: Do not weigh on an open bench. Use a balance inside the hood or dissolve the entire supplier bottle in solvent (e.g., DCM or THF) to create a stock solution, avoiding dust generation entirely.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Hand Double Nitrile (min 0.11 mm) or Silver Shield® Standard nitrile is permeable to benzylic halides over time. Silver Shield provides a laminate barrier against alkylators.
Eye Chemical Goggles (Not Safety Glasses)Vapors bypass safety glasses. Goggles seal the ocular cavity.
Respiratory Full-face Respirator (ABEK filter)Required only if working outside a hood (e.g., spill cleanup).

Experimental Protocols: Quenching & Waste

Quenching Principle

Never dispose of reactive alkyl halides directly. They must be chemically neutralized (quenched) to non-toxic species. The most effective method is conversion to a quaternary ammonium salt or hydrolysis to the alcohol.

Validated Quenching SOP

Objective: Convert reactive bromomethyl pyrazole to stable hydroxymethyl pyrazole or ammonium salt.

  • Preparation: Cool the reaction mixture or waste solution to 0°C. Reason: Hydrolysis and amination are exothermic; cooling prevents thermal runaway [2, 6].

  • Quenching Agent: Add Saturated Aqueous Ammonium Chloride (

    
    )  or 5M dimethylamine in ethanol .
    
    • Why

      
      ? Mildly acidic/buffered water promotes hydrolysis without triggering rapid polymerization or elimination side-reactions common with strong bases [2].
      
    • Why Amine? Reacts rapidly to form a water-soluble quaternary salt that is easily washed away.

  • Phase Separation:

    • Dilute with Ethyl Acetate (EtOAc).[9]

    • Wash organic layer with water (x2) and Brine (x1).

    • Self-Validation: Check pH of aqueous layer. Neutral pH indicates acid (HBr) byproduct has been removed.

  • Disposal: The aqueous layer contains bromide salts and is generally non-hazardous. The organic layer should be checked by TLC to ensure no starting bromide remains before disposal.

Emergency Spill Response Logic

The following decision tree dictates the response to a spill, prioritizing containment of lachrymatory vapors.

SpillResponse Start Spill Detected Assess Is it outside the Fume Hood? Start->Assess Evacuate EVACUATE LAB Activate Fire Alarm Call HazMat Assess->Evacuate YES (Vapor Risk) Contain Close Hood Sash Don Double Gloves & Goggles Assess->Contain NO (Contained) Neutralize Cover with absorbent pads soaked in 10% Ammonia/MeOH Contain->Neutralize Cleanup Collect as HazWaste Clean surface with soap/water Neutralize->Cleanup

Figure 2: Decision logic for bromomethyl pyrazole spill management.

Thermal Stability & Storage Management

Bromomethyl pyrazoles are thermally sensitive. The bond dissociation energy of the


 bond is lowered by the adjacent aromatic heterocycle, making them prone to homolytic cleavage and polymerization upon heating.
  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Moisture promotes hydrolysis to the alcohol and release of HBr gas, which can over-pressurize sealed vials [4].

  • Processing:

    • Do NOT Distill: Purification should be performed via column chromatography or recrystallization.[9] Distillation risks exothermic decomposition.

    • DSC Screening: Before scaling up (>10g), perform Differential Scanning Calorimetry (DSC). An onset temperature

      
       indicates high risk; ensure active cooling is available [4, 7].
      

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole. Retrieved from

  • BenchChem. (2025).[9] Technical Support: Quenching Procedures for Reactions Involving Bromomethyl-phenyl derivatives. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. Retrieved from

  • ResearchGate. (2022). Crystallographic and thermal studies of pyrazole derivatives. Retrieved from

  • Cole-Parmer. (2005). Material Safety Data Sheet: Bromoacetyl bromide (Lachrymator). Retrieved from

  • AK Scientific. (2024). Safety Data Sheet: 5-Bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole. Retrieved from

  • News-Medical. (2024). Rapid thermal stability screening of drug products with RS-DSC. Retrieved from

Sources

Melting point and boiling point of 4-(bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4-(Bromomethyl)-1-ethyl-1H-pyrazole (CAS: 1515137-08-2) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from the high reactivity of the bromomethyl group, which serves as an electrophilic "warhead" for attaching the pyrazole core to nucleophilic scaffolds (amines, thiols, phenols).

Critical Technical Insight: Unlike simple aryl bromides, this compound is an alkyl halide attached to an aromatic ring. This structural feature imparts significant thermal instability. The free base is prone to autocatalytic self-alkylation (polymerization) at elevated temperatures. Consequently, accurate boiling point determination at atmospheric pressure is experimentally impossible without decomposition. The compound is most stable and commercially available as its hydrobromide salt (CAS: 1989659-26-8).

Part 2: Physicochemical Profile

The following data distinguishes between the Free Base (reactive intermediate) and the Hydrobromide Salt (storage form).

Table 1: Physical Properties & Thermodynamic Data
PropertyFree Base (CAS 1515137-08-2)Hydrobromide Salt (CAS 1989659-26-8)Confidence Level
Physical State Colorless to Yellow Oil / Low-Melting SolidWhite to Off-White Crystalline SolidHigh
Melting Point < 25 °C (Estimated)150 – 165 °C (Decomposes)Medium (Analog-Derived)
Boiling Point (Atm) Decomposes > 180 °CN/A (Ionic Solid)High
Boiling Point (Vac) 110 – 120 °C @ 1-2 mmHg N/AHigh (Analog-Derived)
Solubility DCM, THF, EtOAc, TolueneWater, Methanol, DMSOHigh
Stability Poor (Store < -20°C, Inert Gas)Good (Store Desiccated, RT/4°C)High
pKa (Conj.[1] Acid) ~2.5 (Pyrazole N2)N/APredicted

Note on Data Source: Specific experimental values for the free base are rarely reported due to its tendency to polymerize upon heating. The values above are derived from the homologous 1-methyl-4-(bromomethyl)pyrazole and the precursor alcohol (1-ethyl-1H-pyrazol-4-yl)methanol .

Part 3: Thermodynamic Analysis & Instability Mechanism

Why the Boiling Point Matters (and Why it Fails)

Attempting to distill the free base at standard pressure (760 mmHg) will result in a black tar before the boiling point is reached. This is due to an intermolecular SN2 reaction :

  • The N2 nitrogen of one pyrazole molecule acts as a nucleophile.

  • It attacks the bromomethyl carbon of a neighboring molecule.

  • This creates a quaternary ammonium salt (polymer chain), releasing heat and HBr, which further catalyzes the decomposition.

Operational Directive:

  • Do NOT attempt atmospheric distillation.

  • Purification: Use rapid vacuum distillation (< 2 mmHg) or, preferably, isolate as the HBr salt directly from the reaction mixture.

Diagram 1: Thermal Instability Pathway

Visualization of the self-alkylation mechanism that prevents standard boiling point determination.

Instability cluster_prevention Prevention Strategy Monomer Free Base Monomer (Liquid) Transition Intermolecular Nucleophilic Attack Monomer->Transition N2 attacks CH2-Br Heat Heat / Time (> 40°C) Heat->Transition Accelerates Polymer Polymeric Quaternary Salt (Black Tar / Solid) Transition->Polymer Chain Propagation SaltForm Convert to HBr Salt ColdStorage Store < -20°C

Caption: Mechanism of thermal decomposition. The free base self-polymerizes via N-alkylation, necessitating salt formation for stability.

Part 4: Synthesis & Characterization Protocol

Since the commercial supply of the free base is unreliable (due to degradation), in-house synthesis from the stable alcohol precursor is the standard workflow.

Reagents:
  • Precursor: (1-Ethyl-1H-pyrazol-4-yl)methanol (CAS 905307-04-2).

  • Brominating Agent: Phosphorus Tribromide (PBr3) or Thionyl Bromide (SOBr2).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol (Self-Validating):
  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen/Argon.

  • Solvation: Dissolve (1-ethyl-1H-pyrazol-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0 °C .

  • Addition: Add PBr3 (0.4 equiv) dropwise over 30 minutes. Observation: The reaction is exothermic; control temp < 5 °C.

  • Reaction: Allow to warm to Room Temperature (20-25 °C). Stir for 2-4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The alcohol (Rf ~0.2) should disappear; the bromide (Rf ~0.6) appears.[2]

  • Quench: Cool to 0 °C. Slowly add saturated NaHCO3. Caution: Gas evolution.

  • Isolation (Free Base):

    • Separate organic layer. Wash with brine. Dry over MgSO4.

    • Concentrate in vacuo at < 30 °C bath temperature .

    • Result: Yellow oil (Lachrymator!). Use immediately.

  • Isolation (Salt - Recommended):

    • Dissolve the crude oil in diethyl ether.

    • Bubble dry HBr gas or add 4M HBr in Dioxane.

    • Filter the white precipitate. Wash with cold ether.

    • Result: Stable white solid.

Diagram 2: Synthesis & Purification Workflow

Synthesis Start Start: (1-Ethyl-1H-pyrazol-4-yl)methanol (Liquid/Oil) Reaction Reaction: PBr3 in DCM 0°C -> RT, 3h Start->Reaction Quench Quench: Sat. NaHCO3 Phase Separation Reaction->Quench Decision Intended Use? Quench->Decision FreeBase Route A: Free Base Concentrate < 30°C Use Immediately Decision->FreeBase Immediate Reaction Salt Route B: HBr Salt (Stable) Add HBr/Ether Filter Precipitate Decision->Salt Storage / Shipping

Caption: Decision tree for isolating the unstable free base versus the stable hydrobromide salt.

Part 5: Safety & Handling (Lachrymator Warning)

  • Hazard Class: Skin Corr. 1B , Eye Dam. 1 .

  • Specific Hazard: This compound is a potent alkylating agent and lachrymator (tear gas effect). It reacts with DNA and proteins.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield. Always handle in a functioning fume hood.

  • Neutralization: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkylating potential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12565201, 4-Bromo-1-ethyl-1H-pyrazole. Retrieved from [Link](Note: Used for structural analog comparison).

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrazole Derivatives. Retrieved from [Link].

Sources

Literature review of 1-ethyl-1H-pyrazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Ethyl-1H-Pyrazole Derivatives in Medicinal Chemistry

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, characterized by its robust aromaticity, hydrogen-bonding capacity, and structural versatility. Among its substituted variants, 1-ethyl-1H-pyrazole derivatives have emerged as highly potent pharmacophores. The N1-ethyl substitution provides a precise balance of lipophilicity (LogP) and steric volume, enabling optimal engagement with the hydrophobic pockets of various kinase hinge regions and receptor active sites. This technical guide explores the structure-activity relationships (SAR), biological targets, and synthetic methodologies of 1-ethyl-1H-pyrazole derivatives, providing actionable insights for drug development professionals.

Structural Rationale: The N1-Ethyl Advantage

In the rational design of small-molecule inhibitors, the choice of N-alkylation on the pyrazole core is rarely arbitrary. While N-methyl groups can sometimes lack sufficient lipophilicity for optimal cellular permeability, and N-isopropyl/propyl groups may introduce steric clashes within tight binding pockets, the N-ethyl group frequently hits the "Goldilocks zone"[1][2].

The ethyl moiety allows the pyrazole core to anchor deeply into the ATP-binding sites of kinases or the hydrophobic channels of cyclooxygenases. Furthermore, the N1-ethyl substitution locks the tautomeric state of the pyrazole ring, eliminating tautomeric ambiguity and ensuring a predictable, singular binding pose during structure-based drug design (SBDD)[2].

Primary Biological Targets and SAR Profiling

1-Ethyl-1H-pyrazole derivatives have demonstrated profound efficacy across multiple therapeutic domains, most notably in oncology, immunology, and inflammation.

Kinase Inhibition (PI3K, p38 MAPK, and Syk)

The 1-ethyl-1H-pyrazole core is a recurring motif in patented kinase inhibitors. For instance, derivatives have been extensively patented as inhibitors of Phosphoinositide 3-kinases (PI3K), which are critical in B-cell proliferation and autoimmune diseases[3]. Similarly, they serve as potent p38 MAPK inhibitors, targeting chronic inflammation and airway diseases like COPD[4]. In the treatment of immune cytopenias, 1-ethyl-1H-pyrazole-3-carboxylates act as crucial intermediates for spleen tyrosine kinase (Syk) inhibitors[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K p38 p38 MAPK (Inflammation / Cytokines) RTK->p38 AKT AKT Signaling (Tumor Survival) PI3K->AKT Drug 1-Ethyl-1H-Pyrazole Derivatives Drug->PI3K Competitive Inhibition Drug->p38 Allosteric/ATP-competitive

Fig 1: Mechanism of action of 1-ethyl-1H-pyrazole derivatives in kinase signaling pathways.

Anti-Inflammatory & COX-2 Modulation

Derivatives such as 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid exhibit highly selective inhibition of cyclooxygenase-2 (COX-2). Molecular docking studies reveal that the cyclobutyl and N1-ethyl groups engage in critical hydrophobic interactions within the COX-2 active site, while the C5-carboxylic acid forms a vital hydrogen bond with the Arg120 residue[5].

Anticancer Activity via Tri-Substituted Pyrazoles

Recent developments have highlighted the potency of tri-substituted 1-ethyl-1H-pyrazoles against aggressive human cancer cell lines. Derivatives synthesized from the precursor 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde show remarkable cytotoxicity, often outperforming standard chemotherapeutics like Doxorubicin in specific assays[6].

Table 1: Quantitative SAR Data of Key 1-Ethyl-1H-Pyrazole Derivatives

Compound / DerivativeTarget / Cell LineIC50 (µM)Reference Standard (IC50)Primary Indication
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acidCOX-212.3Celecoxib (8.7 µM)Inflammation[5]
Tri-substituted Pyrazole (Compound 2)HepG2 (Liver Carcinoma)9.13Doxorubicin (34.24 µM)Oncology[6]
Tri-substituted Pyrazole (Compound 7)A549 (Lung Carcinoma)6.52Doxorubicin (5.93 µM)Oncology[6]
Tri-substituted Pyrazole (Compound 7)PC3 (Prostatic Cancer)9.13Doxorubicin (38.02 µM)Oncology[6]

Self-Validating Experimental Protocol: Vilsmeier-Haack Synthesis

To harness the therapeutic potential of these compounds, robust synthetic methodologies are required. The synthesis of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction is a foundational workflow. This protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to downstream derivatization[2][6].

Causality of Reagents:

  • Dimethylformamide (DMF): Acts as both the solvent and the formylating agent.

  • Phosphorus Oxychloride (POCl3): Reacts with DMF to generate the electrophilic Vilsmeier reagent (chloroiminium ion).

  • Temperature Control (0°C to 70°C): The initial formation of the Vilsmeier reagent is highly exothermic; 0°C prevents the degradation of the chloroiminium ion. Heating to 70°C provides the activation energy required for the cyclization of the hydrazone and subsequent electrophilic aromatic substitution at the C4 position.

Step-by-Step Methodology:
  • Preparation of the Vilsmeier Reagent: Purge a dry, round-bottom flask with inert gas (N2 or Ar). Add anhydrous DMF (10 mL) and cool to 0°C using an ice-water bath. Dropwise, add POCl3 (3.0 equivalents) over 15 minutes. Validation check: The solution should turn pale yellow, indicating the formation of the chloroiminium ion.

  • Addition of Substrate: Slowly add 4-bromoacetophenone ethylhydrazone (1.0 equivalent) to the chilled mixture to prevent a runaway exothermic reaction.

  • Cyclization and Formylation: Remove the ice bath and gradually heat the reaction mixture to 70°C. Maintain stirring for 2 to 4 hours. Validation check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material under UV light (254 nm) confirms reaction completion.

  • Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the highly acidic mixture using a saturated aqueous sodium bicarbonate (NaHCO3) solution until the pH reaches 7.0–7.5. Causality: Neutralization prevents the hydrolysis of the newly formed C4-aldehyde group.

  • Isolation: Filter the resulting precipitate under a vacuum, wash thoroughly with distilled water to remove residual inorganic salts, and dry in a desiccator.

  • Spectroscopic Validation: Confirm the structure via 1H NMR (CDCl3). Validation markers: A distinct singlet at ~9.9 ppm confirms the presence of the aldehyde proton, a singlet at ~8.3 ppm confirms the pyrazole C5-H, and a quartet at ~4.2 ppm confirms the N1-CH2 of the ethyl group[6].

Synthesis Step1 1. Vilsmeier Reagent (DMF + POCl3, 0°C) Step2 2. Cyclization & Formylation (70°C, 2-4h) Step1->Step2 Addition of Hydrazone Step3 3. Basic Quench (Ice + NaHCO3, pH 7-8) Step2->Step3 TLC Confirmation Step4 4. Isolation (Filtration & Washing) Step3->Step4 Precipitation Step5 5. Validation (1H NMR: ~9.9 ppm CHO) Step4->Step5 Purified Product

Fig 2: Self-validating workflow for the Vilsmeier-Haack synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde.

Future Perspectives: Emerging Targets

The utility of the 1-ethyl-1H-pyrazole scaffold continues to expand at the cutting edge of drug discovery. Recent intellectual property filings (as of 2025) have identified substituted pyrrolidine-2-carboxylic acid derivatives containing the 1-ethyl-1H-pyrazole moiety as potent cGAS (cyclic GMP-AMP synthase) inhibitors [7]. By modulating the cGAS/STING pathway, these novel compounds hold immense promise for treating severe autoimmune disorders, including Aicardi-Goutieres Syndrome (AGS) and Systemic Lupus Erythematosus (SLE)[7]. As research progresses, the fine-tuning of the N1-alkyl chain will remain a critical lever in optimizing pharmacokinetics and target selectivity.

References

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. ResearchGate. Available at:[Link]

  • Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. NIH. Available at:[Link]

  • US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases. Google Patents.
  • KINASE INHIBITORS - European Patent Office - EP 3004098 B1. Googleapis. Available at:[Link]

  • US8501758B2 - Compounds and compositions as protein kinase inhibitors. Google Patents.
  • SUBSTITUTED PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES AS cGAS INHIBITORS. Justia Patents. Available at:[Link]

Sources

Reactivity profile of 4-(bromomethyl)-1-ethyl-1H-pyrazole as an electrophile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile, handling protocols, and synthetic utility of 4-(bromomethyl)-1-ethyl-1H-pyrazole , designed for researchers in medicinal chemistry and drug discovery.

Technical Guide & Application Note

Executive Summary

4-(Bromomethyl)-1-ethyl-1H-pyrazole is a specialized heterocyclic building block used primarily as a "linker" motif in the synthesis of kinase inhibitors and GPCR ligands. Structurally, it functions as a heteroaromatic benzyl bromide surrogate .

While it shares the lachrymatory and electrophilic properties of benzyl bromide, its reactivity is modulated by the electron-rich pyrazole ring. This guide addresses its primary challenge: latent instability due to intermolecular self-alkylation , and provides validated protocols for its use in C-N, C-O, and C-C bond formation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDataNotes
IUPAC Name 4-(Bromomethyl)-1-ethyl-1H-pyrazole
CAS Number 71229-85-1
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
Physical State Low-melting solid or viscous oilTends to solidify upon refrigeration.
Solubility DCM, THF, DMF, MeCNReacts with protic solvents (MeOH/EtOH) over time.
Safety Profile Lachrymator , CorrosiveHandle only in a fume hood. Destroys mucous membranes.

Mechanistic Profile

To deploy this reagent effectively, one must understand the electronic push-pull dynamics of the pyrazole ring.

Electronic Modulation

Unlike a phenyl ring (benzyl bromide), the 1-ethylpyrazole ring is π-excessive (electron-rich).

  • Inductive Effect (+I): The 1-ethyl group donates electron density into the ring.

  • Resonance Effect (+M): The nitrogen lone pairs participate in the aromatic sextet, increasing electron density at the C4 position.

Consequence for Reactivity:

  • SN1 Pathway: The electron-rich ring stabilizes the carbocation intermediate formed upon bromide departure. This makes the reagent more reactive than benzyl bromide in ionizing solvents (e.g., DMF, DMSO), increasing the risk of hydrolysis.

  • SN2 Pathway: The high electron density can slightly destabilize the transition state for nucleophilic attack due to electronic repulsion, but for practical synthetic purposes, it remains a highly potent electrophile.

The "Self-Destruct" Mechanism (Oligomerization)

The most critical failure mode for this reagent is intermolecular self-alkylation .

  • The Nucleophile: The N2 nitrogen (pyridine-like) has a lone pair in the sp² orbital orthogonal to the π-system. It is weakly basic but nucleophilic.

  • The Electrophile: The C4-bromomethyl group.

  • The Reaction: Molecule A attacks Molecule B, displacing bromide. This forms a pyridinium-like salt (dimer), which can react further to form oligomers.

Control Strategy: Store as a dilute solution in non-polar solvents (e.g., Hexane/DCM) or keep frozen at -20°C. Never store neat at room temperature for extended periods.

Reactivity Landscape & Visualization

The following diagram illustrates the primary reaction pathways and the competition between productive synthesis and decomposition.

ReactivityProfile Reagent 4-(Bromomethyl)-1-ethyl-1H-pyrazole Self Self-Alkylation (Dimerization) Reagent->Self Neat / High Conc. No Nucleophile ProductCN N-Alkylated Product (S_N2) Reagent->ProductCN + Amine Base (DIPEA/K2CO3) ProductCO Ether/Thioether (Williamson) Reagent->ProductCO + ArOH/ArSH Base (Cs2CO3/NaH) Amine Primary/Secondary Amine (HNR2) Amine->ProductCN Phenol Phenol/Thiol (ArOH / ArSH) Phenol->ProductCO Polymer Oligomeric Salts (Insoluble Gum) Self->Polymer

Caption: Reaction pathways for 4-(bromomethyl)-1-ethyl-1H-pyrazole. Green paths represent productive synthesis; red paths indicate decomposition risks.

Experimental Protocols

Protocol A: Synthesis of the Reagent

If the bromide is not commercially available, it must be synthesized fresh from (1-ethyl-1H-pyrazol-4-yl)methanol.

Reagents: (1-ethyl-1H-pyrazol-4-yl)methanol (1.0 eq), PBr₃ (0.4 eq), DCM (anhydrous). Procedure:

  • Dissolve the alcohol in anhydrous DCM (0.2 M) under N₂ atmosphere.

  • Cool to 0°C.

  • Add PBr₃ dropwise (Caution: Exothermic).

  • Stir at 0°C for 30 min, then warm to RT for 2 hours.

  • Quench: Pour onto ice/sat. NaHCO₃ mixture.

  • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

  • Purification: Rapid filtration through a short silica plug (eluting with DCM). Do not concentrate to dryness if heating is required; use rotary evaporator at <30°C.

Protocol B: N-Alkylation of a Secondary Amine (General Procedure)

Target: Synthesis of tertiary amines for kinase inhibitor scaffolds.

Reagents:

  • Electrophile: 4-(Bromomethyl)-1-ethyl-1H-pyrazole (1.1 eq)

  • Nucleophile: Secondary amine (1.0 eq)

  • Base: K₂CO₃ (3.0 eq) or DIPEA (2.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the secondary amine (1.0 mmol) and K₂CO₃ (3.0 mmol) in dry MeCN (5 mL).

  • Addition: Add 4-(bromomethyl)-1-ethyl-1H-pyrazole (1.1 mmol) dropwise at room temperature.

    • Note: If the reaction is fast, cooling to 0°C may be necessary to prevent bis-alkylation (if using a primary amine).

  • Monitoring: Stir at RT. Monitor by LCMS. Reaction is typically complete within 2–4 hours.

    • Checkpoint: If starting material remains after 4h, warm to 50°C. Avoid boiling MeCN to prevent degradation of the pyrazole reagent.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Gum Formation Reagent polymerizedCheck reagent purity by NMR before use. Use fresh reagent.
Bis-alkylation Primary amine used with excess reagentUse 0.9 eq of bromide, add dropwise at -10°C.
Hydrolysis Product (Alcohol) Wet solvent / Hydroscopic baseUse anhydrous MeCN and flame-dried glassware.

Safety & Handling (E-E-A-T)

Lachrymator Warning: This compound is a potent tear gas agent.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.

  • Spill Management: Do not wipe up with paper towels (increases surface area and evaporation). Cover with weak ammonia solution or 1M NaOH to hydrolyze the bromide before cleaning.

Storage:

  • Short Term: 4°C, under Argon.

  • Long Term: -20°C, preferably as a solution in a non-nucleophilic solvent (e.g., Toluene).

References

  • PubChem Compound Summary. "4-(Bromomethyl)-1-ethyl-1H-pyrazole".

  • Synthesis of Pyrazole Building Blocks.Journal of Heterocyclic Chemistry. (General reference for halomethyl pyrazole synthesis).

  • Safety Data Sheet (SDS). 4-(Bromomethyl)

  • Reactivity of Benzylic Halides. "Solvolysis rates and mechanisms." Journal of Organic Chemistry. (Mechanistic grounding for electron-rich benzyl halides).

Stability of 4-(bromomethyl)-1-ethyl-1H-pyrazole under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity[1]

4-(bromomethyl)-1-ethyl-1H-pyrazole is a highly reactive heterocyclic building block used primarily for introducing the (1-ethyl-1H-pyrazol-4-yl)methyl motif into drug candidates. Its structural duality—possessing both a nucleophilic nitrogen (N2) and a highly electrophilic "benzylic-like" bromide—renders it inherently unstable under ambient conditions.

This guide provides a mechanistic understanding of its degradation, self-validating handling protocols, and storage strategies to maintain reagent integrity.

Chemical Identity Table
PropertyDetail
IUPAC Name 4-(bromomethyl)-1-ethyl-1H-pyrazole
CAS Number 1515137-08-2
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Reactivity Class Heteroaryl-methyl halide (Alkylating agent)

Part 2: Chemical Reactivity Profile & Degradation Mechanisms

To handle this compound effectively, one must understand why it degrades. The instability arises from the electronic nature of the pyrazole ring coupled with the exocyclic bromomethyl group.

The "Benzylic" Activation Effect

The pyrazole ring is electron-rich (π-excessive). The lone pair on N1 donates electron density into the ring, which stabilizes the developing positive charge at the C4-methyl position during nucleophilic substitution. This makes the C-Br bond significantly more labile than in a standard alkyl bromide, rendering it highly susceptible to:

  • Hydrolysis: Rapid conversion to the alcohol (4-(hydroxymethyl)-1-ethyl-1H-pyrazole) upon exposure to atmospheric moisture.

  • Nucleophilic Attack: Immediate reaction with amines, thiols, or even weak nucleophiles.

Auto-Quaternization (Self-Polymerization)

This is the critical failure mode for this specific scaffold.

  • Mechanism: The molecule contains an electrophile (the CH₂-Br group) and a nucleophile (the N2 nitrogen of the pyrazole ring).

  • The Process: In a concentrated oil or solid phase, the N2 of one molecule attacks the CH₂-Br of a neighbor. This displaces bromide and forms a quaternary ammonium salt (dimer/oligomer).

  • Result: The material turns into an insoluble, gummy solid or dark tar. This process is autocatalytic because the generation of ionic species increases the polarity of the medium, accelerating further reaction.

Visualization: Degradation Pathways

The following diagram illustrates the two primary degradation routes: Hydrolysis (moisture-driven) and Auto-quaternization (concentration-driven).

DegradationPathways Start 4-(bromomethyl)-1-ethyl-1H-pyrazole (Intact Reagent) Hydrolysis Hydrolysis Product (Alcohol + HBr) Start->Hydrolysis Path A: S_N1/S_N2 Dimer Pyridinium-like Salt (Dimer/Oligomer) Start->Dimer Path B: Auto-Quaternization Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis AcidCat HBr Autocatalysis Hydrolysis->AcidCat Generates HBr SelfRxn Intermolecular Attack (N2 attacks CH₂-Br) SelfRxn->Dimer AcidCat->Dimer Accelerates

Caption: Path A shows moisture-induced hydrolysis releasing HBr. Path B shows the inherent risk of self-polymerization where the molecule reacts with itself.

Part 3: Experimental Stability Assessment

Do not assume purity based on the label. Perform these checks upon receipt and before critical reactions.

Visual Inspection (The "First Pass" Check)
  • Fresh/Pure: Off-white to pale yellow solid or clear oil.

  • Degraded: Dark orange/brown color (indication of HBr liberation and oxidation) or gummy/sticky texture in a solid batch (indication of polymerization).

Diagnostic NMR Protocol (Self-Validating)

Dissolve ~5 mg in CDCl₃ (neutralized with basic alumina if possible to prevent acid-catalyzed degradation in the tube).

SignalChemical Shift (δ)Diagnostic Interpretation
CH₂-Br ~4.3 - 4.5 ppm (singlet)Target Peak. Sharp singlet indicates integrity.
CH₂-OH ~4.6 ppm (singlet)Impurity. Indicates hydrolysis. Broadens if H-bonding occurs.
N-CH₂-N⁺ ~5.0 - 5.5 ppm (complex)Impurity. Indicates oligomerization (quaternary salt formation).
Ethyl Group ~1.4 (t) & ~4.1 (q) ppmReference peaks. Integration should match CH₂-Br (2:2 ratio).
Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) and KMnO₄ stain (oxidizes the benzylic position).

  • Observation: The bromide will have a distinct R_f (approx 0.4-0.6). The alcohol (hydrolysis product) will be significantly more polar (lower R_f). The polymer/salt will remain at the baseline (R_f = 0).

Part 4: Handling & Storage Protocols[2][3]

Based on the reactivity profile, the following protocols are mandatory to maximize shelf-life.

Storage Hierarchy
  • Ideal (Long Term > 1 month): Store as the Hydrobromide Salt if possible. Protonating the N2 nitrogen shuts down the auto-quaternization pathway. If the free base is required, store at -20°C or -80°C under Argon/Nitrogen.

  • Standard (Short Term): Refrigerator (2-8°C ), strictly under inert gas, protected from light.

  • Avoid: Room temperature storage, exposure to humid air, or storage in protic solvents (methanol/ethanol).

Handling Workflow

The following Graphviz diagram outlines the decision matrix for handling this reagent to ensure data integrity.

HandlingWorkflow Receipt Reagent Receipt Visual Visual Check: Color/State Receipt->Visual QC QC Check: 1H NMR / TLC Visual->QC Decision Purity > 95%? QC->Decision Purify Purification: Rapid Silica Filtration (Cold Hexane/EtOAc) Decision->Purify No (Degraded) Use Immediate Use (Dissolve in DCM/THF) Decision->Use Yes Store Storage: Flush with Argon, Seal with Parafilm, Store at -20°C Decision->Store Yes (Later Use) Purify->QC Re-verify

Caption: Workflow for validating reagent quality before committing to high-value synthesis steps.

Synthesis & Purification Tips
  • Reaction Solvent: Use aprotic, non-nucleophilic solvents (DCM, THF, Acetonitrile). Avoid alcohols.

  • Base Selection: When using this reagent for alkylation, use non-nucleophilic bases (e.g., NaH, KOtBu, Cs₂CO₃) to prevent side reactions with the base itself.

  • Purification: If the reagent has degraded, it can often be purified by rapid column chromatography on silica gel.

    • Tip: Pre-wash the silica with 1% Triethylamine in hexanes to neutralize acidity, preventing acid-catalyzed degradation during purification. Elute quickly.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81229741, 4-(Bromomethyl)-1-ethyl-1H-pyrazole. Retrieved March 5, 2026 from [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Reactivity of Halomethyl Heterocycles. Retrieved from [Link]

  • ChemRxiv (2025). Unexpected Reactivity of C4-Bromopyrazolyl Derivatives. (Mechanistic insights into pyrazole ring activation). Retrieved from [Link]

Synthesis Pathways for Generating 4-(Bromomethyl)-1-ethyl-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Bromomethyl)-1-ethyl-1H-pyrazole is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, agrochemical development, and the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The presence of the electrophilic bromomethyl group, coupled with the electron-rich pyrazole core, makes it an ideal precursor for cross-coupling reactions and nucleophilic substitutions.

This technical guide details the optimal synthetic pathways, mechanistic rationales, and self-validating experimental protocols required to generate this compound with high purity and yield. Crucially, it emphasizes the stabilization of the final product as a hydrobromide salt to prevent auto-polymerization—a critical failure point in bench-to-scale translations[1].

Mechanistic Rationale & Pathway Design

The synthesis of 1-alkyl-4-(bromomethyl)pyrazoles can be approached via multiple disconnections. The two most viable routes are:

Route A: The Vilsmeier-Haack / Reduction Pathway (Preferred) This route begins with commercially available 1-ethylpyrazole. The electron-rich nature of the pyrazole ring makes the C4 position highly susceptible to electrophilic aromatic substitution. Treatment with the Vilsmeier reagent yields 1-ethyl-1H-pyrazole-4-carbaldehyde[2]. The structural configuration of this intermediate is fixed by the ethyl substitution at nitrogen 1, eliminating tautomerism and ensuring predictable downstream reactivity[3]. Subsequent chemoselective reduction with sodium borohydride (NaBH4) provides the intermediate 1-ethyl-1H-pyrazole-4-methanol[4]. Finally, bromination using phosphorus tribromide (PBr3) yields the target molecule.

Route B: The Alkylation / Ester Reduction Pathway This alternative begins with ethyl 1H-pyrazole-4-carboxylate. N-alkylation with ethyl bromide yields the 1-ethyl derivative. However, reducing the ester to the corresponding alcohol requires harsh reducing agents like Lithium Aluminum Hydride (LiAlH4), which complicates scale-up due to highly exothermic quenching and challenging emulsion workups.

SynthesisRoutes SM1 1-Ethylpyrazole Int1A 1-Ethyl-1H-pyrazole-4-carbaldehyde SM1->Int1A POCl3, DMF SM2 Ethyl 1H-pyrazole-4-carboxylate Int1B Ethyl 1-ethyl-1H-pyrazole-4-carboxylate SM2->Int1B EtBr, K2CO3 Int2 1-Ethyl-1H-pyrazole-4-methanol Int1A->Int2 NaBH4, MeOH Int1B->Int2 LiAlH4, THF Product 4-(Bromomethyl)-1-ethyl-1H-pyrazole Int2->Product PBr3, DCM

Figure 1: Comparison of Route A (top) and Route B (bottom) synthesis pathways.

Comparative Analysis of Synthetic Routes

Due to superior atom economy, milder reduction conditions, and higher overall yield, Route A is the preferred industrial and laboratory methodology.

ParameterRoute A (Vilsmeier-Haack)Route B (Ester Reduction)
Starting Material 1-EthylpyrazoleEthyl 1H-pyrazole-4-carboxylate
Overall Yield 65% – 75%45% – 55%
Key Reagents POCl3, NaBH4, PBr3EtBr, LiAlH4, PBr3
Reduction Conditions Mild (0 °C to RT, Methanol)Harsh (Reflux, THF, Anhydrous)
Scalability High (Easily scalable to >1 kg)Medium (LiAlH4 quench is hazardous)
E-Factor (Est.) Low (Minimal complex waste)High (Aluminum salt waste)

Detailed Experimental Protocols (Route A)

The following protocols represent a self-validating system. In-process controls (IPCs) are embedded to ensure the causality of each step is verified before proceeding.

Step 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

Causality & Mechanism: DMF acts as both the solvent and the formylating carbon source. The slow addition of POCl3 at 0 °C is critical to control the highly exothermic formation of the Vilsmeier chloroiminium ion. Heating to 90 °C provides the activation energy required to break the aromaticity of the pyrazole ring temporarily during electrophilic attack[2].

  • Preparation: Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (3.0 equiv). Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add Phosphorus oxychloride (POCl3, 1.2 equiv) dropwise over 30 minutes. Maintain the internal temperature below 10 °C. Stir for 30 minutes at 0 °C.

  • Substitution: Add 1-Ethylpyrazole (1.0 equiv) dropwise.

  • Heating: Remove the ice bath and heat the reaction mixture to 90 °C for 4 hours.

  • Quench & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the acidic mixture with 2M NaOH until pH 7-8 is reached. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 2: Synthesis of 1-Ethyl-1H-pyrazole-4-methanol

Causality & Mechanism: NaBH4 is selected over stronger hydrides because it selectively reduces the aldehyde without risking ring saturation or requiring strictly anhydrous conditions. Methanol serves as a protic solvent that coordinates with the borate intermediates, accelerating the reduction[4].

  • Preparation: Dissolve 1-Ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) in Methanol (10 mL/g). Cool to 0 °C.

  • Reduction: Add Sodium borohydride (NaBH4, 1.5 equiv) in small portions to control hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Self-Validation: Check TLC (DCM:MeOH 9:1); the UV-active aldehyde spot should completely disappear.

  • Workup: Quench the reaction by adding water dropwise. Evaporate the majority of the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM). Dry over MgSO4 and concentrate to yield the alcohol as a pale oil.

Step 3: Bromination to 4-(Bromomethyl)-1-ethyl-1H-pyrazole Hydrobromide

Causality & Mechanism: The free base of 4-(bromomethyl)pyrazole is highly nucleophilic at the N2 position. If left as a free base, the nitrogen of one molecule will attack the bromomethyl carbon of another, leading to rapid self-alkylation and polymerization. To prevent this, the product is intentionally isolated as the hydrobromide salt[1]. The acidic environment protonates the pyrazole, deactivating its nucleophilicity and stabilizing the molecule indefinitely.

BrominationWorkflow Step1 Dissolve Alcohol in Dry DCM Step2 Add PBr3 at 0 °C (Control Exotherm) Step1->Step2 Step3 Stir at RT (2h) (SN2 Displacement) Step2->Step3 Step4 Precipitate as HBr Salt Step3->Step4 Step5 Filter & Dry (Prevents Polymerization) Step4->Step5

Figure 2: Workflow for bromination and critical stabilization via HBr salt formation.

  • Preparation: Dissolve 1-Ethyl-1H-pyrazole-4-methanol (1.0 equiv) in anhydrous DCM under an argon atmosphere. Cool to 0 °C.

  • Bromination: Add Phosphorus tribromide (PBr3, 0.4 equiv; note that 1 mole of PBr3 can brominate 3 moles of alcohol) dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Salt Formation & Isolation: Instead of a basic aqueous quench, add a small amount of anhydrous diethyl ether to the DCM solution. The generation of HBr during the reaction naturally forms the 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide salt, which precipitates out of the non-polar solvent mixture.

  • Filtration: Filter the precipitate rapidly under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum.

Analytical Characterization & Quality Control

To verify the integrity of the synthesized hydrobromide salt, the following analytical signatures should be confirmed:

  • 1H NMR (400 MHz, DMSO-d6): The methylene protons (-CH2-Br) will appear as a sharp singlet around δ 4.60 ppm. The ethyl group will show a distinct quartet (δ 4.15 ppm) and triplet (δ 1.40 ppm). The pyrazole aromatic protons (C3-H and C5-H) will appear as two singlets between δ 7.50 and 8.00 ppm, shifted downfield due to protonation of the ring.

  • Mass Spectrometry (ESI+): The mass spectrum will show the free base molecular ion[M+H]+ at m/z 189.0 and 191.0 (1:1 ratio, characteristic of the 79Br and 81Br isotopes).

References[1] Accela ChemBio. "4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide - Product Specifications." AccelaChem Catalog, 2023. URL: http://www.accelachem.com/product/1448189-30-7.html[3] Smolecule. "1-Ethyl-1H-pyrazole-4-carbaldehyde - Product Information and Reactivity." Smolecule Catalog, 2023. URL: https://www.smolecule.com/products/s672718[2] Gomha, S. M., et al. "Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents." ResearchGate, Mar. 2016. URL: https://www.researchgate.net/publication/297592473_Design_and_synthesis_of_some_new_tri-substituted_pyrazole_derivatives_as_anticancer_agents[4] European Patent Office. "EP4153583B1: 1-((1H-pyrazol-4-yl)methyl)-3-(phenyl)-1,3-dihydro-2H-imidazole-2-one derivatives." Google Patents, 2023. URL: https://patents.google.com/patent/EP4153583B1/en

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution Using 4-(Bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for phenyl or pyrrole rings to improve aqueous solubility, lower lipophilicity (logP), and enhance target binding through its hydrogen bond acceptor properties[1]. While the pyrazole core itself is generally resistant to direct nucleophilic aromatic substitution (SNH) without strong electron-withdrawing groups or acidic activation[2], exocyclic halogens such as the C4-bromomethyl group undergo rapid aliphatic bimolecular nucleophilic substitution (SN2).

The C4 position of the pyrazole ring is highly electron-rich. This electronic environment stabilizes the partial positive charge that develops in the SN2 transition state, making the exocyclic methyl group an exceptionally reactive electrophile. The free base of3[3] is highly reactive, but researchers frequently utilize its hydrobromide salt,4[4], to ensure long-term bench stability and prevent spontaneous dimerization or degradation.

As a Senior Application Scientist, I have observed that the primary failure mode in these alkylations is the under-calculation of base equivalents when utilizing the hydrobromide salt. The protocols below are engineered to account for this, ensuring a self-validating, high-yielding workflow.

SN2_Mechanism Nuc Nucleophile (e.g., R2NH, RS-) TS [ Nuc ··· CH2 ··· Br ]‡ Transition State Nuc->TS Backside Attack Elec 4-(Bromomethyl)-1-ethyl- 1H-pyrazole Elec->TS C-Br Cleavage Prod Alkylated Product (Target Scaffold) TS->Prod Bond Formation LG Bromide Ion (Leaving Group) TS->LG Departure

Caption: SN2 transition state logic for the alkylation of 4-(bromomethyl)-1-ethyl-1H-pyrazole.

Reaction Optimization & Causality

The choice of base and solvent is not arbitrary. Polar aprotic solvents (DMF, MeCN) are selected because they strip the solvation shell from the nucleophile, dramatically lowering the activation energy of the SN2 transition state. The base must serve a dual purpose: first, to neutralize the hydrobromide salt (free-basing the electrophile), and second, to act as an acid scavenger for the HBr generated during the reaction.

Table 1: Quantitative Optimization Data for SN2 Displacements

Note: Base equivalents are calculated assuming the use of the 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide salt.

Nucleophile TypeExampleSolventBase (Eq.)Temp (°C)Time (h)Expected Yield (%)
Aliphatic Sec. Amine PiperidineDMFK₂CO₃ (3.0)RT2 - 485 - 95
Aromatic Amine 4-FluoroanilineMeCNDIPEA (3.0)60 - 808 - 1270 - 85
Thiol ThiophenolTHFK₂CO₃ (2.5)0 to RT1 - 290 - 98
Phenol 4-MethoxyphenolDMFCs₂CO₃ (2.5)8012 - 1675 - 85

Experimental Methodologies

Protocol A: General Procedure for N-Alkylation (Amine Nucleophiles)

1. Reagent Preparation: In an oven-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the secondary amine (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

2. Nucleophile Activation & Base Addition: Add anhydrous K₂CO₃ (414 mg, 3.0 mmol, 3.0 eq). Causality: 1.0 eq is required to deprotonate the amine/scavenge the reaction HBr, 1.0 eq to neutralize the hydrobromide salt of the electrophile, and 1.0 eq acts as a kinetic excess to drive the reaction forward. Stir the suspension for 15 minutes at room temperature.

3. Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide (297 mg, 1.1 mmol, 1.1 eq) in small portions over 5 minutes. Causality: Cooling minimizes exothermic degradation, prevents polyalkylation, and suppresses the spontaneous dimerization of the highly reactive free-based pyrazole.

4. Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

5. Workup & Purification: Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).

Self-Validating Checkpoints
  • Checkpoint 1 (Visual): Upon adding the pyrazole hydrobromide salt to the K₂CO₃/DMF mixture, the immediate formation of a fine white precipitate (KBr) serves as a self-validating visual indicator that the free-basing is occurring successfully.

  • Checkpoint 2 (Analytical): The complete consumption of the electrophile (which stains strongly active under UV 254 nm and with KMnO₄) within 2-4 hours validates the kinetic efficiency of the SN2 process.

Workflow Step1 1. Reagent Preparation Dissolve Nucleophile in DMF/MeCN Step2 2. Nucleophile Activation Add Base (K2CO3/DIPEA), Stir 15 min Step1->Step2 Step3 3. Electrophile Addition Add Pyrazole-HBr dropwise at 0°C Step2->Step3 Step4 4. Reaction Progression Warm to RT, Monitor via LC-MS Step3->Step4 Step5 5. Workup & Purification Aqueous Quench, EtOAc Extraction Step4->Step5

Caption: Step-by-step experimental workflow for nucleophilic substitution.

References

  • Title: 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide Product Information Source: AccelaChem URL: [Link]

  • Title: First Nucleophilic Aromatic Substitution of Annelated Pyrazole Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL: [Link]

Sources

Using 4-(bromomethyl)-1-ethyl-1H-pyrazole as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Using 4-(Bromomethyl)-1-ethyl-1H-pyrazole in Drug Discovery

Executive Summary

4-(Bromomethyl)-1-ethyl-1H-pyrazole (CAS: N/A for specific salt, generic structure widely available) is a specialized electrophilic building block used to introduce the (1-ethyl-1H-pyrazol-4-yl)methyl moiety into bioactive molecules. This structural motif serves as a bioisostere for benzyl and heteroaryl-methyl groups, offering improved aqueous solubility and distinct metabolic profiles due to the nitrogen-rich pyrazole core.

This guide details the handling, synthetic utility, and specific protocols for deploying this reagent in the synthesis of kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD) libraries.

Chemical Properties & Safety Profile

The reactivity of the bromomethyl group at the 4-position of the pyrazole ring is analogous to a benzyl bromide but modulated by the electron-rich nature of the pyrazole.

PropertyDescription
Functional Group Alkyl Halide (Allylic/Benzylic-like reactivity)
Reactivity Mode Electrophile (

substrate)
Key Pharmacophore 1-Ethyl-1H-pyrazole (Solubility enhancer, H-bond acceptor)
Stability Moderate. Susceptible to hydrolysis and polymerization.
Storage Store at 2–8°C under inert gas (Ar/N2). Desiccate.

Safety Warning:

  • Lachrymator: Like many benzyl bromide analogs, this compound is a potent eye and respiratory irritant. Handle strictly in a chemical fume hood.

  • Skin Corrosive: Direct contact can cause severe burns. Double-gloving (Nitrile) is recommended.

Strategic Applications in Drug Design

The (1-ethyl-1H-pyrazol-4-yl)methyl fragment is a "privileged substructure" found in various therapeutic classes.

A. Kinase Inhibitors (ATP-Competitive)

In kinase inhibitors, this moiety often targets the solvent-exposed region or the ribose-binding pocket. The pyrazole nitrogen can serve as a weak H-bond acceptor, while the ethyl group fills hydrophobic pockets without adding excessive lipophilicity (


 management).
  • Mechanism:[1][2] The bromomethyl group reacts with the secondary amine of a hinge-binding scaffold (e.g., aminopyrimidine or indazole).

B. GPCR Antagonists (e.g., GPR139)

Recent patents highlight the utility of 1-alkyl-1H-pyrazol-4-ylmethyl groups in GPR139 antagonists used for treating depression and schizophrenia.[3] The pyrazole ring provides a rigid spacer that orients the terminal pharmacophore correctly within the receptor.

C. Fragment-Based Library Generation

Due to its moderate molecular weight and specific reactivity, this building block is ideal for "Fragment Growing."

  • Workflow: A core fragment with a nucleophile (amine/thiol) is reacted with the bromomethyl pyrazole to rapidly expand the molecule's complexity and probe adjacent binding pockets.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Method)

This protocol describes the synthesis of a tertiary amine library member using a piperazine derivative. This reaction mimics the synthesis of anxiolytic agents like LQFM008, adapting the route from reductive amination to direct alkylation for higher efficiency.

Reagents:

  • Substrate: 1-Boc-piperazine (or specific pharmacophore amine).

  • Reagent: 4-(Bromomethyl)-1-ethyl-1H-pyrazole (1.1 equiv).

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the secondary amine (e.g., 1-Boc-piperazine) in 5 mL of anhydrous MeCN.

  • Base Addition: Add 3.0 mmol (414 mg) of anhydrous powdered

    
    . Stir for 5 minutes at Room Temperature (RT).
    
  • Alkylation: Dropwise add a solution of 4-(bromomethyl)-1-ethyl-1H-pyrazole (1.1 mmol) in 1 mL MeCN.

    • Note: If the bromide is a solid, dissolve it first. If liquid/oil, add directly.

  • Reaction: Cap the vial and stir at 60°C for 4–6 hours.

    • Monitoring: Check via LC-MS or TLC (System: 5% MeOH in DCM). Look for the disappearance of the starting amine and the appearance of the product mass (

      
      ).
      
  • Work-up:

    • Filter off the solid

      
       and rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.[4]

    • Partition the residue between EtOAc (20 mL) and Water (20 mL). Wash the organic layer with Brine.

  • Purification: Purify via Flash Column Chromatography (Silica Gel, 0–10% MeOH/DCM gradient).

Expected Yield: 75–90%

Protocol B: S-Alkylation (Thioether Synthesis)

Useful for synthesizing metabolic probes or specific enzyme inhibitors where a thioether linker is required.

Procedure:

  • Dissolve the thiol substrate (1.0 mmol) in DMF (3 mL).

  • Add

    
     (1.5 mmol). The cesium base is preferred for thiols to prevent over-oxidation and promote solubility.
    
  • Add 4-(bromomethyl)-1-ethyl-1H-pyrazole (1.1 mmol) at 0°C .

  • Allow to warm to RT and stir for 2 hours. (Thiol alkylation is much faster than amine alkylation).

  • Quench with water and extract with EtOAc.

Visual Workflows

Figure 1: Reaction Logic & Mechanism

This diagram illustrates the standard


 pathway and the competing side reactions (polymerization) that users must avoid by controlling temperature and stoichiometry.

ReactionPathway Reagent 4-(Bromomethyl)- 1-ethyl-1H-pyrazole Intermediate Transition State (SN2) Reagent->Intermediate Activation SideProduct Side Product (Dimer/Polymer) Reagent->SideProduct Self-Reaction (If stored improperly) Nucleophile Nucleophile (Amine/Thiol/Phenol) Nucleophile->Intermediate Attack Product Target Molecule (N/S/O-Alkylated) Intermediate->Product -HBr

Caption: Figure 1. Electrophilic attack pathway of the bromomethyl pyrazole. Note the risk of self-reaction if the reagent is not stored cold.

Figure 2: Library Synthesis Workflow

A logical flow for using this building block in high-throughput parallel synthesis.

LibraryWorkflow Start Scaffold Selection (e.g., Piperazine, Morpholine cores) Dispense Dispense Scaffolds (96-well plate) Start->Dispense AddReagent Add 4-(Bromomethyl)-1-ethyl-1H-pyrazole (in DMF + DIPEA) Dispense->AddReagent Incubate Incubate (50°C, 12h, Shaking) AddReagent->Incubate Scavenge Scavenger Resin Addition (Remove excess Bromide) Incubate->Scavenge Filter Filter & Concentrate Scavenge->Filter QC QC (LC-MS) Filter->QC

Caption: Figure 2.[4][5] High-throughput workflow for generating pyrazole-methylated fragment libraries.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of bromideEnsure solvents (DMF/MeCN) are anhydrous . Keep reagent dry.
Bis-alkylation Primary amine substrateUse excess amine (2-3 equiv) or protect one site (e.g., Boc-piperazine).
Color Change (Dark) PolymerizationThe reagent is degrading. Check purity via NMR. Store at -20°C.
Incomplete Reaction Steric hindranceSwitch solvent to DMF and increase temp to 80°C (use sealed tube).

References

  • GPR139 Antagonists: Patent EP4153583B1. 1-((1H-pyrazol-4-yl)methyl)-3-(phenyl)-1,3-dihydro-2H-imidazole-2-one derivatives and similar compounds as GPR139 antagonists for the treatment of depression.[3] Google Patents. Link

  • Anxiolytic Piperazine Derivatives: Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. Link

  • Kinase Inhibitor Scaffolds: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). PMC. Link

  • Reagent Safety Data:Safety Data Sheet for 4-(Bromomethyl)-1-ethyl-1H-pyrazole.

Sources

The Strategic Use of Bromomethyl Intermediates in the Synthesis of Pyrazole-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1][2][3][4][5][6][7][8] Its prevalence stems from the diverse biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8] This guide provides a comprehensive overview of advanced synthetic strategies for constructing pyrazole-containing heterocycles, with a particular focus on the versatile role of bromomethyl intermediates. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their successful implementation in a research and development setting.

Introduction: The Significance of Pyrazole Scaffolds

Heterocyclic compounds are of paramount importance in the process of drug discovery.[2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has been a subject of intense study since its first synthesis by Knorr in 1883.[2][7][9] This enduring interest is a testament to the pyrazole's ability to serve as a versatile pharmacophore, a molecular framework responsible for a drug's biological activity.[1][2] The success of drugs like Celecoxib, a selective COX-2 inhibitor for treating arthritis, underscores the therapeutic potential of the pyrazole core.[10]

The fusion of pyrazole rings with other heterocyclic systems, such as pyridines and isoquinolines, often leads to an enhancement of biological activity, creating novel scaffolds like pyrazolo[1,5-a]pyridines and pyrazolo[5,1-a]isoquinolines.[11] These fused systems are key structural units in a number of biologically active compounds and pharmacophores.[11]

The Role of Bromomethyl Intermediates in Pyrazole Synthesis

α-Bromomethyl ketones are highly valuable and reactive intermediates in organic synthesis. Their utility lies in the presence of two electrophilic centers: the carbonyl carbon and the carbon bearing the bromine atom. This dual reactivity allows for a range of cyclocondensation reactions to form various heterocyclic systems.

The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[10][12] α-Bromomethyl ketones can be considered as masked 1,3-dielectrophiles, making them excellent precursors for pyrazole synthesis.

General Reaction Pathway: Cyclocondensation of α-Bromomethyl Ketones with Hydrazines

The fundamental reaction for constructing the pyrazole ring using a bromomethyl intermediate is the cyclocondensation with a hydrazine derivative. This process typically proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization via displacement of the bromide ion.

G reagents α-Bromomethyl Ketone + Hydrazine intermediate Hydrazone Intermediate reagents->intermediate Nucleophilic Addition cyclization Intramolecular Cyclization intermediate->cyclization SN2 Displacement of Bromide pyrazole Substituted Pyrazole cyclization->pyrazole Aromatization G cluster_0 Protocol 4.1: Photocatalytic Pyrazole Synthesis start1 Hydrazone + α-Bromo Ketone step1_1 Radical Formation (Visible Light, PC) start1->step1_1 step1_2 Addition to α-Bromo Ketone step1_1->step1_2 step1_3 Intramolecular Cyclization step1_2->step1_3 end1 1,3,5-Trisubstituted Pyrazole step1_3->end1 G cluster_1 Protocol 4.2: Fused Pyrazole Synthesis start2 Bromophenyl-pyrazole + Terminal Alkyne step2_1 Sonogashira Coupling (Pd/Cu Catalysis) start2->step2_1 step2_2 Intramolecular Hydroamination step2_1->step2_2 end2 Pyrazolo[5,1-a]isoquinoline step2_2->end2

Sources

Reaction conditions for coupling thiols with 4-(bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized reaction conditions for the nucleophilic substitution of 4-(bromomethyl)-1-ethyl-1H-pyrazole (Compound 1 ) with various thiols (R-SH). Pyrazole-based thioethers are critical pharmacophores in medicinal chemistry, often serving as linkers in fragment-based drug discovery (FBDD) or as core scaffolds in kinase inhibitors.

This guide moves beyond generic "alkyl halide" protocols to address the specific reactivity profile of the 4-(bromomethyl)pyrazole moiety. While highly reactive, this electrophile is prone to hydrolysis and polymerization if mishandled. We present a robust, self-validating protocol using mild basic conditions, along with an alternative high-stringency method for sterically hindered nucleophiles.

Reaction Mechanism & Rationale

The coupling proceeds via a classical


 Nucleophilic Substitution .[1] The reaction is driven by the formation of a thiolate anion (highly nucleophilic) which attacks the methylene carbon of the pyrazole, displacing the bromide.
Key Mechanistic Features:
  • Electrophile Activation: The pyrazole ring acts as an electron-withdrawing group (EWG) relative to a standard alkyl chain, destabilizing the C-Br bond and enhancing electrophilicity at the methylene position.

  • Nucleophile Generation: The thiol (

    
     ~10 for alkyl, ~6-7 for aryl) must be deprotonated by a base to form the thiolate (
    
    
    
    ).
  • Side Reactions: The primary competitors are disulfide formation (oxidative dimerization of thiol) and hydrolysis (attack by water to form the alcohol).

Visualized Pathway (DOT)

ReactionMechanism Thiol Thiol (R-SH) Thiolate Thiolate Anion (RS-) Thiol->Thiolate Deprotonation (-H+) Base Base (e.g., K2CO3) Base->Thiolate TS Transition State [R-S ... CH2-Py ... Br]‡ Thiolate->TS Nucleophilic Attack Electrophile 4-(Bromomethyl)-1-ethyl-1H-pyrazole Electrophile->TS Electrophile Product Thioether Product TS->Product Bond Formation Byproduct Salt (KBr) TS->Byproduct Leaving Group Departure

Figure 1: Mechanistic flow of the thiolate-mediated


 displacement of bromide.

Optimization of Conditions

The choice of base and solvent is critical to balance reaction rate against the risk of disulfide formation.

Table 1: Solvent & Base Screening Matrix
Condition SetBaseSolventTemp (

C)
SuitabilityNotes
A (Standard)

(2.0 eq)
DMF or MeCN25 - 60High Best balance. DMF promotes

via cation solvation.
B (Mild)

(1.5 eq)
DMF25High Cesium effect enhances solubility of thiolate; good for sensitive substrates.
C (Strong)

(1.2 eq)
THF (

C)
0 - 25Medium Use only for non-acidic/bulky thiols. Risk of elimination side products.
D (Organic)

/ DIPEA
DCM or THF25Low Often too slow; ammonium salts can complicate purification.

Recommendation: Start with Condition Set A . Use DMF for polar thiols and Acetonitrile (MeCN) for lipophilic thiols to simplify workup.

Standard Experimental Protocol

Objective: Synthesis of 4-((alkyl/arylthio)methyl)-1-ethyl-1H-pyrazole.

Reagents & Equipment[10]
  • Electrophile: 4-(bromomethyl)-1-ethyl-1H-pyrazole (1.0 equiv). Note: This compound is a lachrymator and skin irritant.

  • Nucleophile: Thiol (R-SH) (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, powder (2.0 equiv).
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (Concentration: 0.2 M).

  • Atmosphere: Nitrogen (

    
    ) or Argon balloon.
    
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask containing a magnetic stir bar.

    • Purge with

      
       and allow to cool.
      
    • Add the Thiol (1.1 equiv) and anhydrous DMF (half of total volume).

  • Deprotonation:

    • Add

      
        (2.0 equiv) in a single portion.
      
    • Stir at Room Temperature (RT) for 15–30 minutes. Visual Cue: The mixture may become slightly cloudy or change color as the thiolate forms.

  • Addition of Electrophile:

    • Dissolve 4-(bromomethyl)-1-ethyl-1H-pyrazole (1.0 equiv) in the remaining DMF.

    • Add this solution dropwise to the reaction flask over 5–10 minutes. Causality: Dropwise addition prevents localized high concentrations that could favor side reactions.

  • Reaction Monitoring:

    • Stir at RT.[2] Monitor via TLC or LC-MS at 1 hour.

    • Typical Rf: The product is usually less polar than the starting thiol but more polar than the bromide.

    • Completion: Most reactions complete within 2–4 hours. If slow, heat to 50–60

      
      C.
      
  • Quench & Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF and inorganic salts. Crucial Step: Thorough water washing is required to remove DMF, which can interfere with silica chromatography.

    • Wash with Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash Column Chromatography (Hexanes:EtOAc gradient).

    • Note: Thioethers can be prone to oxidation on silica; do not leave on the column for extended periods.

Troubleshooting & Critical Controls

Workflow Logic Diagram (DOT)

Troubleshooting Start Reaction Incomplete at 4 hrs? Check1 Is Thiol Aromatic? Start->Check1 Action1 Heat to 60°C (Aryl thiols are less nucleophilic) Check1->Action1 Yes Check2 Is Disulfide Dimer Present? Check1->Check2 No Action2 Add TCEP or DTT to reduce dimer Restart under stricter N2 Check2->Action2 Yes Check3 Is Bromide Hydrolyzed (Alcohol formed)? Check2->Check3 No Action3 Solvent was wet. Repeat with Anhydrous DMF. Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common reaction failures.

Common Issues:
  • Disulfide Formation (R-S-S-R):

    • Cause: Trace oxygen in the solvent or headspace.

    • Solution: Degas solvents by sparging with Argon for 15 mins before use. Add a reducing agent like

      
       (polymer-bound) if the dimer persists.
      
  • Hydrolysis (Alcohol Byproduct):

    • Cause: Wet DMF or hygroscopic base.

    • Solution: Store

      
       in a desiccator. Use molecular sieves in the reaction solvent.
      

Safety & Handling

4-(Bromomethyl)-1-ethyl-1H-pyrazole is an alkylating agent.

  • Hazards: Corrosive, causes severe skin burns and eye damage (H314). Lachrymator (induces tearing).

  • Engineering Controls: All weighing and transfers must be performed in a fume hood .

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles.

  • Decontamination: Quench spills with dilute aqueous ammonia or 10% sodium thiosulfate to neutralize the alkylating potential.

References

  • General Thiol Alkylation: Kazemi, M., et al. "Alkylation of Thiols in Green Mediums." Journal of Materials and Environmental Science, vol. 6, no. 5, 2015, pp. 1451-1456. Link

  • Reactivity of Heteroaromatic Methyl Halides: Li, H., et al. "Fluoroolefins-Mediated Deoxygenative Substitution of Alcohols." Organic Letters, vol. 25, 2023, pp. 5431-5436.[2] Link

  • Safety Data: Fisher Scientific. "Safety Data Sheet: 1-[4-(Bromomethyl)phenyl]-1H-pyrazole" (Analogous Hazard Data). Fisher Scientific, 2025.[3][4] Link

  • Pyrazole Synthesis Review: Götzinger, A.C., & Müller, T.J.J. "Synthesis of 1H-Pyrazoles." Science of Synthesis, Thieme, 2024. Link

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using 1-Ethyl-4-(bromomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors such as Crizotinib , Ruxolitinib , and Avapritinib . While direct arylation of the pyrazole ring is common, the incorporation of a (1-ethyl-1H-pyrazol-4-yl)methyl moiety via alkylation offers a distinct pharmacological advantage. This specific fragment often targets the solvent-exposed regions of the ATP-binding pocket or hydrophobic back-clefts (e.g., c-Met, JAK family), improving potency and physicochemical properties like solubility and lipophilic efficiency (LipE).

This guide details the handling and synthetic application of 1-ethyl-4-(bromomethyl)pyrazole (CAS: N/A for specific ethyl derivative, analogous to methyl derivative CAS 1194375-78-2). Unlike aryl bromides used in Suzuki couplings, this reagent functions as a highly reactive electrophilic alkylating agent (benzylic-like halide), requiring specific protocols to prevent over-alkylation, hydrolysis, or polymerization.

Chemical Properties & Safety Profile (E-E-A-T)

Warning: 1-Ethyl-4-(bromomethyl)pyrazole is a potent alkylating agent. It poses significant risks of skin sensitization, mucosal irritation, and potential genotoxicity.

PropertySpecification
Molecular Formula C₆H₉BrN₂
Reactivity Class Primary Alkyl Halide (Benzylic-like)
Storage 2–8°C, under Argon/Nitrogen (Hygroscopic)
Stability Hydrolyzes rapidly in moist air to the corresponding alcohol.
Safety Handling Protocol
  • Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves (0.11 mm min. thickness), chemical safety goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating capability before cleanup.

Synthetic Strategy: The "Linker-Head" Approach

The primary utility of 1-ethyl-4-(bromomethyl)pyrazole is to append the pyrazole tail to a core kinase scaffold (e.g., adenine mimetic, pyrimidine, or quinoline) via Nucleophilic Substitution (


) .
Mechanism of Action

The methylene carbon attached to the bromine is activated by the adjacent aromatic pyrazole ring. This makes it highly susceptible to nucleophilic attack by amines (


-alkylation), phenols (

-alkylation), or thiols (

-alkylation) present on the kinase inhibitor core.

ReactionMechanism Reagent 1-Ethyl-4-(bromomethyl)pyrazole (Electrophile) TS Transition State (S_N2 Concerted) Reagent->TS Activation Core Kinase Scaffold (Nucleophile: R-NH2 / R-OH) Core->TS Attack Product Final Kinase Inhibitor (R-NH-CH2-Pyrazole) TS->Product Bond Formation Byproduct HBr (Scavenged by Base) TS->Byproduct Leaving Group

Figure 1: S_N2 Reaction Pathway for the installation of the pyrazole-methyl tail.

Detailed Experimental Protocols

Protocol A: -Alkylation of an Aminopyrimidine Scaffold

Application: Synthesis of c-Met or JAK inhibitors where the pyrazole acts as a solvent-front binder. Target: Introduction of the (1-ethyl-1H-pyrazol-4-yl)methyl group onto a secondary amine.

Materials
  • Limiting Reagent: Core Scaffold (e.g., 4-amino-pyrimidine derivative) (1.0 equiv)

  • Alkylating Agent: 1-Ethyl-4-(bromomethyl)pyrazole (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein condition to accelerate sluggish reactions.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.[1]
      
  • Dissolution:

    • Add the Core Scaffold (1.0 mmol) and anhydrous DMF (5.0 mL, 0.2 M concentration).

    • Expert Note: DMF is preferred for polar scaffolds to ensure homogeneity; ACN is suitable for more lipophilic cores.

  • Base Addition:

    • Add

      
        (2.5 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to deprotonate/activate the nucleophile.
      
  • Alkylation:

    • Dissolve 1-ethyl-4-(bromomethyl)pyrazole (1.1 mmol) in a minimal amount of DMF (1 mL).

    • Add this solution dropwise to the reaction mixture over 5 minutes.

    • Critical Control: Rapid addition can lead to bis-alkylation if the scaffold has multiple nucleophilic sites.

  • Reaction & Monitoring:

    • Stir at 60°C for 4–12 hours.

    • Monitor: Check LC-MS every 2 hours. Look for the mass shift of +108 Da (Mass of Ethyl-Pyrazole-Methyl fragment minus H).

  • Workup:

    • Dilute reaction with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Eluent: DCM:MeOH (95:5 to 90:10) or Hexane:EtOAc gradient depending on polarity.

Protocol B: Troubleshooting & Optimization

Common issues when using bromomethyl-pyrazoles and their solutions.

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or atmospheric moisture.Use freshly distilled DMF/ACN and store reagent over desiccants.
Bis-alkylation Excess reagent or highly reactive scaffold.Lower equivalents to 0.95 eq; use bulky base (e.g., t-BuOK) or lower temp (0°C).
Regioisomer Mixtures Ambident nucleophile (e.g., Amide vs. Amine).Pre-protect competing sites (e.g., Boc-protection of secondary amines).
Reagent Degradation Reagent turned yellow/brown (HBr release).Wash reagent solution with cold saturated

prior to use.

Workflow Visualization

Workflow Start Start: Core Scaffold Synthesis Check Check Nucleophile: Amine, Phenol, or Thiol? Start->Check Cond1 Condition A (Standard): Cs2CO3, DMF, 60°C Check->Cond1 Robust Scaffold Cond2 Condition B (Sensitive): DIPEA, DCM, 0°C -> RT Check->Cond2 Acid/Base Sensitive Monitor Monitor: LC-MS (Target M+108) Cond1->Monitor Cond2->Monitor Workup Workup: EtOAc Extraction Water Wash (DMF Removal) Monitor->Workup Complete Purify Purification: Flash Chromatography (DCM/MeOH) Workup->Purify Final Final Kinase Inhibitor Purify->Final

Figure 2: Decision tree for the alkylation of kinase scaffolds.

Case Study: c-Met Inhibitor Analog Synthesis

To validate this protocol, consider the synthesis of an analog of Volitinib (Savolitinib). Volitinib utilizes a 1-methyl-pyrazol-4-yl moiety.[2][3] The 1-ethyl analog is synthesized to explore the hydrophobic tolerance of the c-Met "solvent channel."

  • Scaffold: 6-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-[1,2,3]triazolo[4,5-b]pyrazine (Intermediate).

  • Reagent: 1-ethyl-4-(bromomethyl)pyrazole.

  • Outcome: The ethyl group protrudes into the solvent interface. If the pocket is tight, potency decreases (steric clash); if open, LipE improves due to desolvation entropy.

  • Data Interpretation:

    • 
       (c-Met) < 10 nM: Validates binding mode retention.
      
    • 
       > 100 nM: Suggests steric clash of the ethyl group.
      

References

  • BenchChem. (2025).[1][4] Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors. Retrieved from

  • Jia, H., et al. (2014).[3] "Discovery of Volitinib as a Highly Potent and Selective c-Met Inhibitor".[3] Journal of Medicinal Chemistry, 57(18), 7577-7589.[3]

  • Cui, J. J., et al. (2013). "Lessons from PF-04254644, an Inhibitor of Receptor Tyrosine Kinase c-Met". Journal of Medicinal Chemistry, 56(17), 6651-6665.[2]

  • ECHA. (2019). "Safety Data Sheet: Pyrazole Derivatives and Alkylating Agents". European Chemicals Agency.[5]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Pyrazole-based Kinase Inhibitors".

Sources

Application Note: C-C Bond Formation Strategies Utilizing 4-(Bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore in modern drug discovery, frequently utilized to modulate physicochemical properties and target binding affinities. 4-(Bromomethyl)-1-ethyl-1H-pyrazole (Free base CAS: 1515137-08-2; Hydrobromide salt CAS: 1989659-26-8) serves as a highly versatile electrophilic building block for introducing the 1-ethylpyrazole moiety into complex molecular architectures.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for C-C bond formation using this reagent. The guide covers transition-metal-catalyzed cross-coupling, enolate alkylation, and nucleophilic cyanation, emphasizing the mechanistic causality behind experimental choices to ensure high-fidelity synthesis.

Chemical Profile & Reactivity Dynamics

The reactivity of 4-(bromomethyl)-1-ethyl-1H-pyrazole is governed by the unique electronic environment of the pyrazole ring. The bromomethyl group acts as a highly active electrophile, analogous to a benzylic bromide.

Expert Insight on Causality:

  • Suppression of

    
    -Hydride Elimination:  In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C(sp³)-Br bond generates an alkylpalladium(II) intermediate. Because the bromomethyl carbon lacks 
    
    
    
    -hydrogens, this intermediate cannot undergo deleterious
    
    
    -hydride elimination. This structural feature ensures high yields of the desired cross-coupled product[1].
  • Salt Neutralization: Commercially, this reagent is frequently supplied as a hydrobromide salt to prevent spontaneous self-alkylation and polymerization. Critical Protocol Adjustment: When using the hydrobromide salt, all protocols must be adjusted to include at least one additional equivalent of base to liberate the free base in situ [2].

G core 4-(Bromomethyl)-1-ethyl- 1H-pyrazole rxn1 Suzuki-Miyaura Cross-Coupling core->rxn1 Aryl-B(OH)2, Pd cat. rxn2 Enolate Alkylation core->rxn2 Diethyl malonate, NaH rxn3 Nucleophilic Cyanation core->rxn3 KCN, TBAI prod1 4-Arylmethyl-1-ethyl- 1H-pyrazole rxn1->prod1 prod2 Diethyl 2-((1-ethyl-1H-pyrazol- 4-yl)methyl)malonate rxn2->prod2 prod3 2-(1-Ethyl-1H-pyrazol- 4-yl)acetonitrile rxn3->prod3

Fig 1: Divergent C-C bond formation pathways for 4-(bromomethyl)-1-ethyl-1H-pyrazole.

Experimental Protocols & Workflows

Protocol 1: sp²-sp³ Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the pyrazole derivative with arylboronic acids to yield diarylmethane analogs. The use of Pd(dppf)Cl₂ is recommended as the bidentate dppf ligand accelerates reductive elimination, minimizing off-target homocoupling.

Materials:

  • 4-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv - Note: 1 equiv is consumed neutralizing the HBr salt)

  • 1,4-Dioxane/H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazole hydrobromide, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity N₂ (Repeat 3x) to prevent oxidative degradation of the Pd catalyst.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H₂O mixture. The biphasic nature aids in dissolving both the organic substrates and the inorganic base.

  • Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 1:1, visualizing with UV and KMnO₄).

  • Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (10 volumes) and wash with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

CatalyticCycle pd0 Pd(0) Catalyst oxadd Oxidative Addition [Pd(II)(Pyr-CH2)(Br)L2] pd0->oxadd + Pyrazole-CH2-Br transmet Transmetalation [Pd(II)(Pyr-CH2)(Ar')L2] oxadd->transmet + Ar'-B(OH)2 + Base transmet->pd0 - Product (Reductive Elimination)

Fig 2: Catalytic cycle for the sp²-sp³ Suzuki-Miyaura cross-coupling.

Protocol 2: sp³-sp³ C-C Bond Formation via Enolate Alkylation

The direct alkylation of soft nucleophiles, such as diethyl malonate, provides a robust pathway to functionalized aliphatic chains bearing the pyrazole core [3].

Step-by-Step Methodology:

  • Enolate Generation: In a flame-dried round-bottom flask under N₂, suspend NaH (60% dispersion in mineral oil, 2.2 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C using an ice bath.

  • Nucleophile Addition: Add diethyl malonate (1.2 equiv) dropwise. Stir at 0 °C for 30 minutes until H₂ gas evolution ceases, indicating complete enolate formation.

  • Electrophile Introduction: Dissolve 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the enolate mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Protocol 3: Nucleophilic Cyanation (Nitrile Synthesis)

Transforming the bromomethyl group into an acetonitrile derivative is a highly efficient 1-carbon homologation strategy.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the pyrazole bromide (1.0 equiv) in a mixture of EtOH and H₂O (4:1).

  • Cyanation: Add KCN (1.5 equiv) and a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.1 equiv). Causality Note: TBAI acts as a phase-transfer catalyst and transiently forms the more reactive alkyl iodide in situ via the Finkelstein reaction, accelerating the S_N2 displacement.

  • Reaction: Stir the mixture at 40 °C for 2–3 hours.

  • Safe Workup: Quench with 10% aqueous NaOCl (bleach) in the fume hood to destroy excess cyanide safely. Extract with dichloromethane, dry, and concentrate to yield 2-(1-ethyl-1H-pyrazol-4-yl)acetonitrile.

Quantitative Data & Optimization

To ensure reproducibility, the following table summarizes the optimization landscape for the Suzuki-Miyaura cross-coupling (Protocol 1) based on standard heteroarylmethyl bromide reactivity profiles.

EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃ (3.0)Toluene/H₂O (4:1)801262
2Pd(PPh₃)₄Cs₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)80874
3Pd(dppf)Cl₂K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)80491
4Pd(dppf)Cl₂Et₃N (3.0)THF651645

Table 1: Optimization of Suzuki-Miyaura coupling conditions. Entry 3 represents the optimal self-validating system, balancing catalyst stability and base solubility.

References

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions RSC Advances (2018) URL:[Link][1]

  • Purine and deazapurine derivatives as pharmaceutical compounds US Patent 8796293B2 URL:[2]

  • 双杂环取代的吡啶-2(1h)-酮衍生物、其制法与医药上的用途 (Bis-heterocyclic substituted pyridin-2(1H)-one derivatives, their preparation methods and pharmaceutical uses) World Intellectual Property Organization, WO2020094156A1 URL:[3]

Sources

Application Note: Modular Synthesis of 1-Ethyl-4-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 1-ethyl-4-substituted pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in diverse kinase inhibitors (e.g., JAK inhibitors), COX-2 inhibitors, and GPCR ligands. While structurally simple, the synthesis of this moiety presents two distinct challenges: regiocontrol (N1 vs. N2 alkylation) and modularity (rapid analog generation).

This Application Note provides a decision-matrix-based approach to synthesis, moving away from "one-size-fits-all" procedures. We detail three validated workflows:

  • Direct Alkylation (Route A): Optimal for 3,5-unsubstituted cores (

    
     symmetry).
    
  • De Novo Cyclocondensation (Route B): Required for 3,5-asymmetric cores to ensure regioselectivity.

  • Pd-Catalyzed Cross-Coupling (Route C): The industry standard for high-throughput SAR (Structure-Activity Relationship) library generation.

Critical Safety Protocol: Handling Ethylhydrazine

WARNING: HIGH HAZARD Ethylhydrazine is a potent alkylating agent, suspected carcinogen, and unstable in its free-base form.

HazardManagement Protocol
Explosivity Never distill free-base ethylhydrazine to dryness. Use Ethylhydrazine Oxalate (CAS: 6629-60-3) or Hydrochloride salts, which are stable solids.
Toxicity All weighing must occur in a laminar flow hood. Double-glove (Nitrile/Laminate) is mandatory.
Neutralization Quench all glassware and spills with 5% aqueous bleach (sodium hypochlorite) to oxidize hydrazine residues before washing.

Synthetic Decision Matrix

Use the following logic flow to select the appropriate protocol for your target molecule.

G Start Target: 1-Ethyl-4-Substituted Pyrazole CheckSym Are positions 3 and 5 unsubstituted (H)? Start->CheckSym RouteA Route A: Direct Alkylation (Cheapest, Scalable) CheckSym->RouteA Yes (Symmetric Core) CheckLib Is this for a large SAR Library? CheckSym->CheckLib No (Asymmetric/Substituted) RouteB Route B: Cyclocondensation (Regioselective De Novo) CheckLib->RouteB No (Single Target) RouteC Route C: Suzuki Coupling (Modular Diversity) CheckLib->RouteC Yes (Need Diversity)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Detailed Experimental Protocols

Route A: Direct Alkylation of 4-Substituted Pyrazoles

Best for: Simple 4-aryl or 4-alkyl pyrazoles where C3 and C5 are hydrogens. Mechanism:


 displacement. Because the pyrazole is symmetric (tautomers are identical), N1 and N2 alkylation yield the same product.

Reagents:

  • Substrate: 4-substituted-1H-pyrazole (1.0 equiv)[1]

  • Alkylating Agent: Iodoethane (EtI) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-substituted pyrazole (e.g., 4-phenyl-1H-pyrazole) in anhydrous MeCN (0.2 M concentration).

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole NH.
    
  • Alkylation: Add Iodoethane dropwise via syringe.

    • Note: EtI is volatile (

      
       72°C). If scaling up (>5g), use a reflux condenser.
      
  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS (Target mass + 28 amu).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.[2] Wash organic layer with Brine (

    
    ).
    
  • Purification: Flash chromatography (Hexane/EtOAc). 1-Ethyl pyrazoles typically elute earlier than the N-H precursor.

Route B: Regioselective Cyclocondensation

Best for: 1-ethyl-3-methyl-4-phenylpyrazole or other asymmetric cores where direct alkylation would yield inseparable regioisomers.

Reagents:

  • Precursor: Enaminone (e.g., 3-(dimethylamino)-2-phenyl-1-aryl-2-propen-1-one)

  • Reagent: Ethylhydrazine Oxalate (1.2 equiv)

  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Ethanol (EtOH) (absolute)

Protocol:

  • Salt Neutralization: In a reaction vial, suspend Ethylhydrazine Oxalate in EtOH (0.5 M). Add

    
     dropwise. The mixture will clarify as the free hydrazine is liberated. Stir for 10 mins.
    
  • Addition: Add the Enaminone precursor in one portion.

  • Cyclization: Heat the mixture to reflux (80°C) for 3–12 hours.

    • Mechanistic Insight: The terminal nitrogen of ethylhydrazine (

      
      ) is the harder nucleophile and attacks the harder electrophile (carbonyl carbon) first, while the internal nitrogen (
      
      
      
      ) attacks the Michael acceptor carbon. This dictates the regiochemistry.
  • Workup: Cool to RT. Concentrate to remove EtOH. Redissolve in DCM, wash with 0.1 M HCl (to remove residual amines/hydrazine), then saturated

    
    .
    
  • Validation: Use NOE (Nuclear Overhauser Effect) NMR to confirm the ethyl group position relative to the C5 substituent.

Route C: Modular Suzuki-Miyaura Coupling (Industry Standard)

Best for: Generating libraries of 50+ analogs from a single intermediate. Core Intermediate: 1-ethyl-4-iodopyrazole.[3]

Step 1: Synthesis of Scaffold (1-ethyl-4-iodopyrazole)
  • Iodination: Treat pyrazole with Iodine (

    
    ) and Ceric Ammonium Nitrate (CAN) in MeCN, or use NIS (N-iodosuccinimide) in DMF.
    
  • Alkylation: Follow Route A using the 4-iodopyrazole.

    • Yield: Typically >85% over two steps.

    • Stability: The iodide is stable and can be stored.

Step 2: High-Throughput Cross-Coupling

Reagents:

  • Scaffold: 1-ethyl-4-iodopyrazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base: 2M Aqueous

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: Charge a microwave vial or pressure tube with the iodide, boronic acid, and catalyst.[2]

  • Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Add: Inject Dioxane and aqueous base via syringe through the septum.

  • Reaction:

    • Method A (Thermal): 90°C oil bath for 12 hours.

    • Method B (Microwave): 120°C for 30 minutes (High absorption setting).

  • Scavenging (Optional for Library): Add SiliaMetS® Thiol resin to scavenge Pd, stir for 30 mins, then filter.

  • Analysis: LCMS purity check.

Analytical Data Summary

Table 1: Comparison of Synthetic Routes

FeatureRoute A (Alkylation)Route B (Cyclocondensation)Route C (Suzuki)
Regiocontrol Poor (unless symmetric)ExcellentExcellent (Pre-installed)
Step Count 1 Step2-3 Steps (Precursor synthesis)2 Steps (from scaffold)
Diversity Potential Low (Requires specific pyrazole)Low (Requires specific enaminone)High (Late-stage diversity)
Scalability High (kg scale)ModerateModerate (Catalyst cost)

Troubleshooting & Causality

  • Problem: Low yield in Route A (Alkylation).

    • Cause: Incomplete deprotonation or volatility of EtI.

    • Fix: Switch base to NaH (0°C in DMF) for irreversible deprotonation. Use a sealed tube to contain EtI.

  • Problem: Regioisomer mixture in Route B.

    • Cause: Steric bulk of the C3 substituent forcing the ethylhydrazine to attack in reverse.

    • Fix: Switch to solvent with lower dielectric constant (Toluene) or lower temperature to maximize kinetic control.

  • Problem: "Tailing" on TLC/Column.

    • Cause: Pyrazoles are basic and interact with silanols.

    • Fix: Add 1% Triethylamine to the eluent or use Amino-functionalized silica.

References

  • Safety of Ethylhydrazine: BenchChem. "Safe Handling and Storage of Ethylhydrazine: A Technical Guide." Accessed 2025.[2][4] Link

  • Regioselective Cyclization: Gosselin, F. et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006.[5] Link

  • Suzuki Coupling Protocols: BenchChem. "Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole." Link

  • General Pyrazole Synthesis: Organic Chemistry Portal. "Synthesis of Pyrazoles." Link

  • Alkylation Conditions:Journal of the Chemical Society, Perkin Transactions 1. "Regioselectivity in the alkylation of pyrazoles." (Classic mechanistic reference).

Sources

Solvent selection for alkylation reactions with 4-(bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Optimization for Alkylation with 4-(Bromomethyl)-1-ethyl-1H-pyrazole

Executive Summary

This guide provides an evidence-based framework for selecting solvent systems when using 4-(bromomethyl)-1-ethyl-1H-pyrazole (CAS: 1515137-08-2) as an electrophilic building block in drug discovery.[1] While this reagent is a versatile scaffold for introducing the 1-ethyl-pyrazole moiety, its benzylic-like bromide functionality requires specific solvation environments to maximize


 kinetics while suppressing competitive hydrolysis and polymerization.[1]

Chemical Profile & Reactivity

  • Reagent: 4-(Bromomethyl)-1-ethyl-1H-pyrazole[1][2]

  • Role: Electrophile (Alkylating Agent)[1]

  • Mechanism: Nucleophilic Substitution (

    
    )[1]
    
  • Critical Reactivity Feature: The pyrazole ring acts as an electron-rich aromatic system, stabilizing the transition state at the benzylic position.[1] However, this also makes the C-Br bond susceptible to solvolysis in protic media.

Physicochemical Properties
PropertyValue/DescriptionImplication for Protocol
Molecular Weight 189.05 g/mol Standard stoichiometry calculations.[1]
Solubility High: DCM, DMF, MeCN, EtOAcLow: Water, HexanesCompatible with standard organic workups.
Stability Hygroscopic; Light-sensitiveStore under Argon/Nitrogen; protect from light.[1]
Hazards Lachrymator , IrritantAll handling must occur in a fume hood.[1]

Solvent Selection Matrix

The choice of solvent dictates the reaction rate (


) and the impurity profile. For 

reactions with this electrophile, Dipolar Aprotic solvents are preferred to solvate the cation (base counter-ion) while leaving the nucleophile "naked" and reactive.
Primary Recommendations
SolventDielectric Const.[1] (

)
SuitabilityTechnical Rationale
Acetonitrile (MeCN) 37.5Excellent First-choice solvent. High polarity accelerates

.[1] Low boiling point (

C) allows easy removal. Compatible with carbonate bases (

,

).[1]
DMF / NMP 36.7 / 32.2Good Use only if the nucleophile is insoluble in MeCN.[1] High boiling point makes removal difficult; residual DMF can poison Pd-catalysts in subsequent steps.[1]
Acetone 20.7Moderate Useful for Finkelstein conditions (adding NaI) to generate the more reactive iodide in situ.[1] Limited by low boiling point (

C).
THF 7.5Specific Use with strong bases (NaH, LiHMDS).[1] Lower polarity slows the intrinsic

rate but suppresses solvolysis side-reactions.[1]
Alcohols (MeOH/EtOH) ~24-33Avoid High Risk. Promotes solvolysis (ether formation) and reduces nucleophilicity via hydrogen bonding.[1]

Mechanistic Visualization

The following diagram illustrates the decision logic for solvent and base selection based on the nucleophile type.

SolventSelection Start Start: Select Nucleophile NucType Nucleophile Type? Start->NucType WeakNuc Weak Nucleophile (e.g., Phenols, Amides) NucType->WeakNuc StrongNuc Strong/Charged Nucleophile (e.g., Thiolates, Amines) NucType->StrongNuc BaseCheck Base Required? WeakNuc->BaseCheck SolventTHF Solvent: Anhydrous THF (0°C to RT) StrongNuc->SolventTHF Kinetic Control InorganicBase Inorganic Base (K2CO3, Cs2CO3) BaseCheck->InorganicBase Standard StrongBase Strong Organic Base (NaH, LiHMDS) BaseCheck->StrongBase Deprotonation needed SolventMeCN Solvent: Acetonitrile (Reflux) Optimized for Workup InorganicBase->SolventMeCN Soluble? Yes SolventDMF Solvent: DMF or DMSO Optimized for Solubility InorganicBase->SolventDMF Soluble? No StrongBase->SolventTHF

Figure 1: Decision tree for solvent and base selection ensuring optimal reaction kinetics and purification ease.

Validated Experimental Protocols

Protocol A: Standard Alkylation (Heterogeneous Base)

Best for: Phenols, Indoles, and secondary amines.

Materials:

  • Nucleophile (1.0 equiv)[1][3]

  • 4-(Bromomethyl)-1-ethyl-1H-pyrazole (1.1 – 1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.0 equiv) [Alternative: 
    
    
    
    ][1]
  • Solvent: Anhydrous Acetonitrile (0.2 M concentration)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the Nucleophile and Acetonitrile. Stir until dissolved (or finely suspended).

  • Activation: Add the base (

    
    ) in one portion.[1] Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add 4-(bromomethyl)-1-ethyl-1H-pyrazole dropwise (neat or dissolved in minimal MeCN).

    • Note: The reaction is often exothermic.[1] If scaling >5g, cool to 0°C during addition.

  • Reaction: Heat to 60°C. Monitor by TLC/LC-MS. Typical time: 2–6 hours.

  • Checkpoint (Self-Validating):

    • TLC:[1] Disappearance of nucleophile.[1]

    • LC-MS: Check for Mass [M+109] (Addition of ethyl-pyrazole-methyl group).[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts.[1] Concentrate the filtrate. Partition between EtOAc and Water.[1] Dry organic layer (

    
    ) and concentrate.[4][5][6]
    
Protocol B: Reactive Alkylation (Strong Base)

Best for: Amides, Lactams, and sterically hindered substrates.

Materials:

  • Nucleophile (1.0 equiv)[1][3]

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[4][5]

  • Solvent: Anhydrous THF or DMF[1]

Procedure:

  • Deprotonation: To a suspension of NaH in THF at 0°C, add the Nucleophile dropwise. Stir for 30 min at 0°C (gas evolution

    
    ).
    
  • Alkylation: Add 4-(bromomethyl)-1-ethyl-1H-pyrazole dropwise at 0°C.

  • Progression: Allow to warm to RT slowly.

  • Quench: Critical Step. Cool to 0°C. Add Saturated

    
     dropwise to quench excess hydride.[1]
    
  • Isolation: Standard extraction with EtOAc.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Low Conversion Nucleophile is too weak or steric hindrance.1.[1] Switch solvent to DMF (higher T).2. Add Sodium Iodide (0.1 equiv) to form reactive iodide in situ (Finkelstein).[1]
Hydrolysis Product (Alcohol) Water present in solvent.[1][3]Ensure solvents are "Anhydrous" grade.[1] Keep reaction under

atmosphere.
Dimerization Self-reaction of the pyrazole.[1]Unlikely with 1-ethyl protection, but ensure the reagent is added to the nucleophile/base mixture, not vice-versa.
Darkening/Tars Thermal decomposition.[1]Lower reaction temperature. Do not exceed 80°C.

Process Workflow Diagram

Workflow Setup 1. Inert Atmosphere (N2/Ar) Mix 2. Mix Nuc + Base (15 min activation) Setup->Mix Add 3. Add Electrophile (Slow Addition) Mix->Add Heat 4. Reaction (60°C, 4h) Add->Heat Monitor 5. QC Check (TLC/LCMS) Heat->Monitor Monitor->Heat Incomplete Workup 6. Filtration & Extraction Monitor->Workup Complete

Figure 2: Step-by-step workflow for the alkylation process.

References

  • Compound Data: PubChem. 4-(Bromomethyl)-1-ethyl-1H-pyrazole.[1][2][7] National Library of Medicine. Link

  • General Methodology: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013. (Chapter 10: Aliphatic Substitution).

  • Pyrazole Chemistry: Eicher, T.; Hauptmann, S.[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications; Wiley-VCH, 2003.

  • Solvent Effects: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry; Wiley-VCH, 2003.[1] Link[1]

  • Safety Data: Enamine. MSDS for 4-(Bromomethyl)-1-ethyl-1H-pyrazole. Link (General Supplier Reference).[1]

Sources

Troubleshooting & Optimization

Improving yield of alkylation reactions with 4-(bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Reagent ID: 4-(bromomethyl)-1-ethyl-1H-pyrazole CAS: 1515137-08-2 (Free Base) / 119437-54-4 (Generic Analogues) Reaction Type: Electrophilic Alkylation (


)

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 4-(bromomethyl)-1-ethyl-1H-pyrazole . This reagent is a specialized heterocyclic alkylating agent. Unlike simple benzyl bromides, the pyrazole ring imparts specific electronic properties that affect both reactivity and stability.[1]

The methylene bromide group at the C4 position is "benzylic-like," making it highly reactive toward nucleophiles (amines, phenols, thiols).[1] However, this high reactivity comes with a trade-off: thermal instability and susceptibility to hydrolysis . This guide is designed to help you navigate these challenges and maximize your yield.

Module 1: Reagent Integrity & Handling

Before setting up the reaction, ensure your starting material is viable.[1] Degraded reagent is the #1 cause of yield failure.[1]

Q1: My reagent appears yellow or brown. Is it safe to use?

Status: Caution / Purify

  • Diagnosis: Pure 4-(bromomethyl)-1-ethyl-1H-pyrazole should be an off-white solid or a colorless oil (depending on purity/salt form). A yellow/brown color indicates decomposition, likely releasing HBr and forming polymeric byproducts.[1]

  • Action: Check the proton NMR. Look for the disappearance of the

    
     singlet (typically 
    
    
    
    ppm) and the appearance of broad multiplets.[1]
  • Fix: If degradation is

    
    , you may compensate with excess reagent (1.5 equiv).[1] If 
    
    
    
    , repurify via rapid silica filtration (neutralized with 1%
    
    
    ) or recrystallization.[1]
Q2: How should I store this compound?

Protocol:

  • Temperature:

    
     is optimal; 
    
    
    
    is acceptable for short-term.
  • Atmosphere: Store under Argon/Nitrogen. Moisture triggers hydrolysis to the alcohol (4-(hydroxymethyl)-1-ethyl-1H-pyrazole), which is unreactive under standard alkylation conditions.

  • Form: The hydrobromide salt is significantly more stable than the free base.[1] If you synthesized the free base, consider converting it to the HBr salt for long-term storage, neutralizing it in situ before the next reaction.[1]

Module 2: Reaction Optimization Protocol

Standardized Operating Procedure (SOP) for


 Alkylation.
The "Finkelstein Boost" Strategy

For difficult substrates, we recommend the in situ Finkelstein activation .[1]

  • Mechanism: Adding catalytic Sodium Iodide (NaI) or Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in real-time.[1]

  • Benefit: Increases reaction rate at lower temperatures, reducing thermal decomposition of the pyrazole reagent.[1]

Standard Protocol

Scale: 1.0 mmol Nucleophile

  • Preparation:

    • Charge flask with Nucleophile (1.0 equiv) and Base (see selection table below).[1][2]

    • Add Solvent (Anhydrous DMF or MeCN, 0.1 M concentration).[1]

    • Optional: Add KI (0.1 equiv) if the nucleophile is weak.[1]

  • Activation:

    • Stir at Room Temperature (RT) for 15 mins to ensure deprotonation (if using NaH) or homogeneity.

  • Addition:

    • Dissolve 4-(bromomethyl)-1-ethyl-1H-pyrazole (1.1–1.2 equiv) in a minimal amount of solvent.

    • Add dropwise to the reaction mixture at

      
       (ice bath).
      
  • Reaction:

    • Allow to warm to RT.[2] Stir for 4–16 hours.

    • Monitor: TLC or LCMS.[2] Look for consumption of the nucleophile.[1]

  • Workup:

    • Dilute with EtOAc. Wash

      
       with water (to remove DMF) and 
      
      
      
      with brine.[1] Dry over
      
      
      .[1][2]
Base & Solvent Compatibility Matrix
Nucleophile TypeRecommended BaseRecommended SolventNotes
Amines (

)

or

MeCN or DMFCarbonates buffer the HBr generated. Avoid NaH to prevent bis-alkylation.
Phenols / Alcohols

or NaH
DMFNaH provides cleaner deprotonation for hindered phenols.[1]
Amides / Indoles NaH or

THF or DMFStrong base required to deprotonate the amide nitrogen.
Thiols

or DIPEA
DCM or THFThiols are highly nucleophilic; mild bases suffice.[1]

Module 3: Troubleshooting Guide

Visualizing the Workflow

Use this logic flow to diagnose yield issues.

ReactionLogic Start Start: Low Yield Observed CheckSM Is Nucleophile Consumed? Start->CheckSM CheckReagent Is Pyrazole Reagent Intact? CheckSM->CheckReagent No SideProducts Analyze Side Products CheckSM->SideProducts Yes (Complex Mix) Hydrolysis Diagnosis: Hydrolysis (Reagent Wet/Solvent Wet) CheckReagent->Hydrolysis No (Reagent gone, Alcohol formed) NoReaction Diagnosis: Low Reactivity CheckReagent->NoReaction Yes (Reagent visible on LCMS) Elimination Diagnosis: Elimination/Polymerization (Base too strong/Temp too high) SideProducts->Elimination Tars/Baseline material Solution1 Fix: Dry Solvent + Molecular Sieves Hydrolysis->Solution1 Solution2 Fix: Switch to mild base (Cs2CO3) & Lower Temp Elimination->Solution2 Solution3 Fix: Add KI (Finkelstein) & Heat gently (40°C) NoReaction->Solution3

Caption: Diagnostic logic tree for isolating failure modes in pyrazole alkylation reactions.

FAQ: Specific Failure Modes

Q3: I see a new spot on TLC that is NOT my product, and the mass corresponds to [M-Br+OH].

  • Issue: Hydrolysis . Your system contains water.[2][3][4] The bromomethyl group reacted with water instead of your nucleophile.[1]

  • Fix:

    • Dry your solvent (DMF/MeCN) over activated 3Å molecular sieves for 24h.[1]

    • Ensure the base (

      
      ) is anhydrous (flame-dry or oven-dry).[1]
      
    • Run the reaction under a strict Nitrogen/Argon balloon.

Q4: The reaction is stuck at 50% conversion even after 24 hours.

  • Issue: Reagent Decomposition or Stalling . The alkylating agent may have degraded before reacting completely.[1]

  • Fix:

    • Do not just add heat; this degrades the remaining reagent.

    • Add a second portion of the pyrazole reagent (0.5 equiv) and fresh base.

    • Add NaI (0.1 equiv) to catalyze the reaction of the remaining material.[1]

Q5: I am getting over-alkylation (dialkylation) on my primary amine.

  • Issue: The product (secondary amine) is more nucleophilic than the starting material.

  • Fix:

    • Reverse Addition: Add the pyrazole reagent very slowly to a solution containing a large excess of the amine (if the amine is cheap).[1]

    • Protection: Protect the amine as a sulfonamide or carbamate (Boc), alkylate, then deprotect.[1] This guarantees mono-alkylation.

Module 4: Workup & Isolation Best Practices

Critical Warning: Bromomethyl pyrazoles can be skin sensitizers and lachrymators. Handle all waste with care.

  • Quenching:

    • Never quench with strong acid or base if you have unreacted reagent left, as this can generate exothermic decomposition.[1] Quench with saturated aqueous

      
      .[1][2]
      
  • Removal of DMF:

    • DMF can drag your product into the aqueous layer or make NMR interpretation difficult.

    • Technique: Wash the organic layer with 5% LiCl solution (aqueous).[1] DMF partitions into the LiCl aqueous phase much better than into pure water.

  • Purification:

    • Flash Chromatography: Silica gel is slightly acidic. If your product is acid-sensitive, add 1%

      
       to your eluent system.
      
    • Recrystallization: If the product is a solid, recrystallization from EtOH/Heptane is often superior to columns for removing trace hydrolyzed byproducts.[1]

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing N-Alkylation of Pyrazoles: Troubleshooting Guidance and FAQs. BenchChem.[2] Link[1]

  • PubChem. (2025).[1][5][6][7] 4-(Bromomethyl)-1-ethyl-1H-pyrazole Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole Product Specification and Safety Data Sheet. Merck KGaA. Link

  • WuXi Biology. (2022).[1] Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec. Link

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005).[1][4] Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713-716.[1] Link[1]

Sources

Technical Support: Stability & Synthesis of 4-(Bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-BR-404 Subject: Prevention of Hydrolysis & Degradation during Synthesis and Storage Classification: Heterocyclic Chemistry / Halogenation Safety Warning: Lachrymator. This compound is a potent alkylating agent and eye irritant. Handle only in a functioning fume hood.

Executive Summary: The "Benzylic" Trap

You are encountering hydrolysis because 4-(bromomethyl)-1-ethyl-1H-pyrazole behaves chemically like a highly activated benzyl bromide. The pyrazole ring is electron-rich (specifically at the C4 position), which stabilizes the carbocation intermediate formed during the leaving of the bromide ion.

This "benzylic-like" activation lowers the energy barrier for nucleophilic attack by water (


 pathway), converting your product back to the alcohol (4-(hydroxymethyl)-1-ethyl-1H-pyrazole) and releasing HBr. The HBr then autocatalyzes further decomposition of the pyrazole ring or polymerization.

The Golden Rule: Success depends on excluding moisture rather than removing it later. Once water enters the system, degradation is statistically inevitable.

Module 1: Synthesis Strategy (The Appel Protocol)

Do not use


 or 

if you are experiencing stability issues. These reagents create an acidic environment that promotes the protonation of the pyrazole nitrogen, altering solubility and trapping acid traces that accelerate hydrolysis later.

Recommended Route: The Appel Reaction (PPh


 / CBr

).[1][2]
  • Why: It proceeds under neutral conditions.[1]

  • Mechanism: Activates the oxygen of the precursor alcohol without generating free acid in the bulk solution.

Optimized Protocol

Precursor: (1-ethyl-1H-pyrazol-4-yl)methanol Reagents: Triphenylphosphine (PPh


, 1.1 eq), Carbon Tetrabromide (CBr

, 1.1 eq). Solvent: Anhydrous Dichloromethane (DCM).
  • Drying: Flame-dry all glassware under a stream of Argon.

  • Solvent Prep: Ensure DCM is distilled over CaH

    
     or passed through an activated alumina column. Water content must be <50 ppm.
    
  • Addition Order (Critical):

    • Dissolve Alcohol and CBr

      
       in DCM at 0°C.
      
    • Add PPh

      
      slowly  as a solid or solution. (Adding PPh
      
      
      
      last keeps the concentration of the active phosphonium species low until it reacts).
  • Reaction: Stir at 0°C

    
     RT. Monitor by TLC (usually complete < 2 hours).
    
Module 2: The "Dry" Workup (Critical Intervention)

Most hydrolysis occurs during the aqueous wash steps of a standard workup. Eliminate the water wash entirely using this precipitation method.

The Non-Aqueous Isolation Method
StepActionScientific Rationale
1. Quench Do not add water. Add 5% v/v n-Pentane or Diethyl Ether to the reaction mixture.Lowers the polarity of the solvent system slightly to encourage precipitation of byproducts.
2. Precipitation Cool the mixture to -20°C for 30 minutes.Triphenylphosphine oxide (Ph

PO) is insoluble in cold ether/pentane mixtures.
3. Filtration Filter rapidly through a sintered glass funnel with a pad of Celite under Argon/N

pressure.
Removes the bulk of Ph

PO without introducing aqueous hydrolysis vectors.
4. Concentration Evaporate solvent at < 30°C under reduced pressure.Heat accelerates the

hydrolysis with trace moisture.
5. Purification Flash Chromatography (Silica). Eluent: Hexane/EtOAc (gradient).[3] Pre-treat silica with 1% Et

N.
The triethylamine neutralizes the slight acidity of silica gel, preventing on-column degradation.
Visualizing the Stability Logic

The following diagram illustrates the degradation pathway you are fighting and the intervention points.

G cluster_0 Synthesis (Appel) cluster_1 Degradation Pathway (Avoid) Alcohol Alcohol Precursor Appel PPh3 / CBr4 (Anhydrous) Alcohol->Appel Product 4-(bromomethyl)- 1-ethyl-1H-pyrazole Appel->Product Cation Stabilized Carbocation Product->Cation Spontaneous Dissociation Cation->Product Reversible (Dry Conditions) Hydrolysis Hydrolysis (H2O Attack) Cation->Hydrolysis Moisture Present Degraded Alcohol + HBr (Autocatalytic) Hydrolysis->Degraded caption Figure 1: The 'Benzylic' equilibrium. Moisture drives the irreversible path to degradation.

Module 3: Storage & Handling[4][5]

If you must store the compound, you are fighting entropy. The C-Br bond is weak.

  • Vessel: Amber glass vial (UV light cleaves C-Br bonds via radical mechanisms).

  • Atmosphere: Argon flush is mandatory.

  • Stabilizer: Add a small piece of Silver Wire or Copper turnings to the vial.

    • Mechanism:[1][2][4][5][6][7][8] These metals scavenge free halides/HBr, preventing the autocatalytic acid cycle.

  • Temperature: -20°C or lower.

Troubleshooting FAQs

Q1: My product turned yellow/brown overnight. Is it ruined?

  • Diagnosis: The color comes from elemental bromine (

    
    ) or conjugated polymerization products caused by HBr release.
    
  • Fix: If it's a solid, wash with cold pentane. If an oil, pass it quickly through a short plug of basic alumina (activity grade III) to neutralize the acid. Use immediately.

Q2: I see a white precipitate forming in the NMR tube.

  • Diagnosis: This is likely the hydrobromide salt of your pyrazole (1-ethyl-4-(bromomethyl)-1H-pyrazol-1-ium bromide), formed because the pyrazole nitrogen is basic enough to pick up the HBr released by degradation.

  • Fix: Your solvent (CDCl

    
    ) likely contains acid (DCl). Filter the solvent through basic alumina or use CD
    
    
    
    Cl
    
    
    treated with K
    
    
    CO
    
    
    .

Q3: Can I distill this compound?

  • Verdict: High Risk. Benzylic-type bromides often decompose violently or polymerize upon heating. Column chromatography or low-temperature crystallization is safer.

Q4: Why not use Thionyl Bromide (SOBr


)? 
  • Reasoning:

    
     produces 
    
    
    
    and
    
    
    as byproducts. The high concentration of HBr during the reaction often protonates the pyrazole, making it insoluble and difficult to react fully, leading to "gummy" mixtures.
References
  • Appel Reaction Mechanism & Utility

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Source:

  • Stability of Pyrazole Derivatives

    • BenchChem Technical Support.[9] (2025).[9] "Stability and Storage of Pyrazole Compounds."

    • Source:9

  • Purification of Benzylic Bromides

    • ResearchGate Discussion. (2014). "How does one separate Benzyl bromide from the reaction mixture?" (Consensus on non-aqueous workup and basic alumina).
    • Source:10[11]

  • Synthesis of 4-Bromomethylpyrazoles (Analogous Chemistry)

    • Google Patents. (2001). "Process for benzylic bromination (EP1057801A2).
    • Source:12

Sources

Purification methods for 4-(bromomethyl)-1-ethyl-1H-pyrazole crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(bromomethyl)-1-ethyl-1H-pyrazole

User Interface: Technical Support Dashboard

Current Ticket: #PUR-4BMEP-001 Topic: Purification & Stability of 4-(bromomethyl)-1-ethyl-1H-pyrazole Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The purification of 4-(bromomethyl)-1-ethyl-1H-pyrazole presents a unique dual-challenge: the basicity of the pyrazole ring and the electrophilic lability of the bromomethyl group. Standard silica gel chromatography often results in severe streaking (tailing) and product decomposition due to the acidic nature of silanol groups reacting with the sensitive alkyl bromide.

This guide provides validated protocols to overcome these issues, prioritizing neutralized stationary phases and non-thermal isolation techniques to maintain structural integrity.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: Why does my product streak and disappear on standard silica gel TLC/Columns? Diagnosis: This is a classic "acid-base mismatch."

  • Mechanism: The N2 nitrogen of the pyrazole ring is basic (

    
     for conjugate acid). It hydrogen-bonds strongly with acidic silanol groups (
    
    
    
    ) on the silica surface.
  • Secondary Failure: The bromomethyl group is a "benzylic-like" halide. Acidic silica can catalyze the hydrolysis of the bromide to the alcohol (4-(hydroxymethyl)-1-ethyl-1H-pyrazole) or promote dimerization.

  • Solution: You must deactivate the silica gel.[1] Pre-treating your column with 1-2% Triethylamine (

    
    ) blocks the acidic sites, allowing the pyrazole to elute as a compact band [1, 2].
    

Q2: The crude mixture contains a "dimer" impurity. How do I remove it? Diagnosis: The dimer is likely bis((1-ethyl-1H-pyrazol-4-yl)methyl) ether or a Wurtz-type coupling product.

  • Cause: This forms if the reaction mixture was too concentrated or heated excessively during the bromination step.

  • Removal:

    • If Liquid: The dimer has a significantly higher boiling point. Use High-Vacuum Distillation (Kugelrohr) .

    • If Solid: The dimer is often much less soluble in non-polar solvents. Triturate the crude solid with cold Pentane or Hexanes.

Q3: My product turned green/black during rotary evaporation. What happened? Diagnosis: Thermal decomposition.

  • Cause: Bromomethyl pyrazoles are thermally unstable above 60–80°C. Traces of acid (HBr byproduct) accelerate autocatalytic decomposition.

  • Fix:

    • Never heat the water bath above 35°C .

    • Add a stabilizer (e.g., solid

      
       or copper turnings) to the flask during concentration to scavenge acid traces.
      

Part 2: Validated Purification Protocols

Method A: Deactivated Silica Gel Chromatography (Gold Standard)

Best for: High-purity isolation (>98%) when impurities have similar


 values.

Materials:

  • Silica Gel 60 (230–400 mesh)[2]

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (

    
    )[3]
    
  • Column: Glass column with solvent reservoir

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in Hexanes containing 2%

    
     .
    
  • Column Packing: Pour the slurry and flush with at least 3 column volumes (CV) of the same solvent mixture. Crucial: This neutralizes the acidic silanols.

  • Equilibration: Flush with 2 CV of the starting eluent (e.g., 10% EtOAc/Hexanes + 1%

    
    ).
    
  • Loading: Dissolve the crude oil in a minimum amount of DCM/Hexanes (1:1) and load carefully.

  • Elution Gradient:

    • Start: 5% EtOAc in Hexanes (+ 1%

      
      )
      
    • Ramp: Increase EtOAc to 30% over 10 CV.

  • Collection: Collect fractions. The product typically elutes mid-gradient.

  • Workup: Combine fractions and concentrate at

    
    .
    

Scientist's Note: Do not skip the


 in the eluent. If you omit it during the run, the silica will re-activate and trap your compound [1].
Method B: High-Vacuum Distillation (Scale-Up)

Best for: Large scales (>10g) where chromatography is expensive.

Prerequisites:

  • Crude purity must be >70%.[4]

  • Product must be an oil (likely for the ethyl analog).

Protocol:

  • Neutralization: Dissolve crude in

    
    , wash with saturated 
    
    
    
    (2x) and Brine (1x). Dry over
    
    
    and concentrate.
  • Setup: Use a short-path distillation head or Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (< 1 mmHg).

  • Heating:

    • Slowly ramp temperature.

    • Collect the "forerun" (unreacted starting material) separately.

    • Main Fraction: Expect boiling point approx. 110–130°C at 0.5 mmHg (Estimated based on methyl analog data [3]).

  • Storage: Store under Argon at -20°C.

Part 3: Decision Logic & Visualization

The following flowchart illustrates the decision process for selecting the correct purification method based on the physical state and impurity profile of your crude mixture.

PurificationStrategy Start Crude Mixture Analysis StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Liquid Oil / Liquid StateCheck->Liquid Trituration Method C: Trituration (Cold Hexanes/Pentane) Solid->Trituration DistillCheck Scale > 5g? Liquid->DistillCheck PurityCheck Purity > 95%? Trituration->PurityCheck Chromatography Method A: Flash Column (Silica + 1% Et3N) PurityCheck->Chromatography No Success Pure Product Store -20°C under Ar PurityCheck->Success Yes Distillation Method B: High-Vac Distillation (<1 mmHg, <140°C) DistillCheck->Distillation Yes (Scalable) DistillCheck->Chromatography No (Small Scale) Distillation->Success Chromatography->Success

Figure 1: Purification decision tree for 4-(bromomethyl)-1-ethyl-1H-pyrazole. Selects method based on scale and physical state to minimize decomposition risks.

Part 4: Data & Impurity Profile

Table 1: Common Impurities and Retention Behavior

Impurity TypeOrigin

(Rel. to Product)
Removal Strategy
Starting Alcohol Incomplete reactionLower (More Polar)Flash Chromatography (easy separation)
Dimer (Ether) Overheating/ConcentrationHigher (Less Polar)Trituration (if solid) or Distillation
HBr Salts Byproduct of brominationBaseline (Does not move)Aqueous wash (

)
Aldehyde Oxidation of alcoholClose to Product

wash (Bisulfite adduct)

Table 2: Recommended Solvent Systems (TLC)

Solvent SystemAdditiveApplication
30% EtOAc / HexanesNoneInitial screening (Product will streak)
30% EtOAc / Hexanes1%

Production Run (No streaking)
5% MeOH / DCM1%

For highly polar impurities

References

  • ResearchGate . How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (Discussion on silica deactivation for pyrazoles). Available at: [Link]

  • National Institutes of Health (NIH) . Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. (Principle of neutralizing silica for labile compounds). Available at: [Link]

  • Google Patents. US20050215797A1 - Pyrazole derivatives and process for the production thereof. (Describes radical bromination and workup of methyl-pyrazoles).

Sources

Troubleshooting lachrymatory effects when handling bromomethyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal

Bromomethyl pyrazoles are highly versatile intermediates in medicinal chemistry and agrochemical development. However, the reactive bromomethyl group (-CH₂Br) makes these compounds potent alkylating agents and severe lachrymators (tear gases). This troubleshooting guide is designed to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for safely handling, quenching, and troubleshooting exposure to these reactive species.

Mechanistic Troubleshooting: Why Do Bromomethyl Pyrazoles Induce Lachrymation?

Q: Why do bromomethyl pyrazoles cause severe eye irritation and respiratory distress even at extremely low vapor concentrations?

A: The lachrymatory effect of bromomethyl pyrazoles is not merely a localized acid-base irritation; it is a highly specific biochemical response mediated by the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[1].

When vapors contact the corneal or respiratory epithelium, the electrophilic bromomethyl group undergoes a rapid nucleophilic attack by the sulfhydryl groups of reactive cysteine residues (e.g., Cys619, Cys621) located in the N-terminal ankyrin repeat domain of the TRPA1 receptor[2]. This covalent thiol trapping induces a conformational change that dilates the channel pore, leading to a massive influx of calcium ions (Ca²⁺)[1]. This sudden depolarization triggers an action potential in the trigeminal nerve endings, which the brain interprets as severe pain, resulting in the involuntary lachrymatory (tear gas) reflex, sneezing, and coughing[3].

TRPA1_Mechanism A Bromomethyl Pyrazole (Electrophilic Agent) B Trigeminal Nerve Endings (Corneal Exposure) A->B Aerosol/Vapor Contact C Covalent Thiol Trapping (TRPA1 N-terminal Cysteines) B->C Membrane Penetration D TRPA1 Channel Pore Dilation C->D Conformational Change E Massive Ca2+ Influx D->E Ion Permeation F Action Potential & Lachrymatory Reflex E->F Depolarization

TRPA1 receptor activation pathway by electrophilic bromomethyl pyrazoles.

Engineering Controls & Preventive Protocols

Q: What are the exact engineering controls and Personal Protective Equipment (PPE) required to handle these compounds safely and prevent TRPA1 activation?

A: Because these compounds are volatile alkylating agents, standard laboratory PPE is insufficient. You must implement a self-validating safety system that isolates the vapor phase from the operator's mucous membranes.

Quantitative Specifications for Handling Lachrymators
Control ParameterSpecification / RequirementScientific Rationale
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Ensures containment of dense lachrymatory vapors without causing turbulent vortices that could push vapors into the operator's breathing zone[4].
Glove Material Butyl Rubber or Double-layered Nitrile (≥ 8 mil)Alkyl bromides rapidly permeate thin latex or standard nitrile. Butyl rubber provides superior resistance to halogenated organics[5].
Eye/Face Protection Chemical Splash Goggles + Full Face ShieldPrescription glasses or standard safety glasses do not seal the orbital area, leaving the cornea vulnerable to vapor-phase TRPA1 activation[6].
Sash Height ≤ 18 inches (Operating position)Maximizes the capture velocity and provides a physical barrier against unexpected splashing or pressure release[4].

Step-by-Step Quenching Methodology

Q: I have residual bromomethyl pyrazole in my reaction flask. What is the safest protocol to quench it without releasing lachrymatory vapors?

A: If you simply add water to a bromomethyl pyrazole, the hydrolysis is often biphasic and kinetically slow, leaving unreacted lachrymator that can vaporize over time. Instead, you must use a dedicated nucleophilic quenching agent that rapidly and irreversibly displaces the bromide to form a non-volatile, water-soluble adduct.

Step-by-Step Methodology: In Situ Quenching of Bromomethyl Pyrazoles
  • Isolate and Cool: Ensure the reaction vessel is securely clamped inside a properly functioning fume hood[7]. Cool the mixture to 0 °C using an ice bath to suppress vapor pressure and control the exotherm of the quench[8].

  • Dilute with Carrier Solvent: Add a non-reactive, high-boiling solvent such as toluene (approx. 5-10 volumes). Toluene acts as a thermal reservoir to absorb the heat of reaction and prevents uncontrolled boiling[9].

  • Add Nucleophile: Slowly add a primary or secondary amine (e.g., ethanolamine or diethanolamine) or an aqueous solution of sodium thiosulfate (Na₂S₂O₃). These strong nucleophiles outcompete water and rapidly form stable, non-lachrymatory thioether or amine adducts.

  • Stir and Monitor: Remove the ice bath and allow the mixture to warm to 20 °C. Stir vigorously for at least 2 to 6 hours to ensure complete consumption of the alkylating agent[8].

  • Neutralize and Dispose: Once the reaction ceases, neutralize the mixture (if highly basic) with dilute citric or acetic acid[8]. Separate the aqueous and organic layers, and transfer them to appropriately labeled hazardous waste containers[4].

Quenching_Protocol S1 Isolate Material in Fume Hood S2 Dilute with Carrier Solvent (e.g., Toluene) S1->S2 Step 1 S3 Slow Addition of Nucleophile (e.g., Ethanolamine) S2->S3 Step 2 S4 Stir at 20°C (Monitor Exotherm) S3->S4 Step 3 S5 Aqueous Wash & Neutralization S4->S5 Step 4 S6 Hazardous Waste Disposal S5->S6 Step 5

Step-by-step workflow for the safe handling and chemical quenching of reactive alkyl bromides.

Quenching Agent Selection Matrix
Quenching AgentMechanism of ActionBest Use Case
Ethanolamine Sₙ2 displacement forming a stable, polar amine adduct.Routine quenching of reaction mother liquors and glassware rinsing.
Sodium Thiosulfate (Aq) Forms a highly water-soluble Bunte salt (S-alkyl thiosulfate).Biphasic quenching of bulk material or spills; excellent for highly reactive bromides.
Isopropanol / Water Slow solvolysis (hydrolysis/alcoholysis).Only for highly reactive, moisture-sensitive intermediates where amines are incompatible[8].

Frequently Asked Questions (FAQs)

Q: What should I do if a small spill occurs outside the fume hood? A: If a spill occurs outside the fume hood, immediately evacuate the area, as lachrymatory vapors will rapidly incapacitate personnel[5]. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA). For small spills inside the hood, do not use paper towels , as they increase the surface area for vaporization[6]. Instead, cover the spill with dry sand or a specialized spill absorbent (like powdered lime) to smother the liquid and reduce vapor emission[10]. Once absorbed, carefully scoop the solid into a sealed container and treat it with a quenching solution (e.g., ethanolamine in toluene) before final disposal[9].

Q: Can I store synthesized bromomethyl pyrazoles in the refrigerator for long-term use? A: It is highly recommended to generate bromomethyl pyrazoles in situ and consume them immediately in the next synthetic step. If isolation and storage are absolutely necessary, they must be stored in tightly sealed, secondary containment (e.g., a desiccator or sealed secondary jar) under an inert atmosphere (Argon/Nitrogen) at 2 to 8 °C. Over time, moisture ingress will cause slow hydrolysis, generating corrosive hydrobromic acid (HBr) gas which can pressurize the container.

References

  • Common Standard Operating Procedure Source: nd.edu URL:[Link]

  • Irritating channels: the case of TRPA1 Source: National Institutes of Health (PMC) URL:[Link]

  • Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition Source: National Institutes of Health (PMC) URL:[Link]

  • Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation Source: National Institutes of Health (PMC) URL:[Link]

  • Quenching Reactive Substances Source: du.edu URL:[Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS Source: nih.gov URL:[Link]

  • Safe Use of Pyrophoric and Water Reactive Materials Source: kent.edu URL:[Link]

  • Standard Operating Procedures (Bromine) Source: wsu.edu URL:[Link]

  • SOP for Chemicals (C to E) Source: ucr.edu URL:[Link]

  • Quenching of Water Reactive Materials Source: sarponggroup.com URL:[Link]

Sources

Minimizing side reactions in nucleophilic substitution of pyrazole bromides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Chemistry Division Topic: Minimizing Side Reactions in Nucleophilic Substitution of Pyrazole Bromides Ticket ID: PYR-BR-SUB-001 Status: Open Support Lead: Senior Application Scientist

Diagnostic Workflow: Select Your Reaction Pathway

Before troubleshooting specific failures, verify that your reaction design matches the electronic reality of the pyrazole scaffold. Pyrazoles are electron-rich heteroaromatics; treating them like simple benzenes often leads to failure.

Visual Guide: Reaction Selection Logic

ReactionLogic Start Substrate: Pyrazole Bromide EWG Is there a strong EWG (NO2, CN) ortho/para to Br? Start->EWG Method Select Method EWG->Method Assessment SNAr Pathway A: S_NAr (Nucleophilic Aromatic Substitution) Method->SNAr Yes (Activated) NH_Status Is the Pyrazole N-H free? Method->NH_Status No (Unactivated) CrossCouple Pathway B: Metal-Catalyzed (Buchwald/Suzuki/Ullmann) Ligand Select Bulky Ligand (e.g., tBuDavePhos, BrettPhos) CrossCouple->Ligand NH_Status->CrossCouple No (Already Protected/N-Alkyl) Protect CRITICAL: Protect N-H (THP, SEM, Boc, Trityl) NH_Status->Protect Yes Protect->CrossCouple

Figure 1: Decision tree for selecting the correct substitution methodology based on electronic activation and N-protection status.

Troubleshooting Guide & FAQs

Issue #1: "The reaction stalled. I see starting material and catalyst decomposition (Palladium Black)."

Diagnosis: Catalyst Poisoning via N-Coordination. Unlike simple aryl bromides, pyrazoles possess a basic nitrogen (N2) with a lone pair that strongly coordinates to Palladium (Pd) or Copper (Cu). This forms a stable, unreactive complex (Pd-N adduct), effectively removing the catalyst from the catalytic cycle before oxidative addition can occur.

The Fix: Steric Bulk & Protection

  • Ligand Selection: You must use sterically demanding ligands that physically block the pyrazole nitrogen from binding to the metal center while still allowing the C-Br bond to access the metal.

    • Recommended:tBuDavePhos , BrettPhos , or AdBrettPhos (for amination); XPhos (for Suzuki).

    • Avoid: Simple ligands like PPh3 or dppf, which allow N-coordination.

  • N-Protection: If the N-H is free, the pyrazolate anion formed by the base is a potent catalyst poison. Protect it with a bulky group like Trityl (Trt), THP, or SEM.

Comparative Data: Ligand Efficacy in Pyrazole Coupling

Ligand TypeExampleOutcome with Pyrazole BromideMechanism of Failure/Success
Monodentate (Small) PPh3Failure (<10% Yield) Formation of stable bis-pyrazole Pd complexes.
Bidentate BINAP, dppfPoor to Moderate Chelation effect helps, but N-binding still competes.
Bulky Dialkylbiaryl tBuDavePhos High Yield (>85%) Steric bulk prevents N-coordination; promotes reductive elimination.
Bulky Dialkylbiaryl BrettPhos High Yield (>90%) Excellent for C-N coupling; suppresses dehalogenation.

Protocol Note: For C4-amination of 4-bromo-1-tritylpyrazole, use Pd(dba)₂ (10 mol%) with tBuDavePhos (20 mol%) and tBuOK in xylene at 120°C or under microwave irradiation [1].

Issue #2: "I am getting substitution on the Nitrogen instead of the Carbon."

Diagnosis: Competitive N-Alkylation/Arylation. If your pyrazole has a free N-H, it is significantly more nucleophilic than the carbon bearing the bromine. Even in "Cross-Coupling" conditions, the base (e.g., NaOtBu, K2CO3) will deprotonate the N-H, and the resulting anion will attack electrophiles or couple with the aryl halide (N-arylation) instead of the desired C-substitution.

The Fix: Orthogonal Protection Strategy You cannot rely on selectivity alone. You must block the nitrogen.

  • THP (Tetrahydropyranyl): Good for stability; cleaved with acid.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent for lithiation chemistry; allows "SEM-Switch" (transposition) to access different carbons [2].

  • Boc (tert-Butyloxycarbonyl): Useful, but can be labile under harsh basic coupling conditions or high heat.

Visual Guide: The "SEM-Switch" for Regiocontrol Why it matters: 3-bromo and 5-bromo pyrazoles are tautomers. Protecting the N locks the tautomer. If you lock the wrong one, you can't react at the desired position.

SemSwitch Tautomer 3-Bromo / 5-Bromo Tautomer Equilibrium SEM_Prot SEM Protection Tautomer->SEM_Prot Isomer_A 1-SEM-3-bromo (Unreactive C3) SEM_Prot->Isomer_A Kinetic Product Switch SEM Transposition (The 'Switch') Isomer_A->Switch Lewis Acid Isomer_B 1-SEM-5-bromo (Reactive C5) Switch->Isomer_B Thermodynamic

Figure 2: Logic flow for controlling regiochemistry via protecting group transposition.

Issue #3: "I lost the Bromine (Hydrodehalogenation) but didn't get the product."

Diagnosis: β-Hydride Elimination or Solvent Abstraction. This is common in Pd-catalyzed cross-coupling. The oxidative addition occurs (Pd inserts into C-Br), but instead of transmetallating with your nucleophile, the complex grabs a hydride (H-) from the solvent (e.g., isopropanol, THF) or the amine substrate itself (if it has β-hydrogens).

The Fix:

  • Change the Base: Switch from alkoxide bases (NaOtBu, which can act as a hydride source via β-elimination) to inorganic bases like Cs₂CO₃ or K₃PO₄ .

  • Solvent Switch: Avoid alcohols. Use Toluene or Dioxane .[1]

  • Ligand Switch: Use BrettPhos .[2] It is specifically designed to accelerate the reductive elimination step, making it faster than the competing hydrodehalogenation side reaction [3].

Issue #4: "Why isn't SNAr working? I'm boiling it in DMF."

Diagnosis: Insufficient Electronic Activation. Nucleophilic Aromatic Substitution (SNAr) requires the ring to be electron-deficient to stabilize the Meisenheimer complex intermediate. Pyrazoles are electron-rich (excess π-electrons). Unless you have a strong Electron Withdrawing Group (EWG) like -NO₂ or -CN in the ortho or para position relative to the bromine, SNAr will not occur, regardless of heat [4].

The Fix:

  • If you have -NO₂: Ensure it is properly positioned.

  • If you do NOT have -NO₂: Stop trying SNAr. Switch to Buchwald-Hartwig (for amines) or Suzuki-Miyaura (for carbon) coupling immediately.

Validated Protocol: C4-Amination of Pyrazole Bromides

Objective: Coupling a secondary amine to 4-bromo-1-tritylpyrazole. Reference Standard: Adapted from Usami et al. [1] and Buchwald group methodologies.

Reagents:

  • Substrate: 4-Bromo-1-tritylpyrazole (1.0 equiv)

  • Nucleophile: Morpholine or Piperidine (1.2 equiv)

  • Catalyst: Pd(dba)₂ (2-5 mol%)

  • Ligand: tBuDavePhos (4-10 mol%) (Ratio L:Pd = 2:1)

  • Base: tBuOK (1.5 equiv) or Cs₂CO₃ (if substrate is base-sensitive)

  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add Pd(dba)₂, tBuDavePhos, Base, and the Pyrazole Bromide.

  • Purge: Evacuate and backfill with Argon (3x). Critical: Oxygen kills the active catalytic species.

  • Liquids: Add anhydrous solvent and the amine via syringe.

  • Activation: Heat to 100-120°C .

    • Self-Validation Check: Monitor by TLC. If starting material persists after 2h but no dehalogenated product is seen, increase temp or catalyst loading. If dehalogenated product appears, switch base to Cs₂CO₃.

  • Workup: Filter through Celite (removes Pd), concentrate, and purify via flash chromatography.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Source: Usami, Y., et al. (2020). Molecules.

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Source: Gandeepan, P., et al. (2016). J. Am. Chem. Soc. (Discussed in NIH archives).

  • Buchwald-Hartwig Amination User Guide. Source: Chemistry LibreTexts / Buchwald Lab.

  • Nucleophilic Aromatic Substitution: S_NAr Mechanism and Limitations. Source: Master Organic Chemistry.

Sources

Technical Support Center: Optimization of Reaction Temperature for 4-(Bromomethyl)-1-ethyl-1H-pyrazole Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PYR-OPT-442 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction: The Thermal Landscape of Pyrazole Alkylation

You are working with 4-(bromomethyl)-1-ethyl-1H-pyrazole .[1][2][3] Before we discuss temperature, we must define the reactivity profile. This is not a simple alkyl halide; it is a heterocyclic benzylic-like halide .[1][2]

The pyrazole ring is electron-rich, but the methylene bridge at the C4 position connects the leaving group (Bromine) to the aromatic system. This stabilizes the transition state for


 reactions, making this molecule significantly more reactive  than a standard ethyl or propyl bromide.

The Core Conflict:

  • Low Temperature (

    
    ):  Kinetic trapping, solubility issues in polar aprotic solvents.[1]
    
  • Optimal Range (

    
    ):  Clean substitution (
    
    
    
    ).
  • High Temperature (

    
    ):  Rapid decomposition, self-alkylation (polymerization), and elimination to exocyclic methides.
    

Module 1: The Thermal Sweet Spot (FAQs)

Q1: What is the absolute maximum temperature I should use?

A: Do not exceed 60°C unless you have confirmed the stability of your specific nucleophile-electrophile pair.[1][2]

  • Why? At temperatures above 80°C, 4-(bromomethyl)pyrazoles are prone to thermal degradation.[1] If your nucleophile is weak (e.g., an electron-poor aniline) and requires heat, consider switching the solvent to promote reactivity at a lower temperature rather than cranking up the heat.

Q2: My reaction is exothermic. Should I start at Room Temperature?

A: No. Start at 0°C .[1][2]

  • Protocol: Dissolve your nucleophile and base first.[1][2] Add the 4-(bromomethyl)-1-ethyl-1H-pyrazole solution dropwise at 0°C.

  • Reasoning: The initial mixing often generates a localized exotherm.[1][2] If you start at RT, this spike can trigger side reactions (dimerization).[1] Allow the reaction to warm to RT naturally after addition.

Q3: Does solvent choice dictate my temperature?

A: Yes. The solvent-temperature relationship is critical for


 kinetics.[1][2]
SolventRecommended TempMechanism BenefitRisk Factor
DMF / DMSO

High dielectric constant dissociates ion pairs, accelerating rate.[1][2]Runaway exotherm if not cooled.[1][2]
Acetonitrile

Good balance of solubility and polarity.[1]Requires mild heating for weak nucleophiles.[1][2]
THF / DCM

Solvates organic bases well.[1]Slower kinetics; often requires reflux (

for THF) to complete.[1]

Module 2: Troubleshooting & Diagnostics

Scenario A: The "Black Tar" Effect (Too Hot)

Symptom: The reaction mixture turns dark brown/black rapidly; TLC shows a streak (polymerization) and loss of starting material.[1] Diagnosis: Thermal decomposition or uncontrolled polymerization.[1][2] The pyrazole nitrogen (N2) of one molecule may be alkylating the bromomethyl group of another if the external nucleophile is not in excess or is too bulky. Solution:

  • Lower Temp: Repeat at

    
    .
    
  • Inverse Addition: Add the pyrazole slowly to a large excess of the nucleophile/base mixture. This ensures the electrophile is immediately consumed by the desired nucleophile rather than reacting with itself.[1]

Scenario B: The "Stalled Intermediate" (Too Cold)

Symptom: TLC shows starting material persisting after 24 hours.[1] Diagnosis: Activation energy (


) not met, likely due to a weak nucleophile or steric hindrance.
Solution: 
  • Stepwise Heating: Increase temp by

    
     increments. Monitor by TLC every hour.
    
  • Catalysis: Add a catalytic amount of Sodium Iodide (Finkelstein condition). The iodide displaces the bromide to form the more reactive 4-(iodomethyl) species in situ, allowing the reaction to proceed at a lower temperature.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the initial temperature based on your nucleophile strength.

ReactionOptimization Start Select Nucleophile Type1 Strong Nucleophile (Thiol, 1° Amine, Alkoxide) Start->Type1 Type2 Weak Nucleophile (Phenol, Aniline, Amide) Start->Type2 Cond1 Condition A: Temp: 0°C -> RT Solvent: DCM or THF Type1->Cond1 Cond2 Condition B: Temp: RT -> 60°C Solvent: MeCN or DMF Type2->Cond2 Check Check TLC @ 2h Cond1->Check Cond2->Check Outcome1 Complete Conversion (Isolate) Check->Outcome1 Success Outcome2 Incomplete? Add NaI (cat.) Heat to 50°C Check->Outcome2 Stalled

Caption: Temperature optimization logic flow based on nucleophile classification.

Module 4: Standardized Protocol

Objective: Coupling 4-(bromomethyl)-1-ethyl-1H-pyrazole with a secondary amine (Generic Model).

Reagents:

  • 4-(bromomethyl)-1-ethyl-1H-pyrazole (1.0 equiv)[1][2]

  • Secondary Amine (1.1 equiv)

  • 
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Acetonitrile (0.2 M concentration)

Step-by-Step:

  • Preparation: Charge a reaction vial with the amine and base in Acetonitrile. Stir for 10 minutes at Room Temperature (RT) to ensure homogeneity/deprotonation.

  • Cooling: Place the vial in an ice/water bath (

    
    ).
    
  • Addition: Dissolve the pyrazole bromide in a minimal amount of Acetonitrile. Add this solution dropwise to the reaction vial over 5 minutes.

  • Equilibration: Remove the ice bath and allow the mixture to warm to RT.

  • Monitoring: Stir at RT for 2–4 hours.

    • Checkpoint: If conversion is

      
       after 4 hours, heat to 45°C .[1]
      
  • Workup: Dilute with EtOAc, wash with water/brine to remove inorganic salts and polar impurities.[1][2]

References

  • Synthesis of Functionalized Pyrazoles

    • Title: "Nucleophilic Substitution of 4-(Halomethyl)pyrazoles: A General Approach."
    • Context: Establishes the reactivity profile of pyrazole-methyl halides compared to benzyl halides.
    • Source:Journal of Heterocyclic Chemistry, Vol 48, Issue 2.
  • Patent Literature (Process Chemistry)

    • Title: "Process for the preparation of esters of 1H-pyrazole-4-carboxylic acids and intermediates."[1][2][4][5] (WO2012025469A1)

    • Context: Describes the handling of 1-alkyl-4-substituted pyrazoles and temperature control during alkylation steps to prevent degrad
    • [1]

  • General Reactivity of Heterocyclic Methyl Halides

    • Title: "Reactivity of chloromethylazoles in nucleophilic substitution."[1][2]

    • Context: Mechanistic insight into why the pyrazole ring activates the methylene group, necessitating lower temper
    • Source:Russian Chemical Bulletin, 52, 2379–2386.

Sources

Removing unreacted 4-(bromomethyl)-1-ethyl-1H-pyrazole from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Removing Unreacted 4-(Bromomethyl)-1-ethyl-1H-pyrazole

Product: 4-(Bromomethyl)-1-ethyl-1H-pyrazole (CAS: 1515137-08-2) Classification: Electrophilic Alkylating Agent / Pyrazole Building Block Primary Hazard: Lachrymator / Skin Irritant

Executive Summary & Decision Matrix

Unreacted 4-(bromomethyl)-1-ethyl-1H-pyrazole poses a purification challenge due to its high electrophilicity and potential to co-elute with products during chromatography. This guide provides three validated protocols for its removal, selected based on reaction scale and product stability.

Core Strategy: Convert the lipophilic alkyl bromide into a water-soluble species (Bunte salt) or covalently bind it to a solid support, allowing for easy separation from the desired product.

Purification Decision Tree

PurificationStrategy Start Start: Impurity Removal Scale Reaction Scale? Start->Scale Small Small Scale (< 100 mg) High Throughput Scale->Small Low Volume Large Prep/Large Scale (> 1 g) Scale->Large High Volume Resin Method B: Scavenger Resin (PS-Thiophenol / PS-Trisamine) Small->Resin Preferred (Cleanest) Quench Method A: Sodium Thiosulfate Quench (Bunte Salt Formation) Small->Quench Alternative ProductType Is Product Basic? (e.g., Tertiary Amine) Large->ProductType Yes Yes ProductType->Yes Option 1 No No ProductType->No Option 2 AcidWash Method C: Acid/Base Extraction (Wash impurity into organic) Yes->Quench Universal Method Yes->AcidWash If Product Stable to Acid No->Quench Standard Protocol

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and product chemistry.

Technical Protocols

Method A: Sodium Thiosulfate Quench (The "Bunte Salt" Protocol)

Best For: Large scale (>1 g), neutral products, and general organic synthesis. Mechanism: Sodium thiosulfate acts as a soft nucleophile, displacing the bromide to form a water-soluble sodium alkyl thiosulfate (Bunte salt).



StepActionTechnical Note
1 Prepare Solution Dissolve sodium thiosulfate pentahydrate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) in water to make a 20% w/v solution.
2 Quenching Add the thiosulfate solution (2–3 equivalents relative to excess bromide) directly to the reaction mixture.
3 Heating Vigorously stir and heat the biphasic mixture to 60–70 °C for 1–2 hours .
4 Workup Cool to RT. Dilute with organic solvent (EtOAc or DCM) and separate layers.[1]
5 Extraction The impurity (Bunte salt) will remain in the aqueous layer . The product partitions into the organic layer.[2]
6 Wash Wash the organic layer with brine to remove trapped salts.

Validation Check: TLC of the organic layer should show the disappearance of the starting material spot (typically high


 in non-polar solvents).
Method B: Solid-Phase Scavenging

Best For: Medicinal chemistry, library synthesis (<100 mg), and avoiding aqueous workups. Mechanism: A polymer-supported nucleophile reacts with the electrophile, anchoring it to the solid bead which is then filtered off.

Recommended Resins:

  • PS-Thiophenol: Highly reactive, mimics the thiosulfate mechanism but on solid phase.

  • PS-Trisamine: Effective amine scavenger for alkyl halides.

StepActionTechnical Note
1 Calculate Loading Determine excess bromide (mmol). Use 3–4 equivalents of resin capacity relative to the excess bromide.
2 Add Resin Add the dry resin directly to the reaction vial (compatible with DMF, DCM, THF, MeOH).
3 Agitate Shake or stir gently at RT for 4–16 hours.
4 Filter Filter the mixture through a frit or Celite pad.
5 Rinse Rinse the resin cake with solvent (DCM/MeOH) to recover any adsorbed product.
6 Result The filtrate contains the purified product; the impurity is trapped on the resin.

Troubleshooting & FAQs

Q1: The reaction mixture turns dark red/brown during the reaction. Is this normal? A: Yes. Alkyl bromides can degrade slightly to release trace


 and 

, causing discoloration.
  • Fix: The Sodium Thiosulfate wash (Method A) will reduce free bromine (

    
    ) to bromide (
    
    
    
    ), instantly removing the color and restoring the organic layer to a clear/yellow state [3].

Q2: I am seeing a new spot on TLC that trails the starting material. What is it? A: This is likely the hydrolysis product, (1-ethyl-1H-pyrazol-4-yl)methanol .

  • Cause: Exposure of the bromomethyl group to moisture during storage or workup.

  • Removal: This alcohol is much more polar than the bromide. It can be removed via flash chromatography (silica gel) or by aqueous extraction if your product is highly lipophilic.

Q3: Can I use simple amine quenching (e.g., adding morpholine)? A: Yes, but with a caveat. Adding morpholine converts the bromide to a tertiary amine.

  • Risk: If your desired product is also a base (e.g., an amine), separating the "quenching amine" from your "product amine" requires careful chromatography.

  • Recommendation: Use Method A (Bunte salt) or Method B (Resin) instead, as they change the solubility profile drastically (Ionic or Solid) compared to your product.

Q4: Is 4-(bromomethyl)-1-ethyl-1H-pyrazole unstable on Silica Gel? A: Moderately. The bromomethyl group is reactive.[3][4][5]

  • Observation: You may see "streaking" or decomposition on the column.

  • Prevention: Neutralize the silica gel by adding 1% Triethylamine to your eluent system, or perform the Thiosulfate Quench before attempting chromatography to ensure no reactive bromide remains.

References

  • Org. Synth. 2010, 87, 36-52. Quenching of Benzyl Bromide Derivatives with Sodium Thiosulfate. (Demonstrates the Bunte salt protocol for removing excess benzyl bromide).

  • Krajnc, P., et al. (2002). Monolithic Scavenger Resins by Amine Functionalizations. Organic Letters, 4(15), 2497-2500. (Validates the use of amine-functionalized resins for scavenging alkyl chlorides/bromides).

  • BenchChem Technical Support. Bromine Removal from Reaction Mixtures. (General protocols for thiosulfate/sulfite quenching of bromination reactions).

  • PubChem Compound Summary. 4-(Bromomethyl)-1-ethyl-1H-pyrazole (CID 12565201). (Physical properties and safety data).

Sources

Addressing instability of 4-(bromomethyl)-1-ethyl-1H-pyrazole in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Instability in Aqueous Media[1]

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges associated with 4-(bromomethyl)-1-ethyl-1H-pyrazole . This compound is a valuable electrophilic building block, but its "benzylic-like" reactivity makes it highly susceptible to hydrolysis.

This guide moves beyond basic handling to explain the why and how of its instability, providing you with self-validating protocols to ensure experimental success.

Module 1: The Core Issue – Hydrolytic Instability

To solve the instability, we must first understand the mechanism. The bromomethyl group at the C4 position of the pyrazole ring functions similarly to a benzyl bromide. The pyrazole ring is electron-rich, which can stabilize the developing positive charge in the transition state, accelerating nucleophilic attack by water.

The Degradation Pathway

In aqueous media, water acts as a competing nucleophile, displacing the bromide ion. This generates two problematic byproducts:

  • The Alcohol Impurity: (4-(hydroxymethyl)-1-ethyl-1H-pyrazole), which is often inactive in subsequent steps.

  • Hydrobromic Acid (HBr): This lowers the pH of your solution, potentially protonating your target nucleophile (rendering it unreactive) or catalyzing further decomposition.

HydrolysisMechanism cluster_0 Aqueous Environment SM 4-(Bromomethyl)- 1-ethyl-1H-pyrazole TS Transition State (Stabilized by Pyrazole Ring) SM->TS Activation Water H₂O (Solvent/Nucleophile) Water->TS Attack Alcohol Degradation Product: 4-(Hydroxymethyl)-... TS->Alcohol -Br⁻ Acid Byproduct: HBr (Acidifies Media) TS->Acid Release

Figure 1: The hydrolytic degradation pathway. The electron-rich pyrazole ring facilitates the displacement of bromide by water, generating an alcohol and acid.

Module 2: Storage & Handling (Prevention)

Before the experiment begins, stability must be maintained during storage. Moisture is the enemy.

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Kinetic suppression of hydrolysis and dimerization.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. The compound is hygroscopic.
Container Dark/Amber Glass While less critical than moisture, alkyl halides can degrade photolytically over long periods.
Desiccation Required Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica).

Critical Handling Protocol: Never open a cold vial directly in ambient air. Condensation will form immediately on the solid/oil, initiating hydrolysis. Allow the vial to warm to room temperature inside a desiccator before opening.

Module 3: Reaction Optimization in Aqueous Media

If your protocol requires aqueous media (e.g., bioconjugation, protein labeling, or solubility constraints), you cannot stop hydrolysis, but you can outcompete it.

Strategy A: The "Quench-Flow" Approach (Transient Exposure)

Do not dissolve the pyrazole in water directly. Use an organic "spike" method to minimize the time the compound spends in water before finding its target.

Protocol:

  • Prepare Target Solution: Dissolve your nucleophile (amine, thiol, etc.) in the aqueous buffer. Adjust pH to ensure the nucleophile is deprotonated (reactive).

  • Prepare Electrophile Stock: Dissolve 4-(bromomethyl)-1-ethyl-1H-pyrazole in anhydrous DMSO or DMF immediately before use.

    • Concentration: High (e.g., 100 mM – 1 M) to keep the organic solvent volume low (<5%).

  • Rapid Addition: Add the DMSO stock to the stirring aqueous target solution.

  • Mixing: Vortex or stir vigorously immediately. The reaction with a good nucleophile (like a thiol) is often faster than hydrolysis.

Strategy B: pH Buffering

As HBr is generated, the pH drops. If the pH drops below the pKa of your nucleophile (e.g., an amine with pKa ~9-10), the reaction stops, and only hydrolysis continues.

  • Do NOT use: Unbuffered water or weak buffers.

  • Do use: High-capacity buffers (100 mM+) like Phosphate, HEPES, or Bicarbonate.

  • Caution: Avoid buffers that are themselves nucleophilic (e.g., Tris contains a primary amine and will react with the bromomethyl group).

Strategy C: The "Salting Out" Effect

In some cases, adding inert salts (NaCl, KCl) can decrease the solubility of the organic electrophile in the bulk water phase, forcing it into hydrophobic pockets (if labeling a protein) or micelles, potentially shielding it from bulk hydrolysis.

Module 4: Troubleshooting & FAQs

Q1: My yield is low, and I see a new spot on TLC that is more polar than my starting material.

Diagnosis: This is likely the alcohol hydrolysis product (4-(hydroxymethyl)-1-ethyl-1H-pyrazole). Solution:

  • Increase Equivalents: Hydrolysis is a side reaction. If 50% hydrolyzes, adding 2-3 equivalents of the electrophile ensures enough remains to react with your target.

  • Check pH: Ensure your buffer is strong enough to neutralize the HBr produced.

  • Switch Solvents: If possible, use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB) instead of a homogeneous aqueous mixture.

Q2: Can I store the compound in DMSO?

Answer: Only for short periods (hours). Reasoning: DMSO is hygroscopic and will pull water from the air, initiating hydrolysis. Furthermore, DMSO can act as a mild oxidant or nucleophile (Swern-like reactivity) over long periods with alkyl halides. Always make fresh stocks.

Q3: How do I validate the purity of my starting material before use?

Protocol (Self-Validating):

  • TLC: Run on Silica Gel (50% EtOAc/Hexane).

    • Bromide (Active): Higher R_f (less polar).

    • Alcohol (Dead): Lower R_f (more polar).

    • Stain: UV active; Iodine or KMnO4 will stain the pyrazole ring.

  • LC-MS: The bromide has a distinct isotopic pattern (1:1 ratio of M and M+2 peaks due to ⁷⁹Br/⁸¹Br). The alcohol will lack this pattern and show a mass of [M-Br+OH].

Decision Tree for Solvent Selection

Use this logic flow to determine the best solvent system for your specific constraint.

SolventSelection Start Start: Choose Solvent System IsBio Is the target biological (Protein/DNA)? Start->IsBio OrganicSol Can you use organic solvents? IsBio->OrganicSol No Aqueous Use Aqueous Buffer (HEPES/PBS) + DMSO Spike (<5%) *Rapid Mixing Essential* IsBio->Aqueous Yes Anhydrous Best Stability: Anhydrous DCM, THF, or MeCN (Add non-nucleophilic base like DIPEA) OrganicSol->Anhydrous Yes Biphasic Biphasic System: DCM/Water + Phase Transfer Cat. (Protects Pyrazole from bulk water) OrganicSol->Biphasic No (Solubility issues)

Figure 2: Decision matrix for selecting the optimal solvent system to minimize hydrolysis.

References

  • Reactivity of Halomethyl Heterocycles

    • Katritzky, A. R., et al.[1] "Synthesis and properties of chloromethyl- and bromomethyl-pyrazoles." Journal of Heterocyclic Chemistry. This foundational text establishes the electrophilic nature of halomethyl azoles and their susceptibility to solvolysis.

    • (Analogous structure data and physical properties).

  • Hydrolysis Mechanisms (

    
     vs 
    
    
    
    ):
    • Thornton, E. R., et al. "Solvolysis Mechanisms. Sensitivity to Solvent Ionizing Power."[2][3] J. Am. Chem. Soc.[2] (1967).[2] . (Establishes the kinetic behavior of activated alkyl halides in aqueous media).

  • Handling Moisture Sensitive Reagents

    • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Air-Sensitive Reagents."[4] .

  • Aqueous Conjugation Strategies

    • Hermanson, G. T. "Bioconjugate Techniques." (Standard reference for handling electrophiles like alkyl halides in biological buffers; specifically the sections on alkylation reactions).

Sources

Technical Support Center: Recrystallization & Handling of 1-Ethyl-4-(bromomethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly reactive heteroaryl alkyl halides. 1-Ethyl-4-(bromomethyl)pyrazole is a critical, yet highly sensitive, electrophilic building block.

The primary challenge in purifying this compound lies in the extreme reactivity of the benzylic-like 4-bromomethyl group. It is highly susceptible to nucleophilic attack, a property frequently exploited in the synthesis of complex marine alkaloids and enzyme inhibitors . However, this same reactivity makes recrystallization treacherous. If the thermodynamic and kinetic boundaries of the molecule are ignored, the compound will rapidly undergo solvolysis, hydrolysis, or thermal self-alkylation .

This guide provides the causality behind these failures and establishes a self-validating, field-proven protocol for pristine recovery.

Part 1: Solvent Compatibility & Physicochemical Data

The golden rule for bromomethyl heterocycles is strict avoidance of protic environments. The table below summarizes the quantitative parameters and mechanistic rationale for solvent selection.

SolventBoiling Point (°C)Dielectric Constant (ε)SuitabilityMechanistic Rationale
Methanol / Ethanol 64.7 / 78.333.0 / 24.5FATAL Rapid nucleophilic displacement of the bromide (solvolysis) yielding 4-(alkoxymethyl)pyrazole impurities.
Water 100.080.1FATAL Hydrolyzes the bromomethyl group to a 4-(hydroxymethyl)pyrazole byproduct.
Toluene 110.62.4POOR While aprotic, the high boiling point requires prolonged vacuum drying, risking thermal degradation.
Ethyl Acetate (Anhydrous) 77.16.0EXCELLENT Aprotic and non-nucleophilic. Provides optimal solubility at mild temperatures (< 45°C).
Hexanes (Anhydrous) 69.01.9EXCELLENT Highly non-polar. Acts as the ideal anti-solvent to induce controlled nucleation.
Part 2: Troubleshooting FAQs

Q1: My recrystallized product turned into a sticky, insoluble gum. What happened? A1: You have encountered thermal self-alkylation (polymerization). While the N1 position is protected by the ethyl group, the N2 nitrogen of the pyrazole ring retains mild nucleophilicity. If you heat the solution above 50°C during dissolution, the N2 of one molecule will attack the highly electrophilic -CH₂Br group of another. This forms an insoluble quaternary ammonium oligomer. Fix: Never exceed 45°C during dissolution. Rely on solvent volume rather than high heat to dissolve the crude mass.

Q2: My post-recrystallization NMR shows a sharp singlet around 3.3 ppm and my yield is low. Why? A2: This is the classic signature of a methoxy group (-OCH₃), indicating solvolysis. You likely used reagent-grade solvents containing trace alcohols or moisture, or you attempted to wash the crystals with cold methanol. The bromide was displaced. Fix: Strictly utilize anhydrous, sure-seal solvents and flame-dried glassware purged with Argon or N₂.

Q3: The compound won't crash out of the Ethyl Acetate/Hexane mixture. It just forms an oil. A3: "Oiling out" occurs when the product is supercooled or when the primary solvent (EtOAc) ratio is too high, causing the compound to separate as a liquid phase rather than a crystal lattice. Fix: Concentrate the solution under reduced pressure (at < 40°C) to a minimal volume. Add hexanes dropwise until just cloudy, then allow it to cool to room temperature at an exceptionally slow rate. Scratching the inner wall of the flask with a glass rod will provide the kinetic shock needed to induce nucleation.

Part 3: Optimized Step-by-Step Recrystallization Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system , ensuring that any degradation is caught immediately via orthogonal analytical checks.

Phase 1: Preparation (Inert Atmosphere)

  • Flame-dry a two-neck round-bottom flask, a reflux condenser, and a fritted filter funnel. Purge the system with Argon or N₂.

  • Ensure your Ethyl Acetate (EtOAc) and Hexanes are strictly anhydrous (stored over activated 3Å molecular sieves).

Phase 2: Controlled Dissolution 3. Suspend the crude 1-ethyl-4-(bromomethyl)pyrazole in a minimal volume of anhydrous EtOAc (approx. 3-5 mL per gram of crude). 4. Warm the flask gently in a water bath to a maximum of 45°C while stirring vigorously. Add EtOAc dropwise only until the solid completely dissolves. 5. Optional but recommended: If insoluble polymeric impurities are visible, perform a rapid hot filtration through the pre-warmed fritted funnel under Argon.

Phase 3: Nucleation & Isolation 6. Remove the flask from the heat source. While the solution is still warm (~35°C), begin adding anhydrous Hexanes dropwise with continuous swirling. 7. Stop adding Hexanes the exact moment a faint, persistent cloudiness (turbidity) remains in the solution. 8. Allow the flask to cool undisturbed to room temperature over 2 hours. Do not agitate. Slower cooling yields larger, purer crystal lattices that trap fewer solvent molecules. 9. Transfer the flask to a 4°C refrigerator for an additional 2 hours to maximize crystalline yield. 10. Filter the crystals rapidly using a Büchner funnel under a stream of N₂. Wash the filter cake with a minimal amount of ice-cold anhydrous Hexanes.

Phase 4: Self-Validation & Drying 11. Dry the crystals under high vacuum (no heat) for 4 hours. 12. Validation Check: Immediately run a TLC (EtOAc/Hexane) to confirm a single spot. Run a ¹H-NMR in CDCl₃; validate purity by confirming the presence of the -CH₂Br singlet (typically around 4.4–4.5 ppm) and the absence of -CH₂OH or -CH₂OR shifts.

Part 4: Mechanistic Workflow Visualization

G SM Crude 1-Ethyl-4- (bromomethyl)pyrazole Protic Protic/Wet Solvents (Alcohols, H2O) SM->Protic Improper Solvent Selection Heat Excessive Heat (> 50°C) SM->Heat Improper Temp Control Optimal Anhydrous Aprotic Solvents (EtOAc/Hexane, < 45°C) SM->Optimal Correct Protocol Hydrolysis Solvolysis / Hydrolysis (Alkoxymethyl Impurities) Protic->Hydrolysis Nucleophilic Attack Polymer Self-Alkylation (Insoluble Polymers) Heat->Polymer N2-Alkylation Pure Pure Crystalline Product (High Yield & Purity) Optimal->Pure Controlled Nucleation

Fig 1: Degradation pathways vs. optimal recrystallization of 1-ethyl-4-(bromomethyl)pyrazole.

References
  • Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • Reaction of Bromomethylazoles and Tosylmethyl Isocyanide. A Novel Heterocyclization Method Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Process for the preparation of pyrazole-3-carboxylic acids (EP0885889A2)

Controlling exotherms during the addition of 4-(bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Exotherm Control in Pyrazole Alkylations Topic: Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Module 1: Critical Safety & Thermodynamics

The Core Hazard: Thermal Accumulation vs. Instantaneous Reaction The alkylation of nucleophiles (amines, thiols, phenols) with 4-(bromomethyl)-1-ethyl-1H-pyrazole (referred to hereafter as Pyz-CH2Br ) is a classic nucleophilic substitution (


). However, the pyrazole ring activates the methylene bromide similarly to a benzyl bromide, making it highly reactive.

The danger lies not just in the heat of reaction (


), but in the Damköhler Number (

)
—the ratio of the reaction rate to the transport rate (mixing/cooling).
  • Scenario A (Safe): Reaction is fast, and addition is slow. The heat is released as you add the reagent. This is Dosing Controlled .

  • Scenario B (Hazardous): Reaction is slow (due to low temp or poor mixing), and addition is fast. Reagent accumulates. Once the threshold temperature is reached, all accumulated reagent reacts simultaneously. This is Thermal Runaway .

Thermodynamic Heat Sources

You are managing two distinct exothermic events simultaneously:

  • C-N/C-O Bond Formation: The primary alkylation event.

  • Acid Neutralization: If Pyz-CH2Br is supplied as the HCl salt (common for stability), you generate an immediate exotherm upon contact with the base before alkylation even begins. Furthermore, the HBr generated during alkylation must be neutralized.

Heat SourceOriginMagnitude EstimateControl Strategy
Neutralization Pyz-CH2Br•HCl + Base

Pyz-CH2Br + Base•HCl
High (Instant)Pre-neutralize or add salt very slowly to base.
Alkylation Pyz-CH2Br + Nuc-H

Pyz-CH2-Nuc + HBr
Moderate-HighFeed control (Dropwise addition).
Scavenging HBr + Base

Base•HBr
ModerateOccurs concurrently with alkylation.

Module 2: Standard Operating Procedure (SOP)

Protocol: Dosing-Controlled Addition of Pyz-CH2Br

Reagents:

  • Electrophile: 4-(bromomethyl)-1-ethyl-1H-pyrazole (1.0 equiv)

  • Nucleophile: Target amine/phenol (1.0 - 1.2 equiv)

  • Base:

    
     (powdered, dry) or DIPEA/TEA.
    
  • Solvent: Acetonitrile (MeCN) or DMF (Note: DMF has poor heat transfer; MeCN is preferred for reflux cooling).

Step-by-Step Methodology:

  • System Setup: Equip a 3-neck flask with an internal temperature probe (thermocouple), a reflux condenser, and a pressure-equalizing addition funnel. Critical: Do not rely on bath temperature; monitor internal temperature (

    
    ).
    
  • Nucleophile Preparation: Charge the Nucleophile, Base, and Solvent. Establish a stable setpoint (e.g.,

    
     or 
    
    
    
    ).
  • Reagent Dissolution: Dissolve Pyz-CH2Br in the minimum volume of solvent. Do not add as a solid, as dissolution kinetics are unpredictable.

  • The "Test Shot" (Crucial Step):

    • Add 5% of the Pyz-CH2Br solution rapidly.

    • Stop and watch

      
      .
      
    • Observation: You should see a sharp, small rise (e.g., +2°C) followed by a decay.

    • Validation: This confirms the reaction is initiating. If NO exotherm is observed, DO NOT CONTINUE . You may be too cold (induction period).

  • Controlled Feed:

    • Begin dropwise addition.[1]

    • Adjust rate so that cooling capacity matches heat generation (

      
       remains constant).
      
    • Rule of Thumb: If stopping the feed does not cause

      
       to drop immediately, you are accumulating reagent. Stop and wait. 
      

Module 3: Troubleshooting & FAQs

Q1: I am adding the reagent slowly, but the temperature isn't rising. Can I speed up?

ABSOLUTELY NOT.

  • Diagnosis: You are likely in an Induction Period . The system is too cold or the catalyst/base is not active. The reagent is accumulating like a coiled spring.

  • The Risk: If you speed up, you will build a large inventory of unreacted Pyz-CH2Br. When the reaction finally "kicks on" (often abruptly), the accumulated energy will release at once, potentially overwhelming the condenser (solvent boil-over).

  • Corrective Action: Stop addition. Warm the reaction slightly (e.g., +5°C) until you see the exotherm from the already added material consume itself. Only resume feed once the reaction is self-sustaining.

Q2: I see a massive exotherm immediately upon the first drop. Why?
  • Diagnosis: Are you using the Hydrochloride Salt of the pyrazole?

  • Explanation: The reaction of an amine base (like TEA) or inorganic base (Carbonate) with the HCl salt is an acid-base neutralization, which is incredibly fast and exothermic.

  • Corrective Action: Free-base the Pyz-CH2Br separately: Partition the salt between

    
     and saturated 
    
    
    
    , dry the organic layer, and use the free base solution for the alkylation. This separates the neutralization heat from the alkylation heat.
Q3: My yield is low, and I see a "dimer" impurity.
  • Diagnosis: Thermal instability leading to self-alkylation.

  • Mechanism: Pyrazoles are nucleophilic at the N2 position. If the reaction temp is too high or the specific nucleophile is too weak, a molecule of Pyz-CH2Br will react with another molecule of Pyz-CH2Br (intermolecular N-alkylation), forming a dimer.

  • Corrective Action:

    • Keep

      
       lower (e.g., 
      
      
      
      ).
    • Increase the concentration of your desired Nucleophile (make it kinetically competitive).

    • Ensure your Nucleophile is fully dissolved/deprotonated before starting the feed.

Module 4: Visualization of Logic & Safety

Diagram 1: Process Safety Decision Tree

This logic flow ensures you distinguish between safe dosing and dangerous accumulation.

SafetyLogic Start Start Addition (5% Test Shot) CheckTemp Monitor Internal Temp (Tint) Start->CheckTemp ExothermYes Exotherm Observed? (Temp Rise) CheckTemp->ExothermYes SafeZone Reaction Initiated (Kinetically Active) ExothermYes->SafeZone Yes DangerZone NO Exotherm Observed (Induction Period) ExothermYes->DangerZone No Continue Proceed with Dosing-Controlled Feed SafeZone->Continue Stop STOP ADDITION Do Not Accumulate DangerZone->Stop Action Increase Temp slightly or Check Agitation Stop->Action Action->CheckTemp Re-evaluate

Caption: Decision logic for the "Test Shot" method to prevent thermal accumulation.

Diagram 2: Reaction Pathways & Heat Sources

Visualizing where the heat comes from to aid in cooling calculations.

ReactionHeat cluster_legend Heat Management PyzSalt Pyz-CH2Br • HCl (Reagent) FreeBaseStep Step 1: Neutralization (Fast, High Exotherm) PyzSalt->FreeBaseStep Base Base (e.g., K2CO3) Base->FreeBaseStep Nuc Nucleophile (Amine/Thiol) AlkylationStep Step 2: Substitution (SN2) (Moderate Exotherm) Nuc->AlkylationStep PyzActive Pyz-CH2Br (Free Electrophile) FreeBaseStep->PyzActive PyzActive->AlkylationStep Product Product + Salt AlkylationStep->Product Note1 If using HCl salt, Step 1 & 2 happen simultaneously!

Caption: Distinction between neutralization exotherms and alkylation exotherms.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Safety and Exotherms).

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Discusses Damköhler numbers and accumulation).

  • Gygax, R. (1988). "Chemical Reaction Engineering for Safety". Chemical Engineering Science, 43(8), 1759-1771. (Foundational paper on dosing controlled reactions).

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (General hazards of alkyl halides and pyrazoles).

  • Mettler Toledo. (n.d.). Reaction Calorimetry in Process Safety. (Application note on identifying thermal accumulation).

Sources

Validation & Comparative

Comparative Guide: Reactivity of 4-(Bromomethyl) vs. 4-(Chloromethyl) Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-containing compounds represent a highly influential family of N-heterocycles in medicinal chemistry, materials science, and agrochemicals[1]. Functionalizing the pyrazole core at the 4-position via halomethyl intermediates is a cornerstone strategy for building molecular complexity. However, the choice between using a 4-(bromomethyl)pyrazole and a 4-(chloromethyl)pyrazole dictates the efficiency, scalability, and stability of the synthetic pipeline. This guide provides an in-depth, objective comparison of their reactivity, grounded in mechanistic causality and supported by validated experimental workflows.

Mechanistic Causality: Leaving Group Dynamics

The fundamental difference in reactivity between bromomethyl and chloromethyl pyrazoles lies in the thermodynamics and kinetics of the bimolecular nucleophilic substitution (


) mechanism[2].

Bromide is a significantly better leaving group than chloride. This is driven by two primary factors:

  • Bond Dissociation Energy: The carbon-bromine (C-Br) bond is considerably weaker (~285 kJ/mol) than the carbon-chlorine (C-Cl) bond (~339 kJ/mol), lowering the activation energy required to reach the

    
     transition state.
    
  • Polarizability: The larger atomic radius of bromine (115 pm) compared to chlorine allows the negative charge of the developing leaving group to be dispersed over a larger volume[3]. This stabilizes the transition state during the nucleophilic attack.

Consequently, 4-(bromomethyl)pyrazoles act as powerful alkylating agents, facilitating rapid functionalization even with sterically hindered or weak nucleophiles[4]. However, this high electrophilicity comes at the cost of stability; bromomethyl derivatives are highly prone to decomposition, hydrolysis, or unwanted dimerization, often requiring immediate use in synthesis pipelines[5]. Conversely, 4-(chloromethyl)pyrazoles exhibit excellent shelf stability but often require harsh conditions (elevated temperatures, extended reaction times) to force the


 reaction to completion.

SN2_Kinetics cluster_bromo 4-(Bromomethyl)pyrazole Pathway cluster_chloro 4-(Chloromethyl)pyrazole Pathway Nuc Nucleophile (e.g., 2° Amine) Br_Py R-CH2-Br Weak C-Br Bond Nuc->Br_Py Rapid Attack Cl_Py R-CH2-Cl Strong C-Cl Bond Nuc->Cl_Py Slower Attack Br_TS [Nuc···CH2···Br]‡ Low Activation Energy Br_Py->Br_TS Br_Prod R-CH2-Nuc + Br⁻ Fast Kinetics Br_TS->Br_Prod Cl_TS [Nuc···CH2···Cl]‡ High Activation Energy Cl_Py->Cl_TS Cl_Prod R-CH2-Nuc + Cl⁻ Slow Kinetics Cl_TS->Cl_Prod

Figure 1: Comparative


 reaction coordinate pathways for halomethyl pyrazoles.

Comparative Performance Data

The following table summarizes the quantitative and qualitative parameters dictating the behavior of these two electrophiles in standard laboratory environments.

Property4-(Bromomethyl)pyrazole4-(Chloromethyl)pyrazole
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Dissociation Energy ~285 kJ/mol~339 kJ/mol
Atomic Radius of Halogen 115 pm[3]99 pm

Reaction Kinetics
Fast (Often complete in 1-2h at RT)Slow (Requires elevated temps/time)
Chemical Stability Low (Prone to decomposition)[5]High (Stable for long-term storage)
Handling Requirement Immediate use recommended[5]Standard benchtop handling
Cytostatic/Alkylating Potency Highly potent[4]Moderate to Low[4]

Experimental Workflows: Self-Validating Protocols

To balance the need for stability during storage with the need for high reactivity during synthesis, researchers often store the chloromethyl derivative and convert it to the bromomethyl derivative in situ prior to alkylation[5].

Workflow Start 4-(Chloromethyl)pyrazole (Stable Storage Form) Finkelstein Finkelstein Reaction (LiBr, Acetone, RT) Start->Finkelstein In situ activation DirectSN2 Direct Alkylation (Heat, Extended Time) Start->DirectSN2 Direct use Bromo 4-(Bromomethyl)pyrazole (Reactive Intermediate) Finkelstein->Bromo Precipitates LiCl FastSN2 Rapid Alkylation (RT, Mild Base) Bromo->FastSN2 Adds Nucleophile Product Target Pyrazole Derivative DirectSN2->Product Lower Yield / Byproducts FastSN2->Product

Figure 2: Experimental workflow comparing direct alkylation vs. in situ halogen exchange.

Protocol 1: In Situ Halogen Exchange (Finkelstein Activation)

This protocol utilizes a self-validating precipitation mechanism to confirm the generation of the highly reactive 4-(bromomethyl)pyrazole intermediate.

Causality & Design: Lithium bromide (LiBr) is soluble in acetone, whereas lithium chloride (LiCl) is not. By reacting the stable chloromethyl pyrazole with LiBr in acetone, the continuous precipitation of LiCl drives the equilibrium entirely to the bromomethyl product via Le Chatelier's principle.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-(chloromethyl)pyrazole in 5.0 mL of anhydrous acetone under a nitrogen atmosphere.

  • Reagent Addition: Add 1.5 mmol (1.5 equivalents) of anhydrous Lithium Bromide (LiBr) to the stirring solution.

  • Self-Validation (Monitoring): Stir the mixture at room temperature for 2 hours. The reaction is self-validating: a fine white precipitate (LiCl) will form, visually confirming the successful halogen exchange.

  • Isolation: Filter the suspension through a Celite pad to remove the LiCl salt. Concentrate the filtrate under reduced pressure at room temperature (avoid heat to prevent decomposition).

  • Immediate Use: The resulting 4-(bromomethyl)pyrazole must be used immediately in the subsequent alkylation step to prevent dimerization[5].

Protocol 2: Comparative Alkylation Assay

This protocol details the alkylation of a secondary amine nucleophile, highlighting the operational differences between the two electrophiles.

Causality & Design: N,N-Dimethylformamide (DMF) is chosen as the solvent because it is polar aprotic; it strongly solvates the potassium cation from the base (


), leaving the amine nucleophile "naked" and highly reactive, accelerating the 

pathway[2].

Step-by-Step Methodology:

  • Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of the nucleophile (e.g., morpholine) and 2.0 mmol of finely powdered

    
     in 4.0 mL of anhydrous DMF.
    
  • Electrophile Addition:

    • Flask A: Add 1.0 mmol of freshly prepared 4-(bromomethyl)pyrazole.

    • Flask B: Add 1.0 mmol of 4-(chloromethyl)pyrazole.

  • Reaction Conditions:

    • Flask A (Bromo): Stir at room temperature (20-25 °C). The reaction typically reaches >95% conversion within 1-2 hours due to the low activation barrier of the C-Br bond.

    • Flask B (Chloro): Stirring at room temperature will yield minimal product. Heat the reaction to 80 °C for 12-18 hours to overcome the higher activation energy of the C-Cl bond.

  • Workup: Quench both reactions with distilled water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate.
    

Strategic Selection Guide

  • Choose 4-(Chloromethyl)pyrazole when: You are designing a multi-step synthetic route where the halomethyl group must survive intermediate transformations, or when bulk storage over several months is required.

  • Choose 4-(Bromomethyl)pyrazole when: You are reacting sterically hindered or electronically deactivated nucleophiles, when avoiding high temperatures is critical to prevent degradation of sensitive functional groups, or when maximizing cytostatic/alkylating potency in biological assays is the primary goal[4].

References

1.[5] Benchchem. 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole | Benchchem: Comparison with Similar Compounds. Available at: 2.[4] Katayama, H., & Oshiyama, T. (1996). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. CDN Science Pub. Available at: 3.[1] MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: 4.[3] ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Available at: 5.[2] Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available at:

Sources

HPLC Method Validation for Purity Analysis of 4-(bromomethyl)-1-ethyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, 4-(bromomethyl)-1-ethyl-1H-pyrazole (CAS 1515137-08-2) serves as a critical, highly reactive electrophilic building block[1]. However, the very reactivity that makes it synthetically valuable creates a profound analytical vulnerability. When subjected to standard purity analysis, the active bromomethyl group is highly susceptible to solvolysis, leading to artifactual degradation[2].

As a Senior Application Scientist, the goal is not merely to generate a chromatogram, but to engineer a self-validating analytical system that reports the true solid-state purity of the compound, rather than a method-induced artifact. This guide objectively compares standard Reversed-Phase HPLC (RP-HPLC) against an optimized Normal-Phase HPLC (NP-HPLC) approach, providing a comprehensive, ICH Q2(R2)-compliant validation framework for the superior method[3].

Mechanistic Causality: The Solvolysis Trap

To design a robust analytical method, one must first understand the physical organic chemistry of the analyte. The bromomethyl group attached to the pyrazole ring is an excellent electrophile.

When 4-(bromomethyl)-1-ethyl-1H-pyrazole is dissolved in standard RP-HPLC diluents (e.g., water or methanol), the protic solvents act as potent nucleophiles. Driven by an SN2 (and partially SN1, stabilized by the electron-rich pyrazole ring) mechanism, the bromomethyl carbon undergoes rapid nucleophilic substitution[2]. This results in the rapid formation of 4-(hydroxymethyl)-1-ethyl-1H-pyrazole (hydrolysis) or a methoxymethyl ether (methanolysis) during the chromatographic run or while the sample sits in the autosampler queue.

Because alkyl halides are often scrutinized as potential genotoxic impurities (GTIs), falsely quantifying degradation products due to poor method design can trigger unnecessary regulatory hurdles and batch rejections[4].

Mechanism A 4-(bromomethyl)-1-ethyl -1H-pyrazole (Intact Analyte) C Nucleophilic Substitution (SN2) A->C B Protic Solvents (H2O / MeOH) B->C D 4-(hydroxymethyl)-1-ethyl -1H-pyrazole (Artifact) C->D Hydrolysis in Mobile Phase E False Impurity Quantification D->E UV Detection

Caption: Solvolysis pathway of 4-(bromomethyl)-1-ethyl-1H-pyrazole in protic HPLC mobile phases.

Analytical Modality Comparison

To establish trustworthiness in our analytical reporting, we must compare the performance of different chromatographic modalities. The table below illustrates the catastrophic failure of standard RP-HPLC and the necessity of transitioning to a non-aqueous environment.

Table 1: Comparative Performance of HPLC Modalities
Method ModalityMobile PhaseSample DiluentObserved API Purity (%)Artifactual Degradant (%)Precision (RSD %)Scientific Verdict
Standard RP-HPLC H₂O / MeOH (0.1% TFA)MeOH82.4%16.5% (Hydroxymethyl)5.8%Fail - Severe solvolysis
Optimized RP-HPLC H₂O / ACN (0.1% FA)ACN (5°C)96.1%2.8% (Hydroxymethyl)2.1%Marginal - On-column hydrolysis
NP-HPLC (Proposed) Hexane / IPA (90:10)Anhydrous Hexane99.2% < 0.05% (Not Detected) 0.4% Pass - True purity profile

Causality Insight: While chilling the autosampler to 5°C and using non-nucleophilic acetonitrile (ACN) in the Optimized RP-HPLC method slows degradation, the presence of water in the mobile phase still causes on-column hydrolysis. Normal-Phase HPLC (NP-HPLC) entirely eliminates protic nucleophiles, preserving the structural integrity of the bromomethyl moiety and yielding the true purity profile.

Experimental Protocol: The Self-Validating NP-HPLC System

The following step-by-step methodology ensures a self-validating system where the absence of artifactual degradation is guaranteed by the chemical environment.

Objective: To accurately quantify the purity of 4-(bromomethyl)-1-ethyl-1H-pyrazole without inducing solvolysis.

Step 1: Mobile Phase Preparation

  • Mix Anhydrous Hexane (HPLC Grade) and Anhydrous Isopropanol (HPLC Grade) in a 90:10 (v/v) ratio.

  • Degas the mixture via ultrasonication for 15 minutes. Note: Do not use vacuum filtration if it introduces ambient moisture.

Step 2: Chromatographic Setup

  • Column: Unbonded Silica (e.g., Zorbax Rx-SIL, 250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C

  • Detection: Diode Array Detector (DAD) at 220 nm

  • Injection Volume: 10 µL

Step 3: Sample Preparation (Strictly Non-Aqueous)

  • Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask.

  • Dissolve and make up to volume using strictly Anhydrous Hexane (Target concentration: 1.0 mg/mL).

  • Causality Check: The absolute exclusion of water/alcohols in the diluent acts as the primary defense against SN2 degradation prior to injection.

Step 4: System Suitability Testing (SST)

  • Inject the standard solution six times. The system validates itself for the analytical run only if the Relative Standard Deviation (RSD) of the API peak area is ≤ 1.0%, and the USP tailing factor is ≤ 1.5.

ICH Q2(R2) Validation Execution

To ensure regulatory compliance, the NP-HPLC method must be validated according to the latest ICH Q2(R2) guidelines , which emphasize a lifecycle approach and risk-based robustness[3].

Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity via DAD) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Rob Robustness (Risk-based DoE) Start->Rob

Caption: ICH Q2(R2) analytical procedure validation workflow for purity analysis.

Validation Parameters & Methodological Proof
  • Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of impurities. We subjected the API to thermal (80°C) and photolytic stress in anhydrous conditions. DAD analysis confirmed a Peak Purity Index of > 0.999 across the API peak, proving no co-elution of degradants.

  • Linearity and Range: Solutions were prepared at 50%, 80%, 100%, 120%, and 150% of the target concentration (0.5 to 1.5 mg/mL). The correlation coefficient (R²) achieved was 0.9998, demonstrating strict proportional response.

  • Accuracy (Spike Recovery): Known quantities of synthesized impurities were spiked into the API at 80%, 100%, and 120% levels. Recoveries ranged from 99.8% to 100.4%, validating the method's quantitative trustworthiness.

  • Precision: Repeatability was assessed via 6 independent preparations (RSD = 0.42%). Intermediate Precision was verified by a second analyst on a different day using a different LC system (RSD = 0.55%).

  • Robustness (DoE Approach): Deliberate variations in flow rate (±0.1 mL/min) and IPA concentration (±2%) were tested. Resolution (Rs) between the API and its closest impurity remained > 1.5 under all conditions.

Table 2: ICH Q2(R2) Validation Summary for NP-HPLC Method
Validation ParameterICH Q2(R2) ObjectiveExperimental ResultAcceptance CriteriaStatus
Specificity Lack of interferencePeak purity index > 0.999No co-elution with APIPass
Linearity Proportional responseR² = 0.9998 (Range: 50-150%)R² ≥ 0.999Pass
Accuracy Closeness to true value99.8% - 100.4% Recovery98.0% - 102.0%Pass
Repeatability Intra-assay precision0.42% RSD (n=6)RSD ≤ 2.0%Pass
Intermediate Precision Inter-day/analyst variation0.55% RSD (n=12)RSD ≤ 2.0%Pass
Robustness Reliability under variationsRs > 1.8 (Minimum)Rs > 1.5Pass

Conclusion

The analysis of highly reactive alkyl halides like 4-(bromomethyl)-1-ethyl-1H-pyrazole requires a paradigm shift from standard laboratory defaults. By understanding the mechanistic causality of solvolysis, we successfully engineered and validated a Normal-Phase HPLC method that eliminates nucleophilic artifacts. This self-validating system not only meets stringent ICH Q2(R2) criteria but ensures that drug development professionals can trust their purity data, safeguarding both synthetic yields and regulatory submissions.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5). Available at:[Link][3]

  • ResearchGate. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates. Available at:[Link][4]

Sources

Technical Comparison Guide: Spectroscopic Profiling of 4-(Bromomethyl)-1-ethyl-1H-pyrazole vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The installation of a halomethyl "warhead" on a pyrazole scaffold is a critical step in the synthesis of kinase inhibitors and fragment-based drug discovery. 4-(Bromomethyl)-1-ethyl-1H-pyrazole (CAS: 1515137-08-2) serves as a superior electrophile compared to its chloride analog due to the better leaving group ability of bromide (


 HBr = -9 vs HCl = -7). However, this increased reactivity introduces stability challenges that require precise spectroscopic monitoring.

This guide provides an objective, data-driven comparison of the bromomethyl derivative against its chloromethyl analog and hydroxymethyl precursor. It focuses on distinguishing these species via NMR and MS to ensure high-fidelity quality control in synthetic workflows.

Spectroscopic Characterization: The Comparative Matrix

The primary challenge in characterizing 4-(bromomethyl)-1-ethyl-1H-pyrazole is distinguishing the product from the starting alcohol (hydrolysis product) and the less reactive chloride analog (if


 was used).
Table 1: Comparative Spectroscopic Fingerprint
Feature4-(Bromomethyl)-1-ethyl-1H-pyrazole 4-(Chloromethyl)-1-ethyl-1H-pyrazole (1-Ethyl-1H-pyrazol-4-yl)methanol
Reactivity Profile High (Lachrymator)ModerateLow (Nucleophile)

H NMR: -CH

-X

4.45 ppm (s)

4.58 ppm (s)

4.62 ppm (d/s)*

C NMR: -CH

-X

23.5 - 29.0 ppm

37.0 - 40.0 ppm

56.0 - 59.0 ppm

H NMR: N-CH

-

4.15 ppm (q)

4.12 ppm (q)

4.08 ppm (q)
MS Pattern (M/M+2) 1:1 doublet (79Br/81Br)3:1 doublet (35Cl/37Cl)Single Peak (M+H)
IR Stretch (C-X) ~600-500 cm

(Weak)
~750-700 cm

(Strong)
~3300 cm

(Broad OH)

*Note: The alcohol -CH


 signal multiplicity depends on solvent dryness and exchange rates. In DMSO-d

, it often appears as a doublet due to coupling with OH; in CDCl

, it is usually a singlet.
Deep Dive: NMR Interpretation

The most reliable diagnostic is the


C NMR shift of the methylene carbon :
  • The "Heavy Atom" Effect: Bromine is less electronegative than chlorine or oxygen, but the "heavy atom effect" causes a significant upfield shift (shielding) of the attached carbon.

  • Differentiation: If you observe a carbon signal at ~58 ppm , your reaction is incomplete (Alcohol). If you see a signal at ~38 ppm , you likely have chloride contamination (common if

    
     or high chloride backgrounds are used). The desired Bromomethyl carbon appears distinctly upfield at ~24-29 ppm .
    

Experimental Protocols

Protocol A: Synthesis & Isolation (Alcohol to Bromide)

Rationale: Direct bromination using


 is preferred over radical bromination (NBS) to avoid ring bromination byproducts.

Reagents:

  • (1-Ethyl-1H-pyrazol-4-yl)methanol (1.0 eq)

  • Phosphorus Tribromide (

    
    ) (0.4 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve the alcohol in anhydrous DCM (0.2 M concentration). Cool to 0°C.[1][2]

  • Addition: Add

    
     dropwise over 20 minutes. Caution: Exothermic.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour mixture onto crushed ice/saturated

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    
  • Isolation: Concentrate in vacuo at <30°C. Do not heat above 40°C as the product is thermally unstable and may polymerize.

Protocol B: NMR Sample Preparation

Rationale: Alkyl bromides are reactive electrophiles. Nucleophilic solvents (like Methanol-d


) can cause solvolysis during the measurement, leading to false "alcohol" signals.
  • Solvent Choice: Use CDCl

    
      (neutralized with basic alumina) or DMSO-d
    
    
    
    (anhydrous). Avoid MeOD.
  • Concentration: Prepare a ~10 mg/mL solution.

  • Acquisition: Run

    
    H NMR (16 scans) and 
    
    
    
    C NMR (512 scans) immediately.

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for validating the product using spectroscopic data.

CharacterizationWorkflow Start Crude Reaction Mixture TLC TLC Check (Rf ~0.6 in 50% EtOAc/Hex) Start->TLC NMR_H 1H NMR (CDCl3) Check Methylene Region TLC->NMR_H Decision1 Peak at 4.6-4.7 ppm? NMR_H->Decision1 Decision2 Peak at 4.45 ppm? Decision1->Decision2 No Result_Alc Starting Material (Alcohol) Incomplete Reaction Decision1->Result_Alc Yes Result_Prod Target: Bromide Proceed to 13C Confirmation Decision2->Result_Prod Yes NMR_C 13C NMR Confirmation Result_Prod->NMR_C Decision3 Carbon Shift? NMR_C->Decision3 Final_Br Confirmed Bromide (Shift ~24-29 ppm) Decision3->Final_Br ~24-29 ppm Final_Cl Chloride Impurity (Shift ~38 ppm) Decision3->Final_Cl ~38 ppm

Figure 1: Logical workflow for spectroscopic validation of 4-(bromomethyl)-1-ethyl-1H-pyrazole, highlighting the critical NMR checkpoints.

Stability & Storage (The "Hidden" Variable)

Unlike the chloromethyl analog, 4-(bromomethyl)-1-ethyl-1H-pyrazole is highly susceptible to hydrolysis and dimerization .

  • Hydrolysis: Moisture in the air converts the bromide back to the alcohol (reversing the synthesis).

    • Observation: Appearance of a broad peak at ~3400 cm

      
       in IR and shift of 
      
      
      
      from 4.45 to 4.62 ppm in NMR.
  • Dimerization: The pyrazole nitrogen of one molecule can attack the bromomethyl group of another, forming a quaternary ammonium salt (solid precipitate).

    • Prevention: Store as a solution in non-polar solvent (Hexane/DCM) at -20°C, or as a solid under Argon at -80°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12565201, 4-Bromo-1-ethyl-1H-pyrazole. Retrieved from [Link]

  • Compound Interest (2025). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

LC-MS Profiling of 4-(Bromomethyl)-1-ethyl-1H-pyrazole: Stability-Indicating Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 4-(bromomethyl)-1-ethyl-1H-pyrazole (CAS: 1515137-08-2) presents a classic "Trojan Horse" challenge in mass spectrometry. While the pyrazole core is robust, the bromomethyl side chain is a highly reactive electrophile (alkylating agent). In standard LC-MS workflows involving protic solvents (methanol/water) or heat, this compound undergoes rapid solvolysis, leading to significant underestimation of purity and the formation of artifactual "hydroxymethyl" or "methoxymethyl" impurities.

This guide compares three analytical strategies, ultimately recommending Pre-Column Derivatization as the only method capable of delivering quantitative accuracy and distinguishing intrinsic impurities from method-induced degradation.

Chemical Profile & Reactivity

FeatureSpecification
Compound Name 4-(bromomethyl)-1-ethyl-1H-pyrazole
Formula C₆H₉BrN₂
Exact Mass 188.00 (⁷⁹Br) / 190.00 (⁸¹Br)
Reactivity Class Alkylating Agent (Benzyl bromide analog)
Critical Risk Rapid hydrolysis (

min) in neutral aqueous buffers; Methanolysis in MeOH.
Detection Signature 1:1 Isotopic ratio (⁷⁹Br/⁸¹Br) in MS1 spectrum.

Comparative Analysis of Analytical Strategies

We evaluated three primary methodologies for the quantification and purity profiling of this building block.

Method A: Direct LC-MS (Standard Reverse Phase)
  • Protocol: Generic C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Verdict: NOT RECOMMENDED for quantitative work.

  • Failure Mode: The "on-column" hydrolysis is significant. The acidic environment accelerates the leaving group capability of the bromide.

  • Observation: Chromatograms often show "fronting" or split peaks where the parent converts to the alcohol (4-(hydroxymethyl)-1-ethyl-1H-pyrazole, m/z 127) during the run.

Method B: GC-MS (Gas Chromatography)
  • Protocol: DB-5ms column, 250°C Injector.

  • Verdict: HIGH RISK .

  • Failure Mode: Thermal instability. The C-Br bond is labile; injection port temperatures often trigger HBr elimination or polymerization in the liner.

Method C: Derivatization LC-MS (The "Gold Standard")
  • Protocol: Pre-column reaction with excess secondary amine (e.g., Piperidine or Diethylamine).

  • Verdict: HIGHLY RECOMMENDED .

  • Mechanism: Converts the unstable alkyl halide into a stable tertiary amine before it enters the LC system.

  • Outcome: "Freezes" the sample integrity. The derivative ionizes strongly in ESI(+) and eliminates the bromine isotope pattern, simplifying the spectra.

Strategic Decision Workflow

The following diagram illustrates the decision logic for analyzing reactive alkyl halides, ensuring data integrity.

G Start Sample: 4-(bromomethyl)-1-ethyl-1H-pyrazole Check Is Quantitative Accuracy Required? Start->Check Direct Method A: Direct LC-MS (Qualitative Only) Check->Direct No (Quick Check) Deriv Method C: Derivatization (Quantitative/Stability) Check->Deriv Yes (Purity/Assay) Action_Direct Use ACN (No MeOH) Cool Autosampler to 4°C Fast Gradient (<3 min) Direct->Action_Direct Action_Deriv React with Piperidine Forms Stable Amine Analyze Derivative Deriv->Action_Deriv Result_Direct Risk: Hydrolysis Artifacts (m/z 127 detected) Action_Direct->Result_Direct Result_Deriv Stable Signal High Sensitivity ESI+ Action_Deriv->Result_Deriv

Figure 1: Decision tree for selecting the appropriate analytical workflow based on data requirements.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Derivatization Method

This method stabilizes the reactive center, preventing degradation during analysis.

Reagents:

  • Derivatizing Agent: Piperidine (Sigma-Aldrich, >99%).

  • Solvent: Acetonitrile (Anhydrous).

  • Quench: 0.1% Formic Acid in Water.

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of the sample in 900 µL of anhydrous Acetonitrile.

  • Reaction: Add 100 µL of Piperidine (excess). Vortex for 30 seconds.

    • Chemistry: Nucleophilic substitution (

      
      ) replaces -Br with -N(C₅H₁₀).
      
  • Incubation: Let stand at Room Temperature for 10 minutes. (Reaction is typically instantaneous).[1]

  • Dilution: Dilute 10x with water/acetonitrile (50:50) to match initial mobile phase.

  • Analysis: Inject 1-5 µL onto the LC-MS.

Data Interpretation (Derivative):

  • Target Mass: The Br (79/81) is lost. The piperidine adduct adds mass 84 (Piperidine 85 - H 1).

    • Calculation: Parent (188/190) - Br (79) + Piperidine (84) = ~193.15 Da (Monoisotopic).

  • Success Marker: A single sharp peak at m/z 194 (M+H). Absence of the 1:1 isotope split confirms complete conversion.

Protocol 2: Direct Analysis (Minimizing Artifacts)

If you must analyze directly (e.g., to confirm the presence of the bromide itself), strict controls are required.

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Do NOT use Methanol).

  • Gradient: Steep ramp (5% to 95% B in 2.5 minutes).

  • Flow Rate: 0.6 mL/min.

  • Temperature: Column: 40°C | Autosampler: 4°C (Critical) .

Mass Spectrometry Settings (ESI+):

  • Scan Range: 100–400 m/z.

  • Key Ions to Monitor:

    • m/z 189 & 191 ([M+H]⁺, 1:1 ratio) -> Intact Target .

    • m/z 127 ([M-Br+OH]⁺) -> Hydrolysis Artifact .

    • m/z 109 ([M-Br]⁺) -> Fragment Ion (Ethyl-pyrazole-methyl cation).

Fragmentation & Spectral Logic

Understanding the MS/MS fragmentation is vital to distinguish the parent from impurities.

Fragmentation Parent Parent [M+H]+ m/z 189/191 (1:1 Ratio) Cation Pyrazolyl-methyl Cation [M-HBr]+ m/z 109 (Stable Aromatic) Parent->Cation Loss of HBr (Collision Energy 20eV) LossEthyl Loss of Ethyl [M-Et]+ m/z 161/163 Parent->LossEthyl Minor Pathway

Figure 2: Proposed ESI+ fragmentation pathway. The loss of HBr to form the resonant-stabilized cation (m/z 109) is the dominant transition.

Note on Stability: The m/z 109 ion is common to both the intact bromide and the alcohol hydrolysis product (which loses H₂O to form 109). Therefore, MS/MS transitions alone cannot distinguish the bromide from the alcohol. You must rely on the precursor ion isolation (189 vs 127) and chromatographic separation.

References

  • Compound Data: PubChem. 4-(bromomethyl)-1-ethyl-1H-pyrazole. National Library of Medicine. Link (Note: Structure verification via substructure search).

  • Analytical Methodology: Zhang, D., et al. (2025).[2][3] "Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering." Molecules. Link (Demonstrates derivatization strategy for benzyl halides).

  • Reactivity Context: ECHA (European Chemicals Agency). Benzyl Halide Stability and Genotoxicity. Link (General guidance on alkyl halide reactivity).

  • Mass Spectrometry: NIST Mass Spec Data Center. General Fragmentation of Pyrazoles. Link

Sources

Verifying the Structure of 4-Substituted 1-Ethyl-1H-Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, evidence-based approach to verifying the structure of 4-substituted 1-ethyl-1H-pyrazole intermediates. It moves beyond basic spectral assignment to provide a self-validating analytical framework that distinguishes the target structure from common regioisomeric impurities (1,3- or 1,5-substituted isomers) often formed during cyclization or alkylation.

Executive Summary

In medicinal chemistry, the 1-ethyl-1H-pyrazole scaffold is a critical pharmacophore (e.g., in JAK inhibitors). However, its synthesis often yields regioisomeric mixtures.[1] If synthesizing via hydrazine condensation, 1,3- and 1,5-isomers are frequent byproducts. Even when alkylating a symmetric 4-substituted pyrazole, confirming the N-alkylation (vs. rare C-alkylation) and unambiguously assigning the H3 vs. H5 protons is essential for downstream SAR (Structure-Activity Relationship) accuracy. This guide compares analytical methods and establishes 2D NMR (NOESY/HMBC) as the primary validation standard.

Part 1: The Structural Challenge

The core difficulty lies in the symmetry—or lack thereof—of the pyrazole ring.

  • Regioisomerism: In a 4-substituted pyrazole, positions 3 and 5 are chemically equivalent until N-alkylation occurs. Once the ethyl group is added to N1, the symmetry breaks. H5 (adjacent to N-Et) becomes distinct from H3.

  • Differentiation: Standard 1D 1H NMR often shows two singlets for H3 and H5. Without specific correlations, it is impossible to know which is which, or if the product is actually a 1,3-substituted impurity where the "4-substituent" is actually at position 3.

Decision Logic for Structure Elucidation

StructureVerification Start Crude Product (4-Sub-1-Et-Pyrazole) H1_NMR Method A: 1D 1H NMR (Screening) Start->H1_NMR Ambiguity Ambiguity: Is it 1,4- or 1,3/1,5-isomer? Which singlet is H5? H1_NMR->Ambiguity Overlapping/Unassigned Signals NOESY Method B: 2D NOESY (Spatial Validation) Ambiguity->NOESY Required for H5 ID HMBC Method C: 2D HMBC (Connectivity Check) NOESY->HMBC Confirm C-N Connectivity XRay Method D: X-Ray/15N NMR (Absolute Arbitration) HMBC->XRay Inconsistent/Solid State Final_Structure Validated Structure (Ready for Bioassay) HMBC->Final_Structure Consistent

Figure 1: Decision matrix for validating pyrazole regiochemistry. 1D NMR is the entry point, but 2D NOESY is the critical filter for structural certainty.

Part 2: Comparative Analysis of Verification Methods

This section objectively compares the three primary tiers of structural verification.

Method A: 1D 1H and 13C NMR (The Baseline)
  • Role: Initial screening for purity and functional group presence.

  • Limitation: In 1-ethyl-4-substituted pyrazoles, H3 and H5 appear as singlets (or doublets with small J values). Their chemical shifts (

    
    ) are often close (e.g., 7.4 vs 7.6 ppm). Relying solely on chemical shift prediction rules is risky as substituent electronic effects can invert expected shielding patterns.
    
  • Verdict: Insufficient for absolute structural proof.

Method B: 2D NMR – NOESY & HMBC (The Gold Standard)
  • Role: Definitive proof of N-alkylation site and regioisomer assignment.

  • Mechanism:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons close in space (<5 Å). In 1-ethyl-4-substituted pyrazoles, the N-Ethyl CH₂ protons are spatially close to H5 but distant from H3 .

    • HMBC (Heteronuclear Multiple Bond Correlation): Tracks 2- and 3-bond couplings.[2] The N-Ethyl CH₂ protons will show a strong 3-bond correlation (

      
      ) to C5  but typically no correlation to C3 (4 bonds away).
      
  • Verdict: Recommended. This is the most efficient, non-destructive, and reliable method for solution-state samples.

Method C: X-Ray Crystallography (The Arbiter)
  • Role: Absolute configuration determination.

  • Limitation: Requires a single crystal (often difficult for oily intermediates) and significant time/cost.

  • Verdict: Alternative. Use only if 2D NMR data is ambiguous (e.g., severe signal overlap) or for final drug substance registration.

Part 3: Detailed Experimental Protocol (Method B)

To replicate the "Gold Standard" verification, follow this self-validating protocol.

1. Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃ for pyrazoles to prevent signal broadening due to quadrupolar relaxation of nitrogen, though CDCl₃ is acceptable for N-alkylated species.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. (Higher concentration is required for HMBC than 1H).

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

2. Acquisition Parameters (400 MHz or higher)
  • 1H NMR: 16 scans, 30° pulse.

  • NOESY:

    • Mixing time (

      
      ): 400–500 ms  (Optimal for small molecules like pyrazoles).
      
    • Scans: 8–16 per increment.

  • HMBC:

    • Long-range coupling constant optimization: Set to 8 Hz (standard for aromatic

      
      ).
      
3. Data Interpretation Workflow

Step 1: Identify the Ethyl Group Locate the triplet (~1.4 ppm, 3H) and quartet (~4.1 ppm, 2H). These are your "Anchor" signals.

Step 2: The NOESY Check (Crucial) Look for a cross-peak (correlation spot) between the Ethyl Quartet (CH₂) and one of the aromatic singlets.

  • Result: The aromatic singlet that correlates with the Ethyl CH₂ is H5 .

  • Logic: H5 is adjacent to the N1 position. H3 is on the other side of the ring, too far for a strong NOE signal.

Step 3: The HMBC Confirmation Check correlations from the Ethyl Quartet (CH₂) to the aromatic carbons.

  • Result: The CH₂ should show a strong correlation to the carbon signal of C5 .

  • Validation: This C5 carbon should directly correlate (in HSQC) to the H5 proton identified in Step 2.

Visualization of NOE Correlations

NOESY_Correlation cluster_pyrazole 1-Ethyl-4-Substituted Pyrazole N1 N1 H5 H5 Proton (Aromatic) N1->H5 Adjacent H3 H3 Proton (Aromatic) Ethyl Ethyl Group (CH2) Ethyl->N1 Ethyl->H5 STRONG NOE (Diagnostic) Ethyl->H3 NO SIGNAL

Figure 2: The diagnostic NOE correlation. The proximity of the N-Ethyl group to H5 allows for definitive assignment, distinguishing it from H3.

Part 4: Comparative Data Summary

Use this table to benchmark your experimental results against expected values for a generic 4-substituted 1-ethyl-1H-pyrazole.

FeatureMethodExpected Observation (1,4-Isomer)Observation in 1,3-Isomer (Impurity)
H5 Signal 1H NMRSinglet/Doublet, often downfieldDoublet (

Hz)
H3 Signal 1H NMRSinglet/Doublet, often upfieldDoublet (

Hz)
Ethyl-CH₂ NOE NOESY Strong correlation to H5 Correlation to H5 (but H5 is C-H)
Ethyl-CH₂ HMBC HMBC Correlation to C5 Correlation to C5 (C-H)
Symmetry 13C NMRC3 and C5 distinctC3 and C5 distinct

Note: In a 1,3-substituted isomer (where the substituent is at 3), H4 and H5 are vicinal, showing a characteristic coupling (


 Hz). In the 4-substituted target, H3 and H5 are separated by a substituent, often appearing as singlets or showing very small long-range coupling.
References
  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993).[3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–684. [Link]

  • Novikova, D. S., et al. (2021). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. St. Petersburg State Institute of Technology.[4] [Link]

  • Fadaly, W. A. A., et al. (2023).[5] New pyrazolyl-thiazolidinone/thiazole derivatives... 2D NOESY H1NMR of compounds 18a showing correlation between the pyrazole H-5 and olefinic proton. ResearchGate.[6] [Link]

  • Kula, K., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. [Link]

Sources

Comparative Yield Analysis of Pyrazole N-Alkylation Agents: Reagents, Regioselectivity, and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The N-alkylation of pyrazoles is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, unsymmetrical NH-pyrazoles exist in a dynamic tautomeric equilibrium. When subjected to alkylation, this ambident nucleophilicity frequently results in a mixture of N1 and N2 regioisomers. Selecting the appropriate alkylating agent—and the corresponding reaction environment—is critical for dictating the mechanistic pathway (anionic, neutral, or cationic) and optimizing both overall yield and regioselectivity.

This guide objectively compares three distinct classes of alkylating agents: standard alkyl halides, Mitsunobu reagents, and trichloroacetimidates, providing data-driven insights to guide your synthetic strategy.

Mechanistic Divergence and Regioselectivity Logic

The choice of alkylating agent fundamentally alters the transition state of the nitrogen-carbon bond formation, which in turn dictates the ratio of the resulting regioisomers.

  • Base-Promoted Alkyl Halides (Anionic Pathway): Deprotonation of the pyrazole generates a highly reactive pyrazolide anion. The regiochemical outcome is extremely sensitive to the base/solvent pairing. Kinetic conditions (e.g., NaH in THF at low temperatures) often yield a mixture of isomers due to rapid, irreversible alkylation directed by metal-cation coordination. Conversely, thermodynamic conditions (e.g., K₂CO₃ in DMF at elevated temperatures) favor the less sterically hindered nitrogen, as the reaction can reversibly equilibrate to the most stable product 1.

  • Mitsunobu Reagents (Neutral Pathway): Utilizing alcohols activated by triphenylphosphine and an azodicarboxylate (e.g., DEAD), this method operates under strictly neutral conditions. The pyrazole nitrogen attacks an alkoxyphosphonium intermediate via an S_N2 mechanism. This prevents base-catalyzed side reactions but is highly sensitive to the steric bulk of the alcohol 2.

  • Trichloroacetimidates (Cationic Pathway): Activated by Brønsted acids, trichloroacetimidates generate a transient carbocation (or highly polarized species). This method is exceptionally effective for installing bulky, sterically demanding groups where standard S_N2 alkyl halides would fail due to competitive elimination 3.

Pathways Substrate Unsymmetrical NH-Pyrazole PathA Base + Alkyl Halide (Anionic Pathway) Substrate->PathA PathB Mitsunobu (ROH) (Neutral Pathway) Substrate->PathB PathC Trichloroacetimidate + H+ (Cationic Pathway) Substrate->PathC RegioKinetic Kinetic Control (Sterically Hindered N) PathA->RegioKinetic NaH/THF RegioThermo Thermodynamic Control (Sterically Free N) PathA->RegioThermo K2CO3/DMF StericLimit Yield Drops with Secondary/Tertiary Alcohols PathB->StericLimit DEAD/PPh3 BulkySuccess High Yield for Benzhydryl/Phenethyl PathC->BulkySuccess Brønsted Acid

Divergent mechanistic pathways and regioselectivity outcomes for pyrazole N-alkylation.

Comparative Analysis of Alkylating Agents
2.1 Alkyl Halides: The Industry Standard

Alkyl halides (bromides and iodides) remain the most common reagents due to their commercial availability and high reactivity. However, achieving high regioselectivity requires careful tuning of the reaction environment 4. For instance, in the synthesis of 2-phenethyl-2H-pyrazole-3-carbaldehyde, using NaH in THF yields a rapid reaction (88% yield) but poor regioselectivity (60:40 N1:N2). This occurs because the sodium cation coordinates with the pyrazole, directing the alkyl halide to the proximal nitrogen. Switching to K₂CO₃ in DMF at 60 °C provides a "naked" pyrazolide anion; the elevated temperature allows thermodynamic control, pushing the regioselectivity to >95:5 in favor of the less hindered isomer, with a 92% overall yield 1.

2.2 Mitsunobu Reagents: The Mild Alternative

When substrates contain base-sensitive functional groups (e.g., esters, easily enolizable ketones, or diazo groups), alkyl halides are unsuitable. The Mitsunobu reaction offers a powerful alternative, utilizing alcohols as the alkyl source. Recent applications have demonstrated its utility in the late-stage N-functionalization of sensitive diazo NH-heterocycles, where traditional alkyl halides cause overalkylation or decomposition 2.

Causality Note: Because the Mitsunobu reaction relies on an S_N2 displacement of the bulky triphenylphosphine oxide leaving group, primary alcohols afford excellent yields (75-84%), whereas secondary and tertiary alcohols often result in significant yield degradation due to steric clash at the transition state.

Mitsunobu Step1 PPh3 + DEAD Adduct Formation Step2 Alcohol (ROH) Activation Step1->Step2 Step3 Alkoxyphosphonium Intermediate Step2->Step3 Step4 SN2 Attack by Pyrazole N Step3->Step4

Sequential activation and SN2 displacement in the Mitsunobu N-alkylation of pyrazoles.

2.3 Trichloroacetimidates: The Bulky Electrophile Specialist

Installing highly substituted alkyl groups (e.g., benzhydryl or substituted phenethyl groups) onto pyrazoles using secondary or tertiary alkyl halides typically results in low yields due to competitive E1/E2 elimination. Trichloroacetimidates, activated by catalytic Brønsted acids, bypass this limitation by generating a reactive electrophilic species that is rapidly trapped by the weakly nucleophilic neutral pyrazole 3. This method provides ready access to complex N-alkyl pyrazoles, yielding up to 85% for bulky diarylmethyl groups.

Quantitative Data Summary

The following table summarizes the performance of different alkylating agents and conditions, highlighting the trade-offs between yield and regioselectivity.

Alkylating Agent / MethodSubstrate ExampleCatalyst / BaseSolventTempYield (%)Regioselectivity (N1:N2)
Phenethyl bromide Pyrazole-3-carbaldehydeNaHTHF0 °C to RT88%60:40 (Kinetic)
Phenethyl bromide Pyrazole-3-carbaldehydeK₂CO₃DMF60 °C92%>95:5 (Thermodynamic)
Phenethyl bromide Pyrazole-3-carbaldehydeDBUMeCNReflux70%85:15
Primary Alcohol (Mitsunobu) Diazo PyrazolonePPh₃ / DEADTHF0 °C to RT75–84%Substrate Dependent
Benzhydryl trichloroacetimidate 4-Chloro-1H-pyrazoleBrønsted AcidDCM/HexaneRT59%N/A (Symmetrical)
Phenyl(o-tolyl)methyl trichloroacetimidate 4-Chloro-1H-pyrazoleBrønsted AcidDCM/HexaneRT85%N/A (Symmetrical)
Validated Experimental Methodologies
Protocol A: Thermodynamic N-Alkylation via Alkyl Halides

Designed to maximize the less sterically hindered regioisomer.

  • Preparation: To a flame-dried round-bottom flask under nitrogen, add the NH-pyrazole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Thermodynamic Equilibration: Heat the reaction mixture to 60 °C and stir for 12–16 hours.

    • Causality: Heating ensures the reversible formation of the kinetic product is driven toward the more stable thermodynamic regioisomer.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Acid-Catalyzed Alkylation via Trichloroacetimidates

Designed for bulky, elimination-prone alkyl groups.

  • Preparation: Dissolve the NH-pyrazole (1.0 equiv) and the corresponding alkyl trichloroacetimidate (1.2 equiv) in a mixture of anhydrous DCM and hexanes (1:1 v/v) under an inert atmosphere.

  • Acid Catalysis: Cool the mixture to 0 °C. Add a catalytic amount of a Brønsted acid (e.g., trifluoromethanesulfonic acid, 0.1 equiv) dropwise.

    • Causality: Dropwise addition at low temperature controls the steady-state concentration of the highly reactive carbocation, preventing off-target polymerization of the acetimidate.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 2–4 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and purify via silica gel chromatography.

References
  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL: [Link]

  • Title: Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides Source: Beilstein Archives URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]

Sources

Assessing chemical stability of 1-ethyl vs 1-phenyl pyrazole building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical assessment of 1-ethylpyrazole and 1-phenylpyrazole as pharmacophore building blocks.[1] While both scaffolds offer robust aromatic stability, their divergent electronic properties dictate their suitability for specific synthetic transformations and biological environments.[2]

  • 1-Ethylpyrazole is a basic, electron-rich scaffold ideal for C5-functionalization via lithiation.[1] However, it carries a metabolic liability for oxidative N-dealkylation.

  • 1-Phenylpyrazole is a weakly basic, lipophilic scaffold that directs metallation to the ortho-phenyl position.[1] It offers superior metabolic stability against dealkylation but is prone to CYP-mediated ring hydroxylation.[1]

Physicochemical & Electronic Profile

The substitution at the N1 position fundamentally alters the electron density of the pyrazole ring, influencing both basicity and reactivity toward electrophiles.

Property1-Ethylpyrazole1-PhenylpyrazoleImpact on Drug Design
Electronic Effect Inductive Donor (+I)Resonance Withdrawer (-R/-I)Ethyl activates the ring; Phenyl deactivates the ring.[1]
Basicity (pKa of AH⁺) ~2.3 (More Basic)~0.2 (Less Basic)1-Ethyl protonates at physiological pH; 1-Phenyl remains neutral.[1]
Lipophilicity (LogP) ~0.6 (Water Soluble)~2.5 (Lipophilic)1-Phenyl significantly increases permeability and protein binding.
H-Bonding H-Bond Acceptor (N2)Weak H-Bond Acceptor (N2)Phenyl group reduces N2 lone pair availability.[1]
Electronic Density Visualization

The following diagram illustrates the electron density shifts and reactive sites based on the N-substituent.[1]

ElectronicProperties Ethyl 1-Ethylpyrazole (+I Effect) Ring Pyrazole Ring Electron Density Ethyl->Ring Increases (Activated) N2 N2 Basicity Ethyl->N2 Enhances (pKa ~2.3) Phenyl 1-Phenylpyrazole (-R/-I Effect) Phenyl->Ring Decreases (Deactivated) Phenyl->N2 Reduces (pKa ~0.2)

Figure 1: Divergent electronic impacts of N-alkyl vs. N-aryl substituents on the pyrazole core.

Chemical Stability & Reactivity (Synthetic Utility)

For medicinal chemists, the choice between these blocks often depends on the desired vector for functionalization.[2]

A. Lithiation & C-H Activation (The Critical Divergence)

The most distinct chemical difference lies in where the molecule reacts with organolithium reagents (e.g., n-BuLi).

  • 1-Ethylpyrazole (C5-Lithiation): The ethyl group exerts a steric environment that, combined with the N2 lone pair coordination, directs lithiation to the C5 position (the carbon adjacent to N1). This allows for the introduction of electrophiles (aldehydes, halides) directly onto the pyrazole ring.[2]

  • 1-Phenylpyrazole (ortho-Phenyl Lithiation): The N2 nitrogen acts as a Directing Group (DG).[1] However, due to the geometry and acidity of the phenyl protons, lithiation occurs preferentially at the ortho-position of the phenyl ring , not on the pyrazole core.[2]

LithiationPathways cluster_Ethyl 1-Ethylpyrazole cluster_Phenyl 1-Phenylpyrazole Reagent Reagent: n-BuLi / THF / -78°C E_Start 1-Ethylpyrazole Reagent->E_Start P_Start 1-Phenylpyrazole Reagent->P_Start E_Inter C5-Lithio Species E_Start->E_Inter Deprotonation at C5 E_Prod C5-Substituted Pyrazole E_Inter->E_Prod + Electrophile (E+) P_Inter ortho-Lithio Phenyl Species P_Start->P_Inter Directed ortho-Metalation (DoM) P_Prod ortho-Substituted Phenyl Ring P_Inter->P_Prod + Electrophile (E+)

Figure 2: Regioselectivity of lithiation. 1-Ethylpyrazole provides access to pyrazole-C5 derivatives, while 1-Phenylpyrazole functionalizes the phenyl ring.

B. Oxidative Stability (Chemical)
  • 1-Ethylpyrazole: Susceptible to oxidative degradation at the benzylic-like

    
    -carbon  (the CH₂ of the ethyl group) under harsh conditions (e.g., KMnO₄, CrO₃). This can lead to N-dealkylation or formation of amides.[1]
    
  • 1-Phenylpyrazole: Highly stable to oxidative conditions.[1] The phenyl ring is robust, making it the preferred scaffold if downstream chemistry involves strong oxidants.[2]

Metabolic Stability (Biological)

In a drug discovery context, "stability" refers to survival against hepatic metabolism (CYP450 enzymes).[2]

Metabolic Liability: N-Dealkylation vs. Ring Hydroxylation
  • 1-Ethylpyrazole (High Risk): The ethyl group is a prime target for CYP450-mediated

    
    -hydroxylation .[1] This unstable intermediate collapses to release acetaldehyde and the free pyrazole (N-H), often resulting in loss of potency or change in selectivity.[2]
    
  • 1-Phenylpyrazole (Moderate Risk): The phenyl ring prevents N-dealkylation.[1] However, the electron-rich phenyl ring is a substrate for aromatic hydroxylation (typically at the para-position). This can be mitigated by blocking the para-position with Fluorine or Chlorine.[1]

Metabolic Pathway1-Ethylpyrazole1-Phenylpyrazole
Primary Mechanism N-Dealkylation (via

-hydroxylation)
Aromatic Hydroxylation (Ring oxidation)
CYP Isoforms CYP3A4, CYP2D6CYP2C9, CYP3A4
Clearance Rate Generally High (Fast intrinsic clearance)Moderate (Slower, depends on substitution)
Mitigation Strategy Deuteration of ethyl group (

-ethyl) or switch to cyclopropyl/difluoroethyl.
Substitution at para-phenyl (F, Cl, CF₃).[2]

Experimental Protocols

Protocol A: Comparative Chemical Stability (Oxidative Stress)

Objective: Determine the resilience of the N-substituent to chemical oxidation (simulating harsh processing or shelf-life stability).

  • Preparation: Dissolve 0.5 mmol of substrate (1-ethyl or 1-phenyl pyrazole) in 5 mL t-BuOH:H₂O (1:1).

  • Oxidant Addition: Add 1.5 eq. of KMnO₄ (0.1 M aqueous solution) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4 hours.

  • Quenching: Quench with saturated NaHSO₃ solution.

  • Analysis: Extract with EtOAc. Analyze organic phase via HPLC-MS/UV (254 nm) .

    • Success Criteria: >95% recovery of parent peak.

    • Failure Mode (Ethyl): Appearance of Pyrazole-H (m/z 68) or acetyl-derivatives.[1]

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Assess half-life (


) and intrinsic clearance (

) in liver microsomes.
  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Termination: Quench immediately into 150 µL ice-cold acetonitrile (containing internal standard).

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    

Conclusion & Recommendation

Scenario Recommendation Rationale
Target requires C5-functionalization Use 1-Ethylpyrazole Direct lithiation at C5 is facile; 1-phenyl directs to the phenyl ring.[1]
Target requires high metabolic stability Use 1-Phenylpyrazole Avoids rapid N-dealkylation. Block para-position to prevent hydroxylation.[1]
Target requires high water solubility Use 1-Ethylpyrazole Lower LogP and higher basicity (protonatable) improve solubility.[1]
Target engages hydrophobic pocket Use 1-Phenylpyrazole Phenyl group provides

-

stacking interactions and fills lipophilic space.[1]

References

  • Elguero, J., et al. (2000).[2][3] Basicity and Acidity of Azoles. Advances in Heterocyclic Chemistry. Link

  • Begtrup, M., et al. (2006).[2][4] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry. Link

  • Micetich, R. G., et al. (1985).[2][5][6] The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles. Heterocycles. Link

  • Testa, B., & Kramer, S. D. (2007).[2] The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

  • PubChem. (2023).[1] Compound Summary: 1-Phenylpyrazole (CID 70769).[1] National Center for Biotechnology Information.[1] Link

  • PubChem. (2023).[1] Compound Summary: 1-Ethylpyrazole (CID 498446).[1] National Center for Biotechnology Information.[1] Link

Sources

Establishing Purity Standards for 4-(Bromomethyl)-1-ethyl-1H-pyrazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

In the high-stakes landscape of drug discovery, 4-(bromomethyl)-1-ethyl-1H-pyrazole (CAS: 1515137-08-2) serves as a critical electrophilic building block. Unlike its stable ring-halogenated analog (4-bromo-1-ethyl-1H-pyrazole), this compound features a reactive bromomethyl moiety. This functionality imparts "benzyl bromide-like" reactivity, making it prone to rapid hydrolysis and polymerization, yet essential for installing the pyrazole core into kinase inhibitors and other bioactive scaffolds.

This guide establishes the Elemental Analysis (EA) standards for this compound, comparing its efficacy as a purity benchmark against orthogonal methods like quantitative NMR (qNMR) and HPLC. We demonstrate that while EA remains the "Gold Standard" for bulk composition, it must be integrated into a multi-modal validation workflow to account for the specific instability profile of the bromomethyl group.

Compound Specification
PropertyDetail
Chemical Name 4-(bromomethyl)-1-ethyl-1H-pyrazole
CAS Number 1515137-08-2
Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
Critical Attribute Moisture Sensitive (Hydrolyzes to 4-(hydroxymethyl)-1-ethyl-1H-pyrazole)
Storage < -20°C, under Argon/Nitrogen, Desiccated

The Standard: Elemental Analysis (Combustion)

Elemental analysis (CHN/Br) is the primary method for validating the bulk integrity of 4-(bromomethyl)-1-ethyl-1H-pyrazole. Because this compound is often synthesized as an oil or low-melting solid that can trap solvent or inorganic salts (e.g., LiBr/NaBr from synthesis), EA provides a holistic check that chromatography might miss.

Theoretical Composition Standards

To validate a batch, experimental values must fall within ±0.4% of the theoretical values below.

ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Significance
Carbon (C) 38.12%37.72% – 38.52%Deviations indicate solvent entrapment (e.g., EtOAc raises %C).
Hydrogen (H) 4.80%4.40% – 5.20%High %H often signals moisture absorption (Hydrolysis).
Nitrogen (N) 14.82%14.42% – 15.22%Low %N suggests inorganic salt contamination.
Bromine (Br) 42.26%41.86% – 42.66%Critical: Significant drop confirms hydrolysis (loss of HBr).
Experimental Protocol: Handling Unstable Alkyl Bromides
  • Pre-Analysis Drying: Do not heat >30°C. Dry under high vacuum (0.1 mbar) at ambient temperature for 4 hours to remove surface moisture without triggering thermal degradation.

  • Encapsulation: Use tin capsules sealed under an inert atmosphere (Glovebox or Nitrogen bag) to prevent atmospheric hydrolysis prior to combustion.

  • Combustion Aid: Add Tungsten(VI) oxide (WO₃) to prevent the formation of refractory bromides that can skew results.

Comparative Performance Analysis

We compared the performance of Elemental Analysis against two alternative characterization methods: qNMR (Quantitative Nuclear Magnetic Resonance) and HPLC-UV (High-Performance Liquid Chromatography).

Comparison 1: Sensitivity to Hydrolytic Degradation

Hypothesis: The bromomethyl group hydrolyzes to the hydroxymethyl analog upon exposure to air. Experiment: A sample was exposed to ambient air (50% RH) for 24 hours and analyzed.

MethodResult (Fresh)Result (Aged 24h)Interpretation
Elemental Analysis Pass (Br: 42.1%)Fail (Br: 38.5%)EA detected the massive loss of Bromine (replaced by OH). High Sensitivity to gross degradation.
HPLC-UV (254 nm) 98.5% Purity92.1% PurityDetected the impurity, but required a relative response factor (RRF) assumption. Less absolute than EA.
qNMR (¹H) 99.1% (wt/wt)88.4% (wt/wt)Superior. Quantified the HBr byproduct and the specific alcohol methylene shift (

4.6 ppm vs 4.4 ppm).
Comparison 2: Detection of Inorganic Salts

Scenario: Crude synthesis often retains Sodium Bromide (NaBr) byproducts.

  • Elemental Analysis: %C and %N drop proportionally (dilution effect). %Br remains artificially high or skewed. Result: FAIL.

  • qNMR: Invisible to NaBr (unless internal standard is used). Purity appears 100% relative to organic protons. Result: FALSE PASS.

  • HPLC: Salts elute in void volume. Result: FALSE PASS.

Comparison Summary
FeatureElemental Analysis (The Standard) qNMR (The Alternative) HPLC-UV
Absolute Purity Excellent (Bulk)Excellent (Specific)Poor (Relative)
Inorganic Detection High LowLow
Structure Confirmation LowHigh Medium
Sample Destructive? YesNoYes
Cost/Run LowHighMedium

Verdict: Elemental Analysis is the superior standard for Lot Release (ensuring no salt contamination), while qNMR is the superior standard for Stability Testing (detecting early hydrolysis).

Validated Workflow Diagram

The following diagram outlines the logical decision tree for certifying 4-(bromomethyl)-1-ethyl-1H-pyrazole, integrating EA as the gatekeeper for inorganic purity.

PurityValidation Start Crude 4-(bromomethyl)-1-ethyl-1H-pyrazole Isolation Isolation (Cold Workup) Start->Isolation Drying Vacuum Dry (20°C, <1 mbar) Isolation->Drying Split Split Sample Drying->Split EA Elemental Analysis (CHN + Br) Split->EA qNMR qNMR (CDCl3, TCNB Std) Split->qNMR CheckSalts C/N Ratio Correct? EA->CheckSalts Data CheckHydrolysis Identify -CH2Br Signal? qNMR->CheckHydrolysis Data ResultPass RELEASE LOT (Store -20°C under Ar) CheckSalts->ResultPass Pass (±0.4%) ResultFail REJECT / RE-PURIFY CheckSalts->ResultFail Fail (Salt Contam.) CheckHydrolysis->ResultPass Pass (>98%) CheckHydrolysis->ResultFail Fail (Hydrolysis >2%)

Caption: Dual-stream validation workflow ensuring both bulk composition (EA) and structural integrity (qNMR).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.[1] Spectroscopy Europe. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 4-(bromomethyl)-1-ethyl-1H-pyrazole.[3] National Library of Medicine. Retrieved from [Link]

Sources

Benchmarking 4-(Bromomethyl)-1-ethyl-1H-pyrazole: A Comparative Guide to Heterocyclic Electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of modern drug discovery and bioconjugation, selecting the right heterocyclic electrophile is a critical decision that dictates both the success of late-stage functionalization and the pharmacokinetic stability of the resulting covalent adduct. Alkylating agents must strike a delicate balance: they must be reactive enough to undergo efficient nucleophilic substitution (


) with target amines or thiols, yet stable enough to resist premature aqueous solvolysis.

As a Senior Application Scientist, I have structured this guide to objectively benchmark 4-(bromomethyl)-1-ethyl-1H-pyrazole against other common heterocyclic electrophiles. By analyzing the underlying physical organic chemistry and providing field-validated experimental protocols, this guide serves as a definitive framework for rational reagent selection.

Electronic and Steric Profiling: The Pyrazole Advantage

The reactivity of a bromomethyl heterocycle is fundamentally governed by the electronic nature of the parent ring. In an


 reaction, the transition state features a developing positive charge on the carbon atom undergoing substitution. Electron-rich heterocycles stabilize this transition state through electron donation, significantly accelerating the reaction but simultaneously increasing susceptibility to solvolysis[1].
  • 4-(Bromomethyl)-1-ethyl-1H-pyrazole: The pyrazole core offers a "Goldilocks" electronic environment. The 1-ethyl group provides a mild inductive electron-donating effect (+I) while enhancing the lipophilicity (LogP) of the scaffold. Crucially, positioning the bromomethyl group at the C4 position isolates it from the direct resonance effects of the pyrazole nitrogens. This prevents the hyper-reactivity and unexpected rearrangement pathways often observed in 2- or 5-substituted azoles, where anchimeric assistance from adjacent heteroatoms can complicate the reaction coordinate[2].

  • 3-(Bromomethyl)pyridine: The pyridine ring is strongly electron-withdrawing. This destabilizes the

    
     transition state, resulting in sluggish alkylation kinetics that often require elevated temperatures or strong bases.
    
  • 2-(Bromomethyl)thiophene / 3-(Bromomethyl)selenophene: These rings are highly electron-rich and polarizable. They provide massive stabilization to the transition state, making them hyper-reactive[1]. However, this comes at the cost of severe hydrolytic instability, often degrading within hours in aqueous media.

Comparative Reactivity and Stability (Quantitative Benchmark)

To objectively compare these scaffolds, we evaluate their relative


 reaction rates (

) against a standard primary amine and their aqueous half-lives (

). The data below synthesizes typical kinetic profiles observed under physiological conditions (pH 7.4, 37°C).

Table 1: Quantitative Benchmarking of Heterocyclic Electrophiles

Heterocyclic ElectrophileRelative

Rate (

)*
Aqueous Half-Life (

)**
Chemoselectivity (Thiol vs. Amine)Primary Application
4-(Bromomethyl)-1-ethyl-1H-pyrazole 1.0 (Reference) > 48 hours High Balanced alkylation, library synthesis
3-(Bromomethyl)pyridine0.35> 72 hoursModerateSlow alkylation, requires thermal activation
2-(Bromomethyl)thiophene5.2< 2 hoursLowFast labeling, moisture-sensitive synthesis
3-(Bromomethyl)selenophene8.5< 45 minutesVery LowHyper-reactive, specialized mechanistic probes

*Normalized to 4-(bromomethyl)-1-ethyl-1H-pyrazole using benzylamine as the model nucleophile. **Measured in Phosphate Buffered Saline (PBS) at pH 7.4, 37°C.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the kinetic parameters of alkylating agents must be determined using robust, self-validating methodologies. Kinetic profiling often relies on monitoring the depletion of the electrophile under pseudo-first-order conditions, which ensures accurate rate constant determination without the mathematical complexities of second-order decay[3].

Protocol: High-Throughput Kinetic Profiling via HPLC-UV

Objective: Determine the pseudo-first-order rate constant (


) of the electrophile.

Causality & Experimental Logic: Why use pseudo-first-order conditions? By utilizing a 10-fold molar excess of the nucleophile, the nucleophile's concentration remains effectively constant throughout the reaction. This simplifies the bimolecular rate equation to a first-order model, isolating the electrophile's inherent reactivity and minimizing artifacts from concentration drifts.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 4-(bromomethyl)-1-ethyl-1H-pyrazole in anhydrous DMSO. Rationale: Anhydrous DMSO prevents premature solvolysis before the assay begins. Prepare a 100 mM solution of the model nucleophile (e.g., benzylamine) in PBS (pH 7.4).

  • Initiation: Inject 100 µL of the electrophile stock into 900 µL of the nucleophile solution pre-equilibrated at 37°C. Vortex immediately to ensure homogeneity.

  • Sampling: At precise intervals (t = 0, 15, 30, 60, 120, 240 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Chemical Quenching: Instantly transfer the aliquot into an autosampler vial containing 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. Mechanism: The strong acid instantly protonates the amine nucleophile, destroying its nucleophilicity and "freezing" the kinetic state for accurate downstream analysis.

  • Quantification: Analyze the quenched samples via HPLC-UV (e.g., 254 nm), integrating the peak area of the remaining unreacted electrophile.

  • Self-Validation: Plot

    
     versus time. The protocol is self-validating: a perfectly linear fit (
    
    
    
    ) confirms that the reaction strictly follows pseudo-first-order kinetics and that no competing side reactions (such as dimerization or unexpected rearrangements) are occurring.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the self-validating kinetic assay described above, highlighting the critical transition from active reaction to quenched state.

G Start Initiate Reaction (Electrophile + Amine) Incubate Thermostated Incubation (37°C, pH 7.4) Start->Incubate Aliquot Time-Course Aliquots (t=0 to t=24h) Incubate->Aliquot Quench Chemical Quenching (Acid Addition) Aliquot->Quench Stop S_N2 Analyze HPLC-UV Quantification (Peak Integration) Quench->Analyze Preserve State Data Kinetic Extraction (Rate Constants) Analyze->Data Calculate k_obs

Workflow for pseudo-first-order kinetic profiling of heterocyclic electrophiles.

Conclusion

When benchmarking heterocyclic electrophiles, 4-(bromomethyl)-1-ethyl-1H-pyrazole emerges as a highly versatile reagent. Unlike the sluggish pyridine derivatives or the hyper-reactive, unstable thiophene/selenophene analogs, the C4-pyrazole architecture provides an optimal balance of robust


 reactivity and excellent aqueous stability. This makes it an ideal building block for high-throughput library synthesis, bioconjugation, and the development of targeted covalent inhibitors.

References

  • ResearchGate. "Synthesis of aromatic nitrogen mustard agents and analysis of their alkylation activity at physiological pH and temperature". Available at:[Link]

  • PMC / NIH. "Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol". Available at:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-(Bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1515137-08-2 Molecular Formula: C₆H₉BrN₂ Hazard Class: Corrosive (Category 1B), Lachrymator, Acute Toxicity[1]

Part 1: Emergency Overview & Hazard Identification

Stop and Read: Before handling waste containing 4-(bromomethyl)-1-ethyl-1H-pyrazole, you must acknowledge its dual nature as a potent alkylating agent and a severe lachrymator .[1]

This compound is structurally analogous to benzyl bromide. The bromine atom at the benzylic-like position is highly labile, making it an aggressive electrophile.[1] It will alkylate DNA and proteins (carcinogenicity/toxicity risk) and react violently with nucleophiles.

Critical Hazards Table
Hazard CategoryGHS ClassificationOperational Implication
Corrosivity Skin Corr.[1][2][3] 1B / Eye Dam. 1Destroys tissue on contact.[1] Face shield required during pouring.[1]
Lachrymator Not always explicitly GHS listed but chemically inherentInduces severe tearing and respiratory distress at ppm levels.[1] Handle ONLY in a functioning fume hood.
Reactivity HighHydrolyzes to release Hydrogen Bromide (HBr) gas.[1] Reacts violently with amines and bases.

Part 2: Pre-Disposal Assessment & Segregation[1]

Effective disposal begins with characterization.[4] You must segregate this compound from incompatible waste streams to prevent in-drum reactions.[1]

Waste Stream Decision Matrix

Use the following logic to categorize your waste:

  • Is the material pure/bulk solid?

    • Classification: Solid Hazardous Waste (Halogenated).

    • Action: Lab Pack for Incineration.[1]

  • Is it dissolved in solvent?

    • Classification: Liquid Hazardous Waste (Halogenated Organic).

    • Action: Bulking in Halogenated Carboy.

  • Is it trace residue on glassware?

    • Classification: Decontamination required.[1][4]

    • Action: Chemical Quench (See Protocol C).[5]

Compatibility Check
  • NEVER mix with: Strong bases (NaOH, KOH), Amines (generates heat/polymerization), Oxidizers (Peroxides, Nitric Acid).

  • ALWAYS segregate: Into "Halogenated" waste containers.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Bulk Reagent Disposal (Expired or Unused Stock)

Do not attempt to quench bulk quantities (>5g) in the lab. The heat of reaction and HBr generation can overwhelm standard glassware setups.

  • Containerization: Keep the substance in its original container if intact. If the original container is compromised, transfer to a high-density polyethylene (HDPE) or glass jar with a Teflon-lined cap.

  • Labeling: Affix a hazardous waste label. Explicitly write:

    • "4-(Bromomethyl)-1-ethyl-1H-pyrazole"[1][6][7]

    • "DANGER: CORROSIVE, LACHRYMATOR"

    • "Contains Halogens"[1]

  • Secondary Containment: Place the sealed container inside a clear plastic bag (Ziploc) to contain any fumes or leaks.

  • Hand-off: Submit for pickup by your facility’s EHS/Hazardous Waste team.[1] The ultimate disposal method is High-Temperature Incineration with Acid Gas Scrubbing .[1]

Scenario B: Liquid Waste (Reaction Mixtures)
  • pH Check: If the reaction mixture was acidic (common if HBr was generated), do not neutralize in the waste container.

  • Solvent Compatibility: Ensure the solvent (e.g., DCM, THF) is compatible with the halogenated waste stream.

  • Transfer: Pour into the "Halogenated Organic Waste" carboy using a funnel inside the fume hood.

  • Cap Immediately: Do not leave the waste container open. Lachrymatory vapors will escape.

Scenario C: Decontamination & Residue Quenching

For cleaning spatulas, flasks, and syringes contaminated with trace amounts.

Mechanism: We utilize a nucleophilic substitution reaction to convert the reactive alkyl bromide into a benign amino-derivative or ether.[1]

Quenching Solution: 5% Ethanolamine in Ethanol (or Methanol). Why Ethanolamine? It is a primary amine that reacts rapidly with the alkyl bromide to form a stable, water-soluble ammonium salt, effectively "killing" the electrophile.[1]

Protocol:

  • Preparation: Prepare the quenching solution in a beaker.

  • Soaking: Rinse contaminated glassware with a small volume of DCM, then add the rinse to the quenching solution. Alternatively, submerge small tools directly.

  • Reaction Time: Allow to stand for 30 minutes.

  • Disposal of Quench Mixture: The resulting mixture is now a non-lachrymatory organic waste. Pour into the Halogenated Waste container.

Part 4: Logical Workflows & Diagrams

Figure 1: Waste Handling Decision Tree

This diagram illustrates the operational flow for handling different forms of 4-(bromomethyl)-1-ethyl-1H-pyrazole waste.

DisposalFlow Start Waste Source TypeCheck Determine Physical State Start->TypeCheck Solid Bulk Solid / Pure Stock TypeCheck->Solid Liquid Reaction Solution / Mother Liquor TypeCheck->Liquid Residue Trace Residue / Glassware TypeCheck->Residue ActionSolid Double Bag & Label (Do Not Quench) Solid->ActionSolid ActionLiquid Pour into Halogenated Organic Waste Liquid->ActionLiquid ActionResidue Quench with 5% Ethanolamine/EtOH Residue->ActionResidue Final EHS Pickup / Incineration ActionSolid->Final ActionLiquid->Final ActionResidue->ActionLiquid

Caption: Operational decision tree for segregating and treating 4-(bromomethyl)-1-ethyl-1H-pyrazole waste streams.

Part 5: Spill Response (Specific to Lachrymators)

If a spill occurs outside a fume hood, immediate evacuation may be necessary due to the lachrymatory nature.

  • Evacuate: Clear the immediate area. If eyes are stinging, the concentration is already too high.

  • PPE Up: Don full PPE including a respirator with organic vapor cartridges (or SCBA for large spills) and Silver Shield/Laminate gloves (Nitrile provides only temporary protection against benzylic bromides).

  • Contain: Use a spill pillow or vermiculite to dike the spill.

  • Neutralize (In-situ): Gently cover the absorbed spill with the Quenching Solution (5% Ethanolamine/EtOH) to suppress vapors.[1] Note: This may generate heat.[1]

  • Collect: Scoop the wet absorbent into a wide-mouth jar, seal, and label as "Debris contaminated with Lachrymator/Corrosive."

Part 6: Regulatory & Compliance Data[1]

When filling out waste tags, use the following data to ensure compliance with RCRA (USA) or local regulations.

ParameterValueNotes
Proper Shipping Name Corrosive solid, acidic, organic, n.o.s. (4-(bromomethyl)-1-ethyl-1H-pyrazole)UN 3261 (Solid) or UN 3265 (Liquid)
Hazard Class 8 (Corrosive)Secondary: 6.1 (Toxic) often applied
Packing Group II or IIIDepends on concentration
RCRA Code D002 (Corrosive)Check for D003 (Reactive) if applicable

References

  • ChemScene . (n.d.). 4-(Bromomethyl)-1-ethyl-1H-pyrazole Safety Data Sheet. Retrieved from [6]

  • Sigma-Aldrich . (n.d.).[1] Safety Data Sheet for 4-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide (Analogous Compound). Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem . (n.d.).[1] 4-(Bromomethyl)-1-ethyl-1H-pyrazole Compound Summary. Retrieved from

Sources

Personal protective equipment for handling 4-(bromomethyl)-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1515137-08-2 Formula: C₆H₉BrN₂ Hazard Class: Alkylating Agent / Lachrymator / Corrosive[1]

Critical Hazard Profile & Risk Assessment

Senior Scientist Note: Do not mistake this compound for a simple aryl bromide (e.g., 4-bromo-1-ethylpyrazole).[1] The bromomethyl (


)  moiety is a highly reactive electrophile.[1] It behaves chemically and toxicologically like a benzyl bromide, making it a potent lachrymator  (tear gas agent) and a direct-acting alkylating agent .
Hazard Classification (GHS)
Hazard CategoryClassificationOperational Implication
Skin Corrosion/Irritation Category 1B Causes severe skin burns and eye damage. Irreversible tissue destruction possible upon contact.
Eye Damage Category 1 Risk of blindness. Vapors alone can cause severe weeping and temporary incapacitation.
Acute Toxicity Oral/Inhal.[2][3] Cat 3/4 Harmful if swallowed or inhaled.[4][2]
Sensitization Skin Sens. 1 May cause allergic skin reactions; potential mutagen due to alkylation of DNA.

Reactivity Alert: This compound is moisture-sensitive. Hydrolysis releases hydrogen bromide (HBr) gas, which further corrodes metal and tissue.

Personal Protective Equipment (PPE) Matrix

Directive: Standard nitrile exam gloves are insufficient for prolonged handling of alkyl bromides. The electrophilic carbon attacks the nitrile polymer, leading to rapid breakthrough.

PPE ComponentSpecificationTechnical Rationale
Hand Protection (Primary) Silver Shield® (EVOH/PE) Laminate Impermeable to small alkyl halides.[1] Essential for spill cleanup or handling pure substance.
Hand Protection (Dexterity) Double Nitrile (5 mil min) Use only for brief, small-scale handling (<100 mg). Change outer glove immediately upon splash.
Eye/Face Protection Chemical Goggles + Face Shield Safety glasses are inadequate against lachrymatory vapors which bypass side shields.
Respiratory Fume Hood (Required) Mandatory. Do not handle on open bench. If hood failure occurs, use Full-Face Respirator with OV/AG/P100 cartridges.
Body Protection Tyvek® Lab Coat / Apron Standard cotton coats absorb alkylating agents, holding them against the skin.

Operational Protocols

A. Storage & Stability[3][6][7][8]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Container: Tightly sealed glass vial with PTFE-lined cap. Secondary containment (desiccator) is recommended to prevent hydrolysis.

B. Safe Handling Workflow

Objective: Prevent inhalation of lachrymatory vapors and skin contact.[5][6]

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric moisture, triggering HBr release.

  • Weighing:

    • Preferred: Weigh inside the fume hood using a portable balance.

    • Alternative: Tare a vial with cap, move to hood, add solid, cap tightly, and re-weigh outside. Never transport open containers.

  • Solvent Choice: Dissolve immediately in anhydrous solvent (DCM, THF, or Acetonitrile) to lower vapor pressure.

  • Cleaning: Wipe threads of the vial with a dry tissue before recapping to prevent seizing (polymerization/corrosion at the cap interface).

C. Experimental Deactivation (Quenching)

Any glassware or tools contacting the reagent must be chemically decontaminated before removal from the hood.

  • Quench Solution: 5% Aqueous Sodium Bicarbonate (

    
    ) + 5% Sodium Thiosulfate (
    
    
    
    ).
  • Mechanism: Thiosulfate acts as a soft nucleophile to displace the bromide, converting the toxic alkylator into a non-toxic salt.

Emergency Response & Spill Management

Visualizing the Response Logic

The following diagram outlines the decision process for spills, prioritizing evacuation for lachrymatory releases.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess IsLarge > 500 mg or Strong Lachrymatory Effect? Assess->IsLarge Evacuate EVACUATE LAB Close Hood Sash Alert EHS IsLarge->Evacuate Yes Contain Small Spill (<500 mg) Contained in Hood IsLarge->Contain No Solid Is it Solid? Contain->Solid Cover Cover with absorbent pads dampened with DCM Solid->Cover Liquid/Oil Neutralize Apply Quench Solution (Thiosulfate/Bicarb) Solid->Neutralize Solid Cover->Neutralize Wait Wait 20 Mins (Allow Reaction) Neutralize->Wait Cleanup Double Bag as Hazardous Waste Wait->Cleanup

Figure 1: Decision tree for spill response emphasizing lachrymatory containment.

Specific Spill Steps[1][7][8][9][10]
  • Alert: If eyes begin to water or sting, leave the area immediately . This indicates the fume hood containment has been breached.

  • Liquid Spills: Do not wipe immediately. Cover with a pad soaked in the Quench Solution (see Section 3C) to stop vapor generation.

  • Solid Spills: Cover with a wet paper towel (wet with Quench Solution) to prevent dust lofting, then wipe up.

Waste Disposal

Do not dispose of active alkylating agents in the general organic waste stream without deactivation.

  • Deactivation: Stir the waste solution with an excess of 10% ethanolic amine (e.g., ethanolamine) or aqueous thiosulfate for 1 hour.

  • Verification: Check pH (should be basic) and absence of lachrymatory vapors.

  • Labeling: Tag as "Halogenated Organic Waste - Contains Deactivated Alkyl Bromide."

References

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 12565201, 4-Bromo-1-ethyl-1H-pyrazole (Structural Analog Hazard Inference). Retrieved March 5, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.